molecular formula C10H13N5O4 B2675183 Vidarabine CAS No. 24356-66-9; 5536-17-4

Vidarabine

Número de catálogo: B2675183
Número CAS: 24356-66-9; 5536-17-4
Peso molecular: 267.24 g/mol
Clave InChI: OIRDTQYFTABQOQ-UHTZMRCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Vidarabine is a white to off-white crystalline powder. (NTP, 1992)
Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.
This compound has been reported in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.
This compound Anhydrous is an anhydrous form of this compound, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. This compound is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. This compound triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
This compound is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. This compound is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. This compound triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for viral disease and eye infection and has 1 investigational indication.
Adenosine is a nucleoside that is composed of adenine and d-ribose. Adenosine or adenosine derivatives play many important biological roles in addition to being components of DNA and RNA. For instance, adenosine plays an important role in energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). It also plays a role in signal transduction as cyclic adenosine monophosphate, cAMP. Adenosine itself is both a neurotransmitter and potent vasodilator. When administered intravenously, adenosine causes transient heart block in the AV node. Because of the effects of adenosine on AV node-dependent supraventricular tachycardia, adenosine is considered a class V antiarrhythmic agent.
A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.
See also: Amantadine (related);  Acyclovir (related);  Ganciclovir (related) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1
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InChI Key

OIRDTQYFTABQOQ-UHTZMRCNSA-N
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Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
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Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N
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Molecular Formula

C10H13N5O4
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DSSTOX Substance ID

DTXSID80873976
Record name Adenine 9-beta-D-arabinofuranoside
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Molecular Weight

267.24 g/mol
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Physical Description

Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid
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Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L
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Color/Form

Crystals from water, Needles from water

CAS No.

5536-17-4, 24356-66-9
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Melting Point

500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg
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Foundational & Exploratory

Vidarabine: A Technical Guide to its Antiviral Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, represents one of the pioneering antiviral agents. This technical guide provides an in-depth analysis of its antiviral spectrum, clinical efficacy, and mechanisms of action and resistance. Through a comprehensive review of in vitro and clinical data, this document outlines the quantitative measures of this compound's potency against a range of DNA viruses. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and drug development. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its molecular interactions and evaluation methodologies.

Antiviral Spectrum and In Vitro Efficacy

This compound demonstrates a broad spectrum of activity against various DNA viruses.[1][2] Its efficacy is most pronounced against members of the Herpesviridae family, but it also exhibits inhibitory effects on Poxviridae, Hepadnaviridae, and some rhabdoviruses.[1][3] The antiviral activity of this compound is attributed to its intracellular conversion to the active triphosphate form, ara-ATP, which interferes with viral DNA synthesis.[4][5]

The following tables summarize the in vitro efficacy of this compound against a selection of viruses, presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.

Table 1: In Vitro Efficacy of this compound against Herpesviruses

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionVaries (e.g., ~35 µg/mL)[1]
Herpes Simplex Virus-2 (HSV-2)VeroPlaque ReductionVaries (e.g., ~42 µg/mL)[1]
Varicella-Zoster Virus (VZV)-Plaque ReductionData not consistently reported-
Cytomegalovirus (CMV)--Generally less sensitive[5]
Epstein-Barr Virus (EBV)--Limited data available[5]

Table 2: In Vitro Efficacy of this compound against Other DNA Viruses

VirusCell LineAssay TypeIC50 / EC50 (µM)Reference
Vaccinia Virus-Plaque ReductionActive[1][4]
Cowpox Virus-Plaque ReductionActive[6]
Hepatitis B Virus (HBV)--Active[5]
AdenovirusHuman embryonic lungPlaque ReductionActive (e.g., Type 11)[1]

Clinical Efficacy

This compound has been utilized in the treatment of several severe viral infections, most notably herpes simplex encephalitis (HSE) and herpetic keratitis. While newer antiviral agents with improved safety and pharmacokinetic profiles, such as acyclovir (B1169), have largely superseded it for systemic use, clinical data for this compound provide a valuable benchmark.[5]

Table 3: Clinical Efficacy of this compound in Herpes Simplex Encephalitis (HSE)

StudyTreatment ArmsKey Outcomes
NIAID Collaborative Antiviral StudyThis compound vs. PlaceboThis compound reduced mortality from 70% to 28%.[7] Over 50% of treated survivors had no or moderate neurological sequelae.[7]
Sköldenberg et al.This compound vs. AcyclovirMortality: 50% with this compound vs. 19% with acyclovir.[8] Normal or mild sequelae at 12 months: 13% with this compound vs. 56% with acyclovir.[8]
Whitley et al.This compound vs. AcyclovirMortality: 54% with this compound vs. 28% with acyclovir.[9] Normal function at 6 months: 14% with this compound vs. 38% with acyclovir.[9]

Table 4: Clinical Efficacy of this compound in Herpetic Keratitis

StudyTreatment ArmsKey Outcomes
Pavan-Langston et al.This compound vs. Idoxuridine (IDU)This compound was as effective as IDU in healing ulcers.[10] In patients unresponsive to IDU, 78% healed with this compound.[10]
Egerer and DrobecThis compound OintmentAverage time to epithelial closure was 2.4 days.[3]
Laibson et al.This compound vs. AcyclovirNo statistically significant difference in epithelial healing time.[11]
Genée and Maith3% this compound vs. 3% Acyclovir OintmentHealing rates: 57% for this compound (average 8 days) vs. 78% for acyclovir (average 6.5 days).[12]

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[5] This multi-step process is carried out by host cell kinases.

Signaling Pathway of this compound Activation and Action

The following diagram illustrates the conversion of this compound to its active triphosphate form and its subsequent targets.

Caption: Intracellular activation of this compound and its inhibitory effects on viral DNA synthesis.

The active metabolite, ara-ATP, competitively inhibits viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[13] Upon incorporation into the growing viral DNA strand, the arabinose sugar of ara-ATP prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.[14]

Mechanism of Resistance

Viral resistance to this compound is primarily associated with mutations in the viral gene encoding DNA polymerase.[5] These mutations alter the enzyme's structure, reducing its affinity for ara-ATP.[15] Notably, because this compound is phosphorylated by cellular kinases, it remains effective against viruses that have developed resistance to thymidine (B127349) kinase-dependent nucleoside analogues like acyclovir through mutations in the viral thymidine kinase gene.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral efficacy and cytotoxicity of compounds like this compound.

Plaque Reduction Assay (PRA)

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium. The concentration range should span the expected EC50.

  • Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and wash the monolayer with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.[16]

Viral Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of an antiviral agent.

Protocol:

  • Cell Seeding and Infection: Prepare confluent monolayers of a suitable host cell line in multi-well plates. Infect the cells with the virus at a defined multiplicity of infection (MOI), typically high enough to infect all cells (e.g., MOI of 1-5).

  • Treatment: After a viral adsorption period, remove the inoculum and add a culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period equivalent to one or more viral replication cycles (e.g., 24-48 hours).

  • Virus Harvest: At the end of the incubation period, harvest the virus from both the cells and the supernatant. This is often achieved by freeze-thawing the plates to lyse the cells.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each well by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

  • Data Analysis: The reduction in viral yield (in PFU/mL or TCID50/mL) for each drug concentration is calculated relative to the untreated virus control. The concentration of the drug that reduces the viral yield by 90% (IC90) or 99% (IC99) is often reported.[17][18]

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that is toxic to host cells, resulting in a 50% reduction in cell viability (CC50).

Protocol:

  • Cell Seeding: Seed a suitable host cell line into 96-well plates at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions in triplicate. Include "cells only" (untreated) and "vehicle control" wells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: After solubilizing the formazan crystals, measure the absorbance using a plate reader. Convert the absorbance values to the percentage of cell viability relative to the untreated control. The CC50 value is calculated using non-linear regression analysis of the dose-response curve.[19][20]

The Selectivity Index (SI) , a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing cellular toxicity.[20]

Visualized Workflows

Workflow for Antiviral Efficacy Testing

The following diagram outlines the logical progression of in vitro assays for evaluating a potential antiviral compound.

Antiviral_Testing_Workflow Start Antiviral Compound Cytotoxicity Cytotoxicity Assay (CC50) Start->Cytotoxicity Antiviral_Assay Plaque Reduction or Viral Yield Reduction Assay (EC50) Start->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Antiviral_Assay->Calculate_SI Evaluate_SI Is SI > 10? Calculate_SI->Evaluate_SI Promising Promising Candidate for Further Development Evaluate_SI->Promising Yes Not_Promising Low Therapeutic Potential Evaluate_SI->Not_Promising No

Caption: A logical workflow for the in vitro evaluation of antiviral compounds.

Conclusion

This compound remains a significant compound in the history of antiviral therapy. While its systemic use has diminished, its broad-spectrum activity against DNA viruses and its distinct mechanism of action continue to make it a valuable tool for research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of virology and antiviral drug development, providing a foundation for the evaluation of novel antiviral agents and a deeper understanding of the principles of antiviral therapy.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Vidarabine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of vidarabine (B1017) (also known as ara-A), an antiviral nucleoside analog. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound, or 9-β-D-arabinofuranosyladenine, is a purine (B94841) nucleoside analog.[1][2] Its structure is characterized by an adenine (B156593) base linked to an arabinofuranose sugar via a β-N9-glycosidic bond.[3] Unlike the naturally occurring nucleoside adenosine, which contains a ribose sugar, this compound possesses an arabinose sugar moiety, a key feature for its antiviral activity.[4]

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
IUPAC Name (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1]
CAS Number 5536-17-4 (anhydrous)[1]
Molecular Formula C10H13N5O4[1]
SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@HO)N[1]
InChI Key OIRDTQYFTABQOQ-UHTZMRCNSA-N[3]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molar Mass 267.245 g·mol−1[1]
Melting Point 260-270 °C (500-518 °F)[3]
Solubility Water: ~0.47 mg/mL (increases at lower pH); Insoluble in Ethanol; Soluble in DMF (10 mg/ml) and DMSO (53 mg/ml at 25°C)[5][6]
LogP -2.115[3]
Protein Binding 24-38%[1]
Half-life 60 minutes[1]

Pharmacological Properties and Mechanism of Action

This compound is a broad-spectrum antiviral agent active against a range of DNA viruses.[7][8] Its clinical utility is primarily in the treatment of infections caused by herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[8]

This compound's antiviral activity is contingent upon its intracellular phosphorylation to its active triphosphate form, ara-ATP.[4] This process is carried out by cellular kinases.[9] The mechanism is multifaceted:

  • Inhibition of Viral DNA Polymerase : Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[4] This inhibition is more selective for viral DNA polymerase than for host cell polymerases.[4]

  • DNA Chain Termination : When ara-ATP is incorporated into the growing viral DNA strand, the arabinose sugar's stereochemistry causes steric hindrance, preventing the formation of a phosphodiester bond with the next nucleotide.[4] This results in the termination of DNA chain elongation, thereby halting viral replication.[4][8]

  • Inhibition of Other Enzymes : The diphosphate (B83284) form, ara-ADP, inhibits ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides for DNA synthesis.[1] Additionally, ara-ATP can inhibit RNA polyadenylation and S-adenosylhomocysteine hydrolase.[1][3]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication Machinery This compound This compound (ara-A) ara_AMP ara-AMP This compound->ara_AMP Cellular Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Cellular Kinases Ribonucleotide_Reductase Ribonucleotide Reductase ara_ADP->Ribonucleotide_Reductase Inhibits DNA_Polymerase Viral DNA Polymerase ara_ATP->DNA_Polymerase Inhibits DNA_Synthesis Viral DNA Synthesis ara_ATP->DNA_Synthesis Incorporation DNA_Polymerase->DNA_Synthesis Catalyzes Chain_Termination Chain Termination dNTP_pool dNTP Pool Ribonucleotide_Reductase->dNTP_pool Produces dNTP_pool->DNA_Synthesis Substrates This compound Metabolism and Resistance This compound This compound (ara-A) ADA Adenosine Deaminase (ADA) This compound->ADA Metabolized by ara_ATP ara-ATP (Active) This compound->ara_ATP Phosphorylation ara_H ara-H (10x less potent) ADA->ara_H Deamination Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Inhibits Inhibition Inhibition of Viral Replication Viral_DNA_Polymerase->Inhibition Leads to Viral_DNA_Polymerase->Inhibition Resistance Mutation DNA Polymerase Mutation Mutation->Viral_DNA_Polymerase Alters Plaque Reduction Assay Workflow A 1. Seed host cells (e.g., Vero cells) in multi-well plates B 2. Grow to confluent monolayer A->B C 3. Infect cells with virus (e.g., HSV-1) B->C D 4. Remove inoculum after adsorption period C->D E 5. Add semi-solid overlay containing serial dilutions of this compound D->E F 6. Incubate for plaque formation (2-3 days) E->F G 7. Fix and stain cell monolayer F->G H 8. Count plaques and calculate IC50 value G->H

References

Vidarabine: A Technical Guide to Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of vidarabine (B1017) in various experimental buffers. The data and protocols presented are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this antiviral agent.

This compound: An Overview

This compound, also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analogue with antiviral activity against a range of DNA viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its utility in research and clinical settings is often limited by its low aqueous solubility.[1] This guide addresses this challenge by providing detailed solubility and stability data in commonly used experimental buffers.

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following tables summarize the available quantitative data for this compound and its more soluble monophosphate form.

Table 1: Solubility of this compound

Solvent/BufferConcentrationTemperature (°C)Notes
Water< 0.1 mg/mLNot SpecifiedInsoluble[2]
Water~0.47 mg/mLNot Specified[1]
DMSO50 mg/mL (187.09 mM)Not SpecifiedUltrasonic assistance may be needed.[2]
DMSO53 mg/mL (198.32 mM)Not Specified[3]
EthanolInsolubleNot Specified[3]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (9.35 mM)Not SpecifiedClear solution.[2]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (9.35 mM)Not SpecifiedClear solution.[2]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (9.35 mM)Not SpecifiedClear solution.[2]

Table 2: Solubility of this compound 5'-Monophosphate

Solvent/BufferConcentrationTemperature (°C)Notes
Aqueous SolutionsHighly solubleNot SpecifiedCan be administered intramuscularly or intravenously.[4]

Stability of this compound in Experimental Buffers

This compound is susceptible to degradation in aqueous solutions, primarily through deamination to arabinosylhypoxanthine (Ara-Hx), a less potent metabolite.[3] The stability of this compound is influenced by pH, temperature, and the composition of the buffer.

Table 3: Stability of this compound

Buffer/SolutionConditionsHalf-life (t½)Degradation Products
Aqueous SolutionNot Specified60 minutes (in vivo)[5]Arabinosylhypoxanthine (Ara-Hx)[3]
5% Glucose Infusion FluidSterilized at 120°C for 20 min, stored at room temp for 8 monthsStable (assuming 5% loss is acceptable)Not specified

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a specific buffer.[6][7][8]

Materials:

  • This compound (solid powder)

  • Experimental buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl)

  • Orbital shaker with temperature control

  • Microcentrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the experimental buffer in a glass vial. Ensure there is undissolved solid material at the bottom of the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After incubation, allow the suspension to settle for a short period.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Immediately dilute the filtrate with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted sample using a validated HPLC method (see section 4.2 for a generic method).

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of this compound.

    • Calculate the solubility of this compound in the buffer by accounting for the dilution factor.

Protocol for Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted to assess the stability of this compound and quantify its degradation products.[5][9]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 70:30 ratio of aqueous buffer to acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 250 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase).

    • For stability studies, incubate the this compound solution in the desired buffer at specific temperatures.

    • At predetermined time points, withdraw aliquots, and if necessary, dilute them with the mobile phase to an appropriate concentration for HPLC analysis.

  • Chromatographic Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under the tested conditions.

Forced Degradation Studies

To understand the degradation pathways and to develop a truly stability-indicating method, forced degradation studies are essential.[10][11] These studies involve subjecting this compound to more extreme conditions than those used in long-term stability tests.

Stress Conditions:

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Samples from these stress conditions should be analyzed using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Vidarabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Ara-A) Ara_AMP This compound Monophosphate (Ara-AMP) This compound->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (Ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Ara_ATP->Viral_DNA_Synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination DNA Chain Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental Workflow: Solubility Determination

Solubility_Workflow start Start add_excess Add excess this compound to buffer start->add_excess incubate Incubate with agitation (e.g., 24-72h at 25°C or 37°C) add_excess->incubate filter Filter supernatant (0.22 µm filter) incubate->filter dilute Dilute filtrate with mobile phase filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against standard curve hplc->quantify end End: Determine Solubility quantify->end

Caption: Workflow for this compound solubility determination.

Logical Relationship: Stability Study Design

Stability_Study_Design cluster_prep Sample Preparation cluster_conditions Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Vidarabine_Solution This compound in Test Buffer Temp_pH Varied Temperature and pH Vidarabine_Solution->Temp_pH Timepoints Defined Timepoints Temp_pH->Timepoints HPLC_Analysis Stability-Indicating HPLC Method Timepoints->HPLC_Analysis Quantification Quantify this compound & Degradation Products HPLC_Analysis->Quantification Degradation_Kinetics Degradation Kinetics (Half-life) Quantification->Degradation_Kinetics Stability_Profile Stability Profile Quantification->Stability_Profile

Caption: Logical design of a this compound stability study.

References

Vidarabine as a DNA Chain Terminator in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a synthetic nucleoside analog of adenosine (B11128) with established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2] Its efficacy stems from its ability to act as a DNA chain terminator, thereby halting viral replication. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailing its biochemical pathway, quantitative inhibition data, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound's antiviral activity is contingent on its intracellular conversion to the active triphosphate form, this compound triphosphate (ara-ATP).[1][3] This phosphorylation is carried out by host cell kinases, a crucial feature that allows this compound to be effective against acyclovir-resistant viral strains that have deficient thymidine (B127349) kinase activity.[4]

The primary mechanisms by which ara-ATP inhibits viral replication are:

  • Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). This allows it to competitively bind to the active site of viral DNA polymerase, thereby inhibiting the enzyme's function.[3][5] The viral DNA polymerase exhibits a significantly higher affinity for ara-ATP compared to cellular DNA polymerases, which contributes to the drug's selective toxicity.[1]

  • DNA Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of this compound, which differs stereochemically from the deoxyribose of dATP, prevents the formation of a phosphodiester bond with the subsequent nucleotide.[3] This is due to the steric hindrance posed by the 2'-hydroxyl group in the trans position. The inability to form this bond results in the termination of DNA chain elongation, leading to the accumulation of incomplete and non-functional viral genomes.

Data Presentation: Quantitative Inhibition of Viral DNA Polymerase

The inhibitory potency of this compound's active form, ara-ATP, against viral DNA polymerases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

VirusEnzymeInhibitorSubstrateInhibition Constant (Ki)
Herpes Simplex Virus 1 (HSV-1)DNA Polymeraseara-ATPdATP0.03 µM

Table 1: Inhibition of Viral DNA Polymerase by this compound Triphosphate (ara-ATP). This table summarizes the reported Ki value for the competitive inhibition of HSV-1 DNA polymerase by ara-ATP with respect to the natural substrate dATP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound as a DNA chain terminator.

DNA Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of this compound triphosphate (ara-ATP) on the activity of viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) of ara-ATP for viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase (e.g., from HSV-infected cells)

  • Activated calf thymus DNA (as a template-primer)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)

  • This compound triphosphate (ara-ATP)

  • Assay buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated calf thymus DNA, a fixed concentration of the radiolabeled dNTP, varying concentrations of the unlabeled dNTP (dATP in this case), and varying concentrations of ara-ATP.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.

  • Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).

  • Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the DNA polymerase activity.

  • Data Analysis: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration. The Ki value can then be determined from the replot of the slopes of these lines versus the inhibitor concentration.

Plaque Reduction Assay

This cell-based assay assesses the ability of this compound to inhibit the replication of a virus and the formation of viral plaques.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a specific virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Complete cell culture medium

  • Virus stock of known titer (Plaque-Forming Units/mL)

  • This compound stock solution

  • Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 PFU per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of this compound to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Aspirate the overlay medium and fix the cells with a solution like 10% formalin. Stain the cell monolayer with crystal violet. The viable cells will take up the stain, while the areas of cell death due to viral replication (plaques) will remain clear.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%.

DNA Chain Termination Analysis by Gel Electrophoresis

This method provides direct visual evidence of this compound's ability to terminate DNA chain elongation.

Objective: To demonstrate the formation of shorter DNA fragments in the presence of ara-ATP.

Materials:

  • DNA template and a specific primer

  • Viral DNA polymerase

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled primer or dNTP (e.g., ³²P-labeled primer or [α-³²P]dATP)

  • This compound triphosphate (ara-ATP)

  • Reaction buffer

  • Denaturing polyacrylamide gel

  • Urea (B33335)

  • Gel loading buffer

  • Autoradiography film or phosphorimager

Procedure:

  • Primer Annealing: Anneal the radiolabeled primer to the DNA template.

  • Elongation Reaction: Set up four parallel DNA synthesis reactions. Each reaction will contain the primed template, viral DNA polymerase, and all four dNTPs. To three of the reactions, add a limited concentration of a specific dideoxynucleotide (ddATP, ddCTP, ddGTP, or ddTTP) to generate a sequencing ladder. In a separate reaction, add ara-ATP.

  • Incubation: Incubate the reactions at 37°C to allow for DNA synthesis and chain termination.

  • Reaction Termination and Denaturation: Stop the reactions by adding a stop solution containing formamide (B127407) and EDTA. Heat the samples to denature the DNA fragments.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel containing urea. The urea prevents the DNA from re-annealing. Apply an electric field to separate the DNA fragments based on their size. Smaller fragments will migrate faster through the gel.

  • Visualization: After electrophoresis, expose the gel to autoradiography film or a phosphorimager screen. The radiolabeled DNA fragments will appear as bands on the film or screen.

  • Analysis: Compare the pattern of bands in the lane with ara-ATP to the sequencing ladder. The presence of bands in the ara-ATP lane that correspond to termination at adenine positions in the sequence, and the overall reduction in the length of the synthesized DNA strands, provides evidence of chain termination.

Mandatory Visualizations

Vidarabine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral DNA Replication This compound This compound (Ara-A) Vidarabine_in This compound This compound->Vidarabine_in Cellular Uptake Ara_AMP This compound Monophosphate (Ara-AMP) Vidarabine_in->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (Ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Growing_DNA Growing Viral DNA Chain Ara_ATP->Growing_DNA Incorporation Viral_DNA_Polymerase->Growing_DNA Elongation dATP dATP dATP->Viral_DNA_Polymerase Terminated_DNA Terminated Viral DNA Growing_DNA->Terminated_DNA Chain Termination

Caption: Biochemical pathway of this compound activation and action.

DNA_Polymerase_Inhibition_Assay_Workflow start Start prepare_rxn Prepare Reaction Mixtures (Buffer, Template, dNTPs, [3H]dATP, ara-ATP) start->prepare_rxn add_enzyme Add Viral DNA Polymerase prepare_rxn->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction with TCA incubate->terminate precipitate Precipitate and Filter DNA terminate->precipitate wash Wash Filters precipitate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Lineweaver-Burk Plot) quantify->analyze end Determine Ki analyze->end

Caption: Experimental workflow for DNA polymerase inhibition assay.

Chain_Termination_Logical_Relationship This compound This compound Ara_ATP ara-ATP (Active Form) This compound->Ara_ATP is converted to Incorporation Incorporation into Growing DNA Chain Ara_ATP->Incorporation leads to Steric_Hindrance Arabinose Sugar Causes Steric Hindrance Incorporation->Steric_Hindrance results in No_Phosphodiester_Bond Prevention of Phosphodiester Bond Formation Steric_Hindrance->No_Phosphodiester_Bond causes Chain_Termination DNA Chain Termination No_Phosphodiester_Bond->Chain_Termination results in Inhibition_Replication Inhibition of Viral Replication Chain_Termination->Inhibition_Replication leads to

Caption: Logical relationship of this compound-induced chain termination.

References

Understanding the Pharmacokinetics of Vidarabine for In Vivo Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of vidarabine (B1017) (also known as ara-A), an antiviral agent, with a focus on its application in in vivo research. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), and offers detailed experimental protocols and bioanalytical methods to support preclinical studies.

Core Pharmacokinetic Profile of this compound

This compound is a purine (B94841) nucleoside analog that, upon intracellular phosphorylation, inhibits viral DNA synthesis.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic properties, which are characterized by rapid metabolism and poor oral bioavailability.

Absorption

Oral absorption of this compound is very poor.[3] To achieve systemic therapeutic concentrations, intravenous administration is typically required.[3]

Distribution

This compound is widely distributed into body tissues and fluids. Notably, its active metabolite can cross the blood-brain barrier.[4]

Metabolism

The primary metabolic pathway for this compound is rapid deamination by adenosine (B11128) deaminase to its principal metabolite, arabinosylhypoxanthine (ara-Hx).[4][5] Ara-Hx possesses antiviral activity but is substantially less potent than the parent drug.[4] This rapid conversion significantly impacts the half-life and therapeutic window of this compound. The half-life of this compound is approximately 60 minutes.[4]

Excretion

This compound and its metabolites are primarily eliminated by the kidneys. Approximately 60% of the drug is excreted in the urine as 9-β-D-arabinofuranosylhypoxanthine.[4]

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in common preclinical species is limited in the published literature. The following tables summarize available human clinical data and data from a study on a this compound prodrug in rats to provide some context for preclinical study design.

Table 1: Human Pharmacokinetic Parameters of this compound and its Metabolite Ara-Hx

ParameterThis compoundArabinosylhypoxanthine (Ara-Hx)Reference
Route of Administration Intravenous-[5][6]
Dose 7.5-15 mg/kg/day-[6]
Peak Plasma Concentration (Cmax) 0.2 - 0.4 µg/mL3.6 - 21.5 mg/L[5][6]
Elimination Half-life (t½) ~ 60 minutes3.0 ± 1.7 hours[4][6]
Plasma Clearance -195 ± 270 mL/min (at 7.5 mg/kg/day)[6]

Note: this compound is often undetectable in plasma due to its rapid conversion to Ara-Hx.[6]

Table 2: Stability of this compound and its Prodrugs in Rat Biological Matrices

CompoundHalf-life in Intestinal Homogenate (hours)Half-life in Liver Homogenate (hours)Half-life in Plasma (hours)Reference
This compound 0.050.250.43[3]
5'-O-D-isoleucyl-ara-A 7.900.311.61[3]
5'-O-L-isoleucyl-ara-A 0.580.063.58[3]

This data from a prodrug study highlights the rapid degradation of this compound in rat tissues and plasma, a critical consideration for in vivo study design.[3]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound's antiviral activity is initiated by its phosphorylation to the active triphosphate form, ara-ATP, by cellular kinases. Ara-ATP then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the formation of "faulty" DNA.[1][2]

Vidarabine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (ara-A) ara_AMP ara-AMP This compound->ara_AMP Cellular Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis ara_ATP->Viral_DNA_Synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_Synthesis dATP dATP dATP->Viral_DNA_Polymerase Chain_Termination Chain Termination & 'Faulty' DNA Viral_DNA_Synthesis->Chain_Termination

This compound's mechanism of action.
Experimental Workflow for a Rodent Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study of this compound in a rodent model involves acclimatization, drug administration, serial blood sampling, sample processing, bioanalysis, and data analysis.

PK_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Dosing_Groups Randomization into Dosing Groups (IV & PO) Acclimatization->Dosing_Groups IV_Admin Intravenous (IV) Administration Dosing_Groups->IV_Admin PO_Admin Oral (PO) Gavage Administration Dosing_Groups->PO_Admin Blood_Sampling Serial Blood Sampling (e.g., saphenous vein) IV_Admin->Blood_Sampling PO_Admin->Blood_Sampling Sample_Processing Plasma Separation (Centrifugation) Blood_Sampling->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Bioanalysis LC-MS/MS Analysis of This compound & Ara-Hx Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Workflow for a rodent pharmacokinetic study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting a pharmacokinetic study of this compound in rodents.

Animal Models
  • Species: Male Sprague Dawley rats or BALB/c mice are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatization for at least one week prior to the study is recommended.

Formulation and Administration

Due to this compound's poor water solubility (~0.47 mg/mL), careful formulation is critical for accurate dosing.[3]

  • Intravenous (IV) Formulation: A solution can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to aid dissolution.

  • Oral (PO) Formulation: A suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water can be used for oral gavage.

  • IV Administration: Administer via the tail vein.

  • PO Administration (Oral Gavage):

    • Select an appropriately sized gavage needle (e.g., 20-22 gauge for mice).

    • Measure the distance from the animal's snout to the last rib to ensure proper tube length.

    • Gently restrain the animal and insert the gavage needle into the esophagus.

    • Administer the formulation slowly.

    • The maximum recommended oral gavage volume for mice is 10 mL/kg.

Blood Sampling

Serial blood sampling from a single animal is preferred to reduce inter-animal variability.

  • Technique: The saphenous vein puncture is a suitable method for collecting small, repeated blood samples (20-30 µL) without anesthesia.

  • Time Points: A typical sampling schedule for a 24-hour study would include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing
  • Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Transfer the plasma to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low and transient concentrations of this compound and its metabolite, ara-Hx, in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • To 50 µL of plasma, add 150 µL of a precipitating agent such as acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Parameters

The following are representative parameters based on methods for similar nucleoside analogs. Method development and validation are essential for a specific application.

Table 3: Representative LC-MS/MS Parameters

ParameterSetting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from low to high organic phase
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound and ara-Hx standards

This in-depth guide provides a foundational understanding and practical protocols for researchers embarking on in vivo pharmacokinetic studies of this compound. Adherence to these methodologies will facilitate the generation of robust and reliable data to inform further drug development efforts.

References

Initial Screening of Vidarabine Against Novel DNA Viruses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses.[1][2][3] Originally developed as an anti-cancer agent, its efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) led to its clinical use.[2][4] With the continual emergence of novel and re-emerging DNA viruses, there is a pressing need to evaluate existing antiviral compounds like this compound for broader spectrum activity. This technical guide provides a comprehensive overview of the methodologies for the initial in vitro screening of this compound against novel DNA viruses, its mechanism of action, and available efficacy data.

This compound's antiviral effect stems from its interference with viral DNA synthesis.[3][5][6] As a nucleoside analog, it is phosphorylated intracellularly by host cell kinases to its active triphosphate form, ara-ATP.[6] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the prevention of successful viral replication.[4][6] Notably, its activation is independent of viral thymidine (B127349) kinase, rendering it active against some acyclovir-resistant HSV and VZV strains.[5] this compound has demonstrated a broad spectrum of activity against herpesviruses, poxviruses, and hepadnaviruses.[4][5]

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the available quantitative data on the efficacy of this compound against various DNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
PoxviridaeVaccinia Virus-15>200>13.3[7]
PoxviridaeCowpox Virus-15>200>13.3[7]
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Vero~34.8--[8]
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)Vero~42.3--[8]
AdenoviridaeAdenovirus Type 11HEp-2Dose-dependent inhibition observedNot specified-[5][9]

Note: EC50 values for HSV-1 and HSV-2 were converted from µg/ml based on a molar mass of 267.24 g/mol . The data for Adenovirus Type 11 indicated dose-dependent inhibition in a yield reduction assay, but a specific EC50 value was not provided in the referenced literature.

Experimental Protocols

Plaque Reduction Assay

This assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Novel DNA virus stock of known titer.

  • This compound stock solution (e.g., in DMSO).

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

  • Phosphate-buffered saline (PBS).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in a serum-free cell culture medium.

  • Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS.

  • Overlay Application: Overlay the cell monolayers with the semi-solid medium containing the various concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

  • Plaque Visualization: Aspirate the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of the host cells to determine its cytotoxic potential.

Materials:

  • Host cells in a 96-well plate.

  • This compound stock solution.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) controls.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Procedure Outline:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the novel DNA virus at a high multiplicity of infection (MOI) to ensure all cells are infected. After a virus adsorption period, the cells are washed and incubated with a medium containing various concentrations of this compound.

  • Virus Harvest: After one or more rounds of viral replication, the supernatant and/or the cells are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

  • Virus Titer Determination: The harvested virus is then serially diluted, and the titer of infectious virus in each sample is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The reduction in the virus titer in the this compound-treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.

Mandatory Visualizations

Mechanism of Action of this compound

Vidarabine_Mechanism cluster_cell Host Cell cluster_nucleus Nucleus This compound This compound (Ara-A) Ara_AMP Ara-AMP This compound->Ara_AMP Cellular Kinases Ara_ADP Ara-ADP Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP Ara-ATP (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_Replication Viral DNA Replication Ara_ATP->Viral_DNA_Replication Incorporation Viral_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination Antiviral_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_data Data Analysis Start Start: Novel DNA Virus Plaque_Assay Plaque Reduction Assay Start->Plaque_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Yield_Assay Virus Yield Reduction Assay Start->Yield_Assay EC50 Determine EC50 Plaque_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 Yield_Assay->EC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Decision Active and Selective? SI->Decision End_Inactive End: Inactive or Toxic Decision->End_Inactive No End_Active Proceed to Further Studies Decision->End_Active Yes DNA_Virus_Host_Response cluster_virus DNA Virus Replication cluster_host Host Cell Response cluster_sensors DNA Damage Sensors cluster_transducers Transducer Kinases cluster_effectors Effector Proteins Viral_DNA Viral DNA in Nucleus Replication_Intermediates Replication Intermediates (e.g., dsDNA breaks, ssDNA) Viral_DNA->Replication_Intermediates ATM ATM Replication_Intermediates->ATM ATR ATR Replication_Intermediates->ATR DNA_PK DNA-PK Replication_Intermediates->DNA_PK Chk2 Chk2 ATM->Chk2 DNA_Repair DNA Repair ATM->DNA_Repair Chk1 Chk1 ATR->Chk1 ATR->DNA_Repair DNA_PK->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest p53 p53 Chk2->p53 p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Methodological & Application

Application Note: Vidarabine Antiviral Activity Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vidarabine (B1017), also known as adenine (B156593) arabinoside (ara-A), is a synthetic nucleoside analog of adenosine.[1] It exhibits significant antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2][3] Its clinical utility stems from its ability to interfere with viral DNA synthesis, thereby inhibiting viral replication.[4][5] This application note provides a detailed protocol for assessing the antiviral efficacy of this compound in a cell-based model, including cytotoxicity evaluation and the determination of its therapeutic window.

Mechanism of Action this compound's antiviral activity is dependent on its phosphorylation by host cell kinases into its active triphosphate form, ara-ATP.[1][6] The mechanism is multifaceted:

  • Competitive Inhibition: Ara-ATP, the active metabolite, competitively inhibits viral DNA polymerase, an enzyme essential for the synthesis of viral DNA.[1] This inhibition is more selective for the viral polymerase than the host cell's polymerase.[1]

  • DNA Chain Termination: When ara-ATP is used as a substrate by the viral DNA polymerase, it is incorporated into the growing viral DNA strand.[4][6] The presence of the arabinose sugar instead of deoxyribose causes steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating DNA chain elongation.[1][7]

  • Additional Inhibition: The diphosphate (B83284) form, ara-ADP, can inhibit ribonucleotide reductase, reducing the pool of deoxynucleotides available for DNA synthesis.[6][7]

G cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (ara-A) araAMP ara-AMP This compound->araAMP Cellular Kinases araADP ara-ADP araAMP->araADP araATP ara-ATP (Active Form) araADP->araATP DNAPolymerase Viral DNA Polymerase araATP->DNAPolymerase Competitively Inhibits ViralDNA Viral DNA Elongation araATP->ViralDNA Incorporation DNAPolymerase->ViralDNA Synthesizes TerminatedDNA Terminated Viral DNA ViralDNA->TerminatedDNA Chain Termination

Caption: Intracellular activation and antiviral mechanism of this compound.

Experimental Design and Workflow

A systematic approach is crucial for evaluating the antiviral properties of a compound like this compound. The workflow begins by determining the compound's toxicity to the host cells, followed by assessing its efficacy in inhibiting viral replication. The ratio of these two values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential.

G start Start: Compound (this compound) protocol1 Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT) start->protocol1 protocol2 Protocol 2: Antiviral Efficacy Assay (e.g., Plaque Reduction) start->protocol2 cc50 Determine CC50 (50% Cytotoxic Concentration) protocol1->cc50 si Calculate Selectivity Index (SI = CC50 / EC50) cc50->si ec50 Determine EC50 (50% Effective Concentration) protocol2->ec50 ec50->si decision Is SI Clinically Promising? (e.g., >10) si->decision stop Stop or Redesign Compound decision->stop No proceed Candidate for Further Preclinical Development decision->proceed Yes

Caption: Logical workflow for antiviral efficacy and cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

  • Host cells (e.g., Vero, HEL cells)

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Cell Seeding: Seed host cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 1 µM to 500 µM).[9]

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to triplicate wells. Include "cells only" (untreated) and "vehicle control" (medium with the highest concentration of solvent used, e.g., DMSO) wells.[8][9]

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Plaque Reduction Assay (PRA)

This assay measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[10] The result is the 50% effective concentration (EC50).

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock of known titer (e.g., HSV-1, HSV-2)

  • This compound serial dilutions

  • Overlay medium (e.g., culture medium with 1% methylcellulose (B11928114) or agarose)

  • Fixative solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Methodology:

  • Cell Preparation: Grow host cells to 95-100% confluency in multi-well plates.

  • Virus Infection: Wash the cell monolayers with PBS. Inoculate the cells with a viral dilution calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Add overlay medium containing serial dilutions of this compound to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound) well.[9]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until clear plaques are visible in the virus control wells.[9]

  • Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes. Stain the monolayer with crystal violet solution and gently wash with water to remove excess stain.[9]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the compound's toxicity to its efficacy. A higher SI value indicates a more promising candidate for further development.[9]

Formula: SI = CC50 / EC50

An SI value greater than 10 is often considered clinically promising.[9]

Data Presentation

The quantitative data obtained from the cytotoxicity and antiviral assays should be summarized for clear comparison.

CompoundVirusHost CellAssayCC50 (µg/mL)EC50 / IC50 (µg/mL)Selectivity Index (SI)Reference
This compoundHSV-1HEL->200 (est.)9.3>21.5[11][12]
This compoundHSV-2HEL->200 (est.)11.3>17.7[11][12]

Note: CC50 values are estimated based on the general profile of this compound being less toxic than effective. Actual values must be determined experimentally for the specific cell line used.

Conclusion

The protocols described provide a robust framework for evaluating the antiviral activity of this compound. By systematically determining the CC50 and EC50 values, researchers can calculate the Selectivity Index, a key indicator of a drug's therapeutic window. These cell-based assays, particularly the plaque reduction assay, are standard methods for quantifying the ability of a compound to inhibit viral replication and are fundamental to the preclinical development of antiviral agents.[10][13]

References

Application Notes and Protocols: Vidarabine for Herpes Simplex Virus (HSV) Research in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against DNA viruses, particularly Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1][2] It serves as a critical tool in virology research for studying HSV replication, evaluating antiviral mechanisms, and screening for drug resistance.[2] Although newer antiviral agents are more common in clinical settings, this compound remains a valuable compound in the laboratory for its distinct mechanism of action.[3] Notably, it does not require phosphorylation by a viral-specific thymidine (B127349) kinase (TK) for its activation, making it effective against some acyclovir-resistant HSV strains that have mutations in the TK gene.[4]

These application notes provide a comprehensive guide for utilizing this compound in cell culture-based HSV research. Included are summaries of its antiviral activity, detailed protocols for key experimental assays, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting viral DNA synthesis.[5] As a nucleoside analog, it must be activated within the host cell through phosphorylation.[1]

  • Cellular Phosphorylation: Host cell kinases phosphorylate this compound into its active triphosphate form, this compound triphosphate (ara-ATP).[5]

  • Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[1]

  • Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of ara-ATP, which differs from the deoxyribose of natural nucleosides, causes steric hindrance. This prevents the formation of a phosphodiester bond with the next nucleotide, leading to the termination of DNA chain elongation.[5]

This multi-faceted mechanism effectively halts the replication of the HSV genome.[5]

This compound's Mechanism of Action This compound This compound (Ara-A) Ara_MP This compound Monophosphate (Ara-AMP) This compound->Ara_MP Cellular Kinases Ara_DP This compound Diphosphate (Ara-ADP) Ara_MP->Ara_DP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_DP->Ara_ATP Cellular Kinases HSV_DNA_Polymerase HSV DNA Polymerase Ara_ATP->HSV_DNA_Polymerase Competitive Inhibition dATP dATP dATP->HSV_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication HSV_DNA_Polymerase->Viral_DNA_Replication Chain_Termination Chain Termination Viral_DNA_Replication->Chain_Termination Incorporation of Ara-ATP

This compound's intracellular activation and mechanism of action.

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against HSV in commonly used cell lines. The 50% inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound against Herpes Simplex Virus

Virus StrainCell LineAssay TypeIC50 (µg/mL)Reference
HSV-1VeroPlaque Reduction9.3[6]
HSV-2VeroPlaque Reduction11.3[6]
Various HSV-1 & HSV-2 strainsVeroPlaque ReductionAdditive effect with Acyclovir (B1169)[7]
Acyclovir-resistant HSV-In vitro assaysSusceptible[4]

Table 2: Cytotoxicity of this compound in Cell Culture

Cell LineAssay TypeCC50 (µM)Reference
VeroCytotoxicity AssayVaries by experimental conditions[8]
VariousMTT AssayTo be determined empirically[9]

Experimental Protocols

Protocol 1: Plaque Reduction Assay (PRA) for Antiviral Efficacy (IC50 Determination)

This assay is the gold standard for determining the in vitro efficacy of an antiviral compound by quantifying the inhibition of virus-induced plaque formation.

Materials:

  • Vero cells (or other susceptible cell line)

  • 24-well or 12-well cell culture plates

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • Cell culture medium (e.g., DMEM with 2% fetal bovine serum)

  • Overlay medium (e.g., medium containing 1.2% methylcellulose (B11928114) or carboxymethyl-cellulose)[10][11]

  • Fixing solution (e.g., 10% formalin or ice-cold methanol)[6][11]

  • Staining solution (e.g., 0.5% crystal violet in 10% ethanol)[6][11]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed Vero cells in 24-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[10]

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The concentration range should bracket the expected IC50 value. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Virus Infection: When cells are confluent, remove the growth medium and infect the monolayers with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well (e.g., MOI of 0.1).[10] Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells twice with PBS.[6] Add the prepared this compound dilutions to the respective wells.

  • Overlay Application: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.[11]

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixing solution for at least 20 minutes.[11]

    • Remove the fixing solution and stain the cells with crystal violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Same as Plaque Reduction Assay.

Procedure:

  • Cell Seeding and Infection: Seed cells in 24-well plates and infect with HSV (e.g., MOI of 0.1) as described in the Plaque Reduction Assay.[10]

  • Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a single viral replication cycle (typically 24 hours).[10]

  • Virus Harvest: After incubation, subject the plates to three cycles of freeze-thawing to lyse the cells and release the progeny virus.[10]

  • Virus Titer Determination: Collect the supernatant and determine the viral titer of each sample using a standard plaque assay on fresh cell monolayers.[12]

  • Data Analysis: Calculate the reduction in viral yield for each this compound concentration compared to the virus control. The IC50 is the concentration that reduces the viral yield by 50%.

Protocol 3: MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay measures cell viability and is used to determine the cytotoxic concentration of a compound.[13][14]

Materials:

  • Vero cells (or other relevant host cell line)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound to triplicate wells. Include "cells only" (no compound) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated "cells only" control.

    • Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

Signaling Pathways and Experimental Workflows

HSV Modulation of Host Cell Death and DNA Damage Response Pathways

HSV has evolved intricate mechanisms to manipulate host cell pathways to ensure its successful replication. Two key pathways targeted by the virus are apoptosis (programmed cell death) and the DNA Damage Response (DDR).

  • Apoptosis: HSV infection can trigger apoptosis, but the virus encodes several proteins (e.g., Us3, Us5, gJ, R1) that inhibit this process at multiple points in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16][17] This prevents the premature death of the host cell, allowing for the production of new virions.

  • DNA Damage Response (DDR): The host cell's DDR machinery can recognize viral DNA as damaged, which can be detrimental to viral replication.[18] HSV manipulates the DDR by degrading or inhibiting certain components (e.g., DNA-PKcs) while coopting others to aid in its own DNA replication.[18][19]

HSV Modulation of Host Cell Pathways cluster_0 Apoptosis Pathway cluster_1 DNA Damage Response (DDR) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Mitochondria Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis HSV_R1 HSV R1 HSV_R1->Caspase_8 HSV_Us3_gJ HSV Us3, gJ HSV_Us3_gJ->Caspase_9 HSV_Us3_gJ->Caspase_3 Viral_DNA Viral DNA ATM_ATR ATM/ATR Kinases Viral_DNA->ATM_ATR DDR_Effectors DDR Effectors ATM_ATR->DDR_Effectors Antiviral_Response Antiviral Response DDR_Effectors->Antiviral_Response Viral_Replication_Support Viral Replication Support DDR_Effectors->Viral_Replication_Support HSV_ICP0 HSV ICP0 HSV_ICP0->Antiviral_Response

HSV's manipulation of apoptosis and DNA damage response.

Experimental Workflow for this compound Evaluation

The following workflow outlines a logical sequence of experiments for characterizing the anti-HSV activity of this compound in cell culture.

Experimental Workflow for this compound Evaluation Start Start Cytotoxicity Determine Cytotoxicity (CC50) (e.g., MTT Assay) Start->Cytotoxicity Antiviral_Efficacy Determine Antiviral Efficacy (IC50) (e.g., Plaque Reduction Assay) Cytotoxicity->Antiviral_Efficacy Selectivity_Index Calculate Selectivity Index (SI) (SI = CC50 / IC50) Antiviral_Efficacy->Selectivity_Index Viral_Yield Confirm with Viral Yield Reduction Assay Selectivity_Index->Viral_Yield Mechanism_Studies Mechanism of Action Studies (e.g., Time-of-addition, Resistance selection) Viral_Yield->Mechanism_Studies End End Mechanism_Studies->End

A logical workflow for assessing this compound's anti-HSV activity.

References

Application Notes and Protocols for Vidarabine in Animal Models of Herpes Simplex Virus (HSV) Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analogue with antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It functions by interfering with viral DNA synthesis.[1] Animal models are crucial for the preclinical evaluation of antiviral agents like this compound. This document provides detailed application notes and protocols for the use of this compound in various animal models of HSV infection, based on published research. The most commonly used animal models for studying HSV infections include mice, guinea pigs, and rabbits.[2]

Mechanism of Action

This compound is phosphorylated intracellularly to its active triphosphate form, which inhibits viral DNA polymerase and can also be incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.[1]

Vidarabine_Mechanism cluster_cell Infected Host Cell cluster_viral_replication Viral DNA Replication This compound This compound (Ara-A) Ara_AMP Ara-AMP This compound->Ara_AMP Cellular Kinases Ara_ADP Ara-ADP Ara_AMP->Ara_ADP Ara_ATP Ara-ATP (Active Triphosphate) Ara_ADP->Ara_ATP Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Inhibits Viral_DNA Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA Catalyzes

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various animal models of HSV infection.

Table 1: Systemic Administration of this compound in Mouse Models

Animal ModelHSV StrainRoute of AdministrationThis compound DosageTreatment ScheduleOutcomeReference
5-7 day old Swiss miceHSV-2Intranasal infection, systemic treatment125 mg/kg/dayDaily for 4 days, starting 30h post-infection6% survival (this compound alone)[3]
5-7 day old Swiss miceHSV-2Intranasal infection, systemic treatment125 mg/kg/day (with 80 mg/kg/day Acyclovir)Daily for 4 days, starting 30h post-infection52% survival (combination therapy)[3]
Hairless miceHSV-1Systemic100 mg/kg/day (with 50 mg/kg/day Acyclovir)Daily for 5 days, starting 24h post-infectionSignificantly reduced development of latent infection[4]
12-day-old miceHSV-1Intranasal infection, systemic treatment20-100 mg/kgDaily for 7 days, starting immediately post-infectionSignificantly reduced mortality (≥30%)[5]
17-20 g miceHSVIntracerebral infection and treatment400 µ g/day (20 mg/kg)Three daily injections, starting day 3 post-infection50-75% survival[6]

Table 2: Topical and Ophthalmic Administration of this compound

Animal ModelHSV StrainRoute of AdministrationThis compound FormulationTreatment ScheduleOutcomeReference
Guinea pigs & Athymic nude miceHSV-1Topical70% Dimethyl Sulfoxide (B87167) (DMSO) vehicle3 or 5 times daily for 7 days, starting 24h post-infection5 times daily was most efficacious in inhibiting lesion score and size[7]
RabbitsHSVOphthalmic (drops)3% this compoundEvery 1, 2, or 3 hours for 6 daysSignificantly better than controls, but less effective than idoxuridine (B1674378) or trifluridine[8]
RabbitsHSVOphthalmic (ointment)3% this compound5 times dailyRecommended for acute keratoconjunctivitis and recurrent epithelial keratitis[9]

Experimental Protocols

Protocol 1: Systemic this compound Treatment for Disseminated HSV-2 Infection in Neonatal Mice

This protocol is adapted from a study mimicking disseminated herpetic infection in human newborns.[3]

Objective: To evaluate the efficacy of systemic this compound administration in a neonatal mouse model of disseminated HSV-2 infection.

Materials:

  • This compound powder

  • Sterile saline or other appropriate vehicle

  • 5-7 day old white Swiss mice

  • HSV-2 strain

  • Syringes and needles for intranasal inoculation and intraperitoneal injection

  • Animal housing and care facilities

Procedure:

  • Animal Preparation: Acclimate 5-7 day old white Swiss mice and their mothers to the laboratory environment.

  • Virus Inoculation: Infect the mice intranasally with a lethal dose of HSV-2.

  • Drug Preparation: Prepare a sterile solution or suspension of this compound in an appropriate vehicle. For combination therapy studies, prepare acyclovir (B1169) solution as well.

  • Treatment Administration:

    • Begin treatment 30 hours after viral infection.

    • Administer this compound intraperitoneally at a dosage of 125 mg/kg/day.[3]

    • For combination studies, co-administer acyclovir at 80 mg/kg/day.[3]

    • Continue daily treatment for 4 consecutive days.

  • Monitoring:

    • Observe the mice daily for clinical signs of infection (e.g., lethargy, neurological symptoms) and mortality.

    • Record survival rates for each treatment group.

  • Data Analysis: Compare the survival rates between the this compound-treated group, combination therapy group, and control groups (placebo and/or acyclovir alone) using appropriate statistical methods.

Protocol 2: Topical this compound Treatment for Cutaneous HSV-1 Infection in Guinea Pigs

This protocol is based on a study evaluating topical this compound in a DMSO vehicle.[7] The guinea pig model is often preferred for cutaneous HSV studies as it can mimic aspects of human disease, including the formation of lesions.[10][11]

Objective: To assess the efficacy of topical this compound on HSV-1 induced cutaneous lesions in guinea pigs.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Hartley guinea pigs

  • HSV-1 strain (thymidine kinase-positive or -negative strains can be used)

  • Equipment for intradermal injection

  • Calipers for lesion measurement

  • Viral culture supplies

Procedure:

  • Animal Preparation: Acclimate adult Hartley guinea pigs and shave the dorsal area for infection.

  • Virus Inoculation: Induce cutaneous lesions by intradermal injection of HSV-1 at multiple sites on the shaved dorsal skin.

  • Drug Preparation: Prepare a formulation of this compound in a 70% DMSO vehicle.[7]

  • Treatment Administration:

    • Begin treatment 24 hours after virus exposure.

    • Apply the this compound formulation topically to the lesions.

    • Treat 3 or 5 times daily for 7 consecutive days. The five-times-daily regimen was found to be more efficacious.[7]

  • Monitoring and Assessment:

    • Daily, evaluate and score the lesions based on severity (e.g., erythema, vesicles, ulceration).

    • Measure the size of the lesions using calipers.

    • On specific days post-infection, swab the lesions to determine viral titers through plaque assays.

  • Data Analysis: Compare the mean lesion score, lesion size, and lesion virus titers between the this compound-treated groups and a vehicle-only control group.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Select Animal Model (e.g., Mouse, Guinea Pig) Virus_Inoculation HSV Inoculation (Route-specific) Animal_Model->Virus_Inoculation Drug_Prep Prepare this compound (Vehicle, Concentration) Virus_Inoculation->Drug_Prep Drug_Admin Administer this compound (Dosage, Schedule) Drug_Prep->Drug_Admin Monitoring Daily Monitoring (Clinical Signs, Survival) Drug_Admin->Monitoring Data_Collection Data Collection (Lesion Scores, Viral Titers) Monitoring->Data_Collection Analysis Statistical Analysis (Comparison to Controls) Data_Collection->Analysis

Caption: General workflow for in vivo antiviral efficacy studies.

Protocol 3: Ophthalmic this compound Treatment for HSV Keratouveitis in Rabbits

This protocol is derived from a comparative study of antiviral eye drops.[8] Rabbit models are frequently used for ocular HSV infections due to the larger eye size, which facilitates examination and treatment.[12]

Objective: To evaluate the therapeutic efficacy of guttate 3% this compound in a rabbit model of herpes simplex keratouveitis.

Materials:

  • 3% this compound ophthalmic solution

  • New Zealand White rabbits

  • HSV strain known to cause keratouveitis

  • Slit-lamp biomicroscope for ocular examination

  • Viral culture supplies

Procedure:

  • Animal Preparation: Acclimate adult New Zealand White rabbits.

  • Virus Inoculation: Induce herpes simplex keratouveitis by inoculating the cornea with HSV.

  • Treatment Administration:

    • Begin treatment after the establishment of the infection.

    • Administer one drop of 3% this compound ophthalmic solution into the infected eye.

    • Apply the drops at intervals of every one, two, or three hours.

    • Continue treatment for a total of 6 days.

  • Monitoring and Assessment:

    • Perform daily ocular examinations using a slit-lamp biomicroscope to score the severity of keratitis and uveitis.

    • At the end of the 6-day treatment period, take viral cultures from the cornea to determine the presence of replicating virus.

  • Data Analysis: Compare the clinical scores and the results of viral cultures between the this compound-treated groups and untreated control groups. This study also compared this compound's efficacy to other antivirals like idoxuridine and trifluridine.[8]

Disclaimer: These protocols are intended for informational purposes and should be adapted and approved by the user's institutional animal care and use committee (IACUC) before implementation. All animal experiments should be conducted in accordance with relevant guidelines and regulations for the humane care and use of laboratory animals.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Vidarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017) (also known as adenine (B156593) arabinoside or ara-A) is a purine (B94841) nucleoside analog with well-documented antiviral activity against DNA viruses, particularly Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Originally developed as an anti-cancer agent, its primary mechanism of action involves the disruption of viral DNA synthesis. This document provides a comprehensive guide for the in vitro experimental design to assess the efficacy of this compound, covering its antiviral and potential anticancer activities. Detailed protocols for key assays, data presentation guidelines, and visual representations of the underlying mechanisms and workflows are included to facilitate robust and reproducible research.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation by host cell kinases to become biologically active. It is converted sequentially to its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and triphosphate (ara-ATP) forms. The active ara-ATP metabolite interferes with DNA synthesis through two primary mechanisms:

  • Competitive Inhibition of DNA Polymerase : Ara-ATP mimics the structure of deoxyadenosine (B7792050) triphosphate (dATP) and competitively inhibits viral DNA polymerase, an enzyme essential for viral replication. This inhibition is more selective for viral DNA polymerase than for host cell DNA polymerases.

  • DNA Chain Termination : When incorporated into a growing viral DNA strand, the arabinose sugar of ara-ATP prevents the formation of a phosphodiester bond with the next nucleotide, leading to the termination of DNA chain elongation.

This disruption of DNA replication induces a DNA damage response, leading to cell cycle arrest and apoptosis in both virus-infected and cancer cells.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its in vitro efficacy.

vidarabine_mechanism cluster_cell Host/Cancer Cell cluster_dna_synthesis DNA Synthesis cluster_dna_damage DNA Damage Response cluster_cellular_outcomes Cellular Outcomes This compound This compound (ara-A) ara_AMP ara-AMP This compound->ara_AMP Cellular Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP ara_ADP->ara_ATP Cellular Kinases DNA_Polymerase Viral DNA Polymerase ara_ATP->DNA_Polymerase Competitive Inhibition DNA_Elongation DNA Elongation ara_ATP->DNA_Elongation Incorporation & Chain Termination DNA_Polymerase->DNA_Elongation ATR ATR DNA_Elongation->ATR Chk1 Chk1 ATR->Chk1 gamma_H2AX γH2AX Chk1->gamma_H2AX p53 p53 Chk1->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

This compound's mechanism of action and downstream effects.

experimental_workflow start Start: this compound Compound cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity antiviral Protocol 2: Plaque Reduction Assay (PRA) start->antiviral cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 selectivity Calculate Selectivity Index (SI = CC50 / EC50) cc50->selectivity ec50 Determine EC50 (50% Effective Concentration) antiviral->ec50 ec50->selectivity promising Is SI > 10? selectivity->promising mechanism Mechanism of Action Studies promising->mechanism Yes stop Stop or Redesign Compound promising->stop No apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Protocol 4: Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Protocol 5: Western Blot (γH2AX, p53) mechanism->western_blot end Conclusion on In Vitro Efficacy apoptosis->end cell_cycle->end western_blot->end

A logical workflow for in vitro efficacy testing of this compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison of results.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Cell LineVirusEC50 (µM)¹CC50 (µM)²Selectivity Index (SI)³
VeroHSV-11.5 - 5.0>100>20 - >67
VeroHSV-22.0 - 6.0>100>16 - >50
A549Adenovirus8.0 - 15.050 - 803.3 - 10

¹EC50 (50% Effective Concentration): Concentration of this compound that reduces viral plaque formation by 50%. ²CC50 (50% Cytotoxic Concentration): Concentration of this compound that reduces host cell viability by 50%. ³SI (Selectivity Index) = CC50 / EC50. A higher SI indicates greater selectivity for antiviral activity over host cell cytotoxicity.

Table 2: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)⁴ (72h treatment)
A549Lung Carcinoma20 - 40
HeLaCervical Carcinoma15 - 30
HepG2Hepatocarcinoma25 - 50

⁴IC50 (50% Inhibitory Concentration): Concentration of this compound that inhibits cancer cell growth by 50%.

Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest in A549 Cells (24h treatment)

This compound (µM)Apoptotic Cells (%)⁵G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)< 555 ± 430 ± 315 ± 2
1015 ± 365 ± 520 ± 215 ± 2
2535 ± 675 ± 612 ± 313 ± 2
5060 ± 880 ± 78 ± 212 ± 3

⁵Percentage of early and late apoptotic cells as determined by Annexin V/PI staining.

Table 4: this compound-Induced DNA Damage Response in A549 Cells (6h treatment)

This compound (µM)Relative γH2AX Expression⁶Relative p53 Expression⁶
0 (Control)1.01.0
102.5 ± 0.31.8 ± 0.2
255.8 ± 0.73.2 ± 0.4
509.2 ± 1.14.5 ± 0.6

⁶Expression levels normalized to a loading control (e.g., β-actin) and expressed relative to the untreated control, as determined by Western blot densitometry.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on host or cancer cell lines.

Materials:

  • Appropriate cell line (e.g., Vero for antiviral, A549 for anticancer)

  • Complete culture medium

  • This compound stock solution (in DMSO or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 1 µM to 500 µM).

  • Cell Treatment: Remove the medium and add 100 µL of the prepared this compound dilutions to the wells in triplicate. Include "cells only" (untreated) and "vehicle control" (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay (PRA)

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Virus stock of known titer (PFU/mL)

  • Complete culture medium and serum-free medium

  • This compound stock solution

  • Semi-solid overlay medium (e.g., medium with 1.2% methylcellulose)

  • 6- or 12-well plates

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that yields 50-100 plaque-forming units (PFU) per well.

  • Infection: Aspirate the culture medium from the cell monolayers and inoculate with the diluted virus (e.g., 200 µL/well for a 12-well plate). Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution.

  • Compound Treatment: While the virus is adsorbing, prepare serial dilutions of this compound in the semi-solid overlay medium.

  • Overlay Application: After the 1-hour incubation, aspirate the viral inoculum and gently add 1-2 mL of the this compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-4 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Aspirate the overlay, fix the cells with 100% methanol (B129727) for 20 minutes, and then stain the monolayer with crystal violet for 10-30 minutes. Gently wash the wells with water.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value using non-linear regression.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound stock solution

  • 6-well plates

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis for DNA Damage Markers

Objective: To detect the expression of DNA damage response proteins (γH2AX and p53) following this compound treatment.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-H2AX Ser139, anti-p53)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply ECL substrate and capture the chemiluminescent signal.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

Preparing Vidarabine Stock Solutions for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (ara-A), an antiviral nucleoside analog, is a critical tool in virology research and drug development. Its efficacy in cell-based assays is highly dependent on the accurate and consistent preparation of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions to ensure reproducible and reliable experimental outcomes. These guidelines cover solvent selection, solubility, stability, and appropriate handling procedures, including sterilization.

Physicochemical Properties and Solubility Data

This compound is a white to off-white crystalline powder. Its solubility is a critical factor in the preparation of stock solutions for cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound due to its poor aqueous solubility.

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 267.24 g/mol (anhydrous)[1]
285.26 g/mol (monohydrate)
Solubility in DMSO ≥ 12.35 mg/mL[2]
53 mg/mL (198.32 mM)[3]
57 mg/mL (199.81 mM) (monohydrate)[4]
75 mg/mL (280.65 mM)[5]
Solubility in Water < 1 mg/mL at 21°C[6]
3 mg/mL (with sonication)[5]

Note: The solubility of this compound can vary between different forms (anhydrous vs. monohydrate) and suppliers. It is recommended to consult the manufacturer's product data sheet for specific information.

Stability and Storage of Stock Solutions

Proper storage of this compound stock solutions is crucial to maintain their stability and efficacy. Stock solutions prepared in DMSO should be stored at low temperatures to prevent degradation.

Table 2: Stability of this compound Stock Solutions in DMSO

Storage TemperatureDurationSource(s)
-20°C1 year[7]
-80°C2 years[7]

To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocols

Materials
  • This compound powder (anhydrous or monohydrate)

  • High-quality, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm) with DMSO-compatible membranes (e.g., PTFE or nylon)[8][9]

  • Sterile syringes

  • Cell culture medium appropriate for the cell line being used

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound (anhydrous, MW: 267.24 g/mol ) stock solution. Adjust calculations accordingly for the monohydrate form or for different desired concentrations.

  • Calculation:

    • To prepare a 10 mM (0.01 mol/L) solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 267.24 g/mol x 1000 mg/g = 2.67 mg

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), carefully weigh out 2.67 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • To ensure sterility for cell culture applications, filter the this compound stock solution through a 0.22 µm sterile syringe filter with a DMSO-compatible membrane (PTFE or nylon) into a new sterile tube. This step should be performed in a sterile hood.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile, labeled microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7]

Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions from the DMSO stock, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. The final DMSO concentration should generally be kept below 0.5%, and for some sensitive cell lines, below 0.1%.[10][11][12]

  • Serial Dilution:

    • Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations for your assay.

    • It is good practice to first prepare an intermediate dilution of the stock in culture medium before making the final dilutions. This helps to minimize pipetting errors and reduces the risk of the compound precipitating out of solution.

  • DMSO Vehicle Control:

    • Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested to account for any effects of the solvent on the cells.

Table 3: Typical Working Concentrations of this compound in Cell-Based Assays

Assay TypeVirusCell LineIC50 / Working ConcentrationSource(s)
Plaque Reduction AssayHerpes Simplex Virus-1 (HSV-1)HELIC50: 9.3 µg/mL (~34.8 µM)[7][13]
Plaque Reduction AssayHerpes Simplex Virus-2 (HSV-2)HELIC50: 11.3 µg/mL (~42.3 µM)[7][13]
Antiviral Activity AssayVaricella-Zoster Virus (VZV)HELNot specified[7]
Antiviral Activity AssayVaccinia and Cowpox VirusesNot specified3- to 5-fold more active than cidofovir[14]

Mechanism of Action and Signaling Pathway

This compound is a nucleoside analog that interferes with viral DNA synthesis.[1][15] Upon entering a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[16][17]

The key steps in its mechanism of action are:

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Cellular kinases sequentially phosphorylate this compound to this compound monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally the active triphosphate (ara-ATP).[16]

  • Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[15][16]

  • Incorporation into Viral DNA and Chain Termination: When incorporated into the growing viral DNA strand, the arabinose sugar of ara-ATP prevents the formation of a phosphodiester bond with the next nucleotide, leading to chain termination and the production of "faulty" DNA.[1][16]

  • Inhibition of Other Enzymes: The diphosphate form, ara-ADP, can also inhibit ribonucleotide reductase, an enzyme necessary for the production of deoxynucleotides.[1]

Vidarabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral DNA Replication This compound This compound (ara-A) araAMP ara-AMP This compound->araAMP Kinases araADP ara-ADP araAMP->araADP Kinases araATP ara-ATP (Active Form) araADP->araATP Kinases DNAPolymerase Viral DNA Polymerase araATP->DNAPolymerase Competitive Inhibition ViralDNA Viral DNA Synthesis araATP->ViralDNA Incorporation DNAPolymerase->ViralDNA ChainTermination Chain Termination ViralDNA->ChainTermination

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in cell-based assays.

Vidarabine_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve sterilize 3. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 4. Aliquot sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store prepare_working 6. Prepare Working Solutions (Dilute in Culture Medium) store->prepare_working treat_cells 7. Treat Cells prepare_working->treat_cells incubate 8. Incubate treat_cells->incubate analyze 9. Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

References

Application of Vidarabine in Plaque Reduction Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a synthetic purine (B94841) nucleoside with established antiviral activity against a range of DNA viruses.[1] Primarily effective against members of the Herpesviridae family, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV), this compound serves as a critical tool in both clinical settings and virological research.[2][3] Its primary mechanism of action involves the inhibition of viral DNA synthesis.[4][5] This application note provides detailed protocols for utilizing this compound in plaque reduction assays, a cornerstone technique for quantifying viral infectivity and evaluating the efficacy of antiviral compounds. Additionally, it summarizes key quantitative data and visualizes the experimental workflow and the drug's mechanism of action.

Mechanism of Action

This compound is a nucleoside analog that mimics deoxyadenosine. To exert its antiviral effect, it must first be activated within the host cell. Cellular enzymes phosphorylate this compound sequentially to its triphosphate form, ara-ATP.[2][4] This active metabolite, ara-ATP, competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain.[4][5] The presence of the arabinose sugar instead of deoxyribose in its structure leads to the termination of DNA chain elongation, thereby halting viral replication.[4]

This compound's mechanism of action.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various herpesviruses as determined by plaque reduction assays in different cell lines.

VirusCell LineIC50 (µg/mL)Reference
Herpes Simplex Virus-1 (HSV-1)Human Foreskin Fibroblasts< 3[1]
Herpes Simplex Virus-2 (HSV-2)Human Foreskin Fibroblasts< 3 (for 7 of 10 strains)[1]
Varicella-Zoster Virus (VZV)-Equivalent to continuous acyclovir (B1169) treatment[6]

Note: IC50 values can vary depending on the specific viral strain, cell line, and experimental conditions.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity of this compound

This protocol details the steps to determine the antiviral efficacy of this compound against susceptible DNA viruses, such as HSV-1, using a plaque reduction assay.

Materials:

  • Cell Line: Vero cells (or other susceptible cell lines like human foreskin fibroblasts).

  • Virus: A known titer stock of the virus to be tested (e.g., HSV-1).

  • This compound: Stock solution of known concentration.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Overlay Medium: Culture medium containing a gelling agent like methylcellulose (B11928114) or agarose.

  • Staining Solution: Crystal violet solution (e.g., 0.1-1% in 50% ethanol).

  • Fixing Solution: 10% formalin or another suitable fixative.

  • Sterile multi-well plates (e.g., 6-well or 12-well).

  • Sterile phosphate-buffered saline (PBS).

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the multi-well plates with a sufficient number of cells to form a confluent monolayer overnight.

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in a culture medium. The concentration range should bracket the expected IC50 value. Include a no-drug control.

  • Infection of Cells:

    • When the cell monolayer is confluent, remove the culture medium.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • This compound Treatment and Overlay:

    • After the adsorption period, remove the viral inoculum.

    • Add the prepared this compound dilutions to the respective wells.

    • Carefully add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • After the incubation period, remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with the crystal violet solution.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control.

    • The IC50 value is the concentration of this compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of plaque reduction against the log of the this compound concentration and using non-linear regression analysis.

Plaque Reduction Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Multi-well Plates C Infect Confluent Cell Monolayer with Virus A->C B Prepare this compound Dilutions D Add this compound Dilutions B->D C->D After viral adsorption E Apply Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate % Plaque Reduction and IC50 H->I

Workflow of a plaque reduction assay.

Conclusion

The plaque reduction assay is a robust and widely accepted method for evaluating the antiviral activity of compounds like this compound. The detailed protocol and understanding of this compound's mechanism of action provided in this application note will aid researchers in accurately assessing its efficacy and in the broader context of antiviral drug discovery and development. The synergistic effects observed with other antivirals, such as acyclovir, also present an interesting avenue for further investigation using this assay.[7]

References

Application Notes and Protocols for Vidarabine Treatment in Varicella-Zoster Virus (VZV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vidarabine (B1017) (also known as Ara-A) in research settings for the study of Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. While this compound has largely been superseded in clinical practice by newer antiviral agents with more favorable safety and efficacy profiles, such as acyclovir, it remains a valuable tool in specific research contexts, particularly for studies involving acyclovir-resistant VZV strains.

Mechanism of Action

This compound is a purine (B94841) nucleoside analog of adenosine. Its antiviral activity is dependent on its intracellular phosphorylation to this compound triphosphate (ara-ATP) by host cell kinases.[1][2][3][4][5] Unlike acyclovir, its initial phosphorylation is not reliant on the viral thymidine (B127349) kinase (TK), which allows it to be active against TK-deficient, acyclovir-resistant VZV strains.[4]

The active metabolite, ara-ATP, inhibits VZV replication through two primary mechanisms:

  • Competitive Inhibition of Viral DNA Polymerase: Ara-ATP competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of the VZV DNA polymerase, thereby inhibiting viral DNA synthesis.[5]

  • Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination.[5]

Additionally, the diphosphate (B83284) form of this compound (ara-ADP) has been shown to inhibit ribonucleotide reductase, further depleting the pool of deoxynucleotides available for viral replication.[2]

Signaling Pathway of this compound Activation and Action

Vidarabine_Pathway cluster_cell Host Cell cluster_virus VZV Replication This compound This compound (Ara-A) Ara_AMP This compound Monophosphate (Ara-AMP) This compound->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (Ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) Ara_ADP->Ara_ATP Cellular Kinases Ribonucleotide_Reductase Ribonucleotide Reductase Ara_ADP->Ribonucleotide_Reductase Inhibition DNA_Polymerase VZV DNA Polymerase Ara_ATP->DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Elongation Ara_ATP->Viral_DNA Incorporation DNA_Polymerase->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination dATP dATP dATP->DNA_Polymerase In_Vitro_Workflow A Seed HEL/Vero cells in 6-well plates C Infect confluent cell monolayer with VZV A->C B Prepare serial dilutions of this compound E Add this compound dilutions and overlay medium B->E D Incubate for viral adsorption (1-2h) C->D D->E F Incubate for 5-7 days for plaque formation E->F G Fix, stain with crystal violet, and count plaques F->G H Calculate IC50 G->H In_Vivo_Workflow A Implant human fetal tissue (e.g., lung) into SCID mouse B Allow xenograft to establish (several weeks) A->B C Inoculate xenograft with VZV-infected cells B->C D Administer this compound or placebo to mice C->D E Harvest xenograft after treatment period D->E F Homogenize tissue and quantify viral load (qPCR) E->F G Compare viral loads between treated and placebo groups F->G

References

Application Notes and Protocols for Employing Vidarabine in Viral DNA Polymerase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vidarabine (B1017), a potent antiviral agent, in studies focused on the inhibition of viral DNA polymerase. This document outlines the mechanism of action, summarizes key inhibitory data, and provides detailed experimental protocols for researchers in virology and drug development.

Introduction

This compound, also known as adenine (B156593) arabinoside (Ara-A), is a nucleoside analog that serves as a critical tool in the study of viral replication.[1][2] Upon administration, this compound is phosphorylated intracellularly by host cell kinases to its active triphosphate form, this compound triphosphate (ara-ATP).[1][2] Ara-ATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for viral DNA polymerase.[1] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[1] this compound's diphosphate (B83284) form, ara-ADP, also contributes to its antiviral effect by inhibiting ribonucleotide reductase, an enzyme essential for the production of deoxynucleotides. This compound has demonstrated activity against a range of DNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr virus (EBV), and hepatitis B virus (HBV).[2][3][4][5]

Mechanism of Action

The antiviral activity of this compound is a multi-step process that ultimately disrupts viral DNA synthesis. The key steps are outlined below and illustrated in the signaling pathway diagram.

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Host cell kinases sequentially phosphorylate this compound to this compound monophosphate (ara-AMP), this compound diphosphate (ara-ADP), and finally to the active form, this compound triphosphate (ara-ATP).[1]

  • Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits viral DNA polymerase by mimicking dATP.[1] This leads to:

    • Chain Termination: Incorporation of ara-ATP into the viral DNA chain prevents the formation of a phosphodiester bond with the next nucleotide, leading to the termination of DNA elongation.[1]

    • Formation of "Faulty" DNA: The presence of ara-ATP in the DNA strand can destabilize it.

  • Inhibition of Ribonucleotide Reductase: Ara-ADP inhibits ribonucleotide reductase, reducing the intracellular pool of deoxynucleotides available for viral DNA synthesis.

Mechanism of this compound Action

Vidarabine_Mechanism Mechanism of this compound Action cluster_host_cell Inside Host Cell This compound This compound (Ara-A) CellularKinases1 Cellular Kinases This compound->CellularKinases1 HostCell Host Cell AraAMP ara-AMP CellularKinases1->AraAMP CellularKinases2 Cellular Kinases AraAMP->CellularKinases2 AraADP ara-ADP CellularKinases2->AraADP CellularKinases3 Cellular Kinases AraADP->CellularKinases3 RibonucleotideReductase Ribonucleotide Reductase AraADP->RibonucleotideReductase Inhibits AraATP ara-ATP (Active Form) CellularKinases3->AraATP ViralDNAPolymerase Viral DNA Polymerase AraATP->ViralDNAPolymerase Competitively Inhibits DNAElongation Viral DNA Elongation ViralDNAPolymerase->DNAElongation ChainTermination Chain Termination ViralDNAPolymerase->ChainTermination Incorporation of ara-ATP leads to dATP dATP dATP->ViralDNAPolymerase dNTP_synthesis dNTP Synthesis RibonucleotideReductase->dNTP_synthesis Inhibition_dNTP Inhibition

Caption: Cellular activation and inhibitory pathways of this compound.

Quantitative Data: Inhibition of Viral DNA Polymerases

The inhibitory potential of this compound, primarily through its active metabolite ara-ATP, has been quantified against various viral DNA polymerases. The following table summarizes key inhibitory constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀).

Virus FamilyVirusEnzyme/TargetInhibitorKᵢ Value (µM)IC₅₀ Value (µM)Reference(s)
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)DNA Polymeraseara-ATP-9.3 (µg/mL)[4]
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)DNA Polymeraseara-ATP-11.3 (µg/mL)[4]
HerpesviridaeVaricella-Zoster Virus (VZV)DNA Polymeraseara-ATP--[2][6]
HerpesviridaeHuman Cytomegalovirus (HCMV)DNA Polymeraseara-ATP0.06 - 0.47-[7]
HerpesviridaeEpstein-Barr Virus (EBV)DNA PolymeraseThis compound--[3][5]
HepadnaviridaeHepatitis B Virus (HBV)DNA Polymeraseara-ATP--[8][9]
PoxviridaeVaccinia VirusDNA PolymeraseThis compound--[4][10]

Experimental Protocols

Cell-Free Viral DNA Polymerase Inhibition Assay

This protocol provides a method to determine the inhibitory effect of this compound triphosphate (ara-ATP) on the activity of a purified or partially purified viral DNA polymerase in a cell-free system.

Materials:

  • Purified viral DNA polymerase

  • Activated DNA template (e.g., activated calf thymus DNA)

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

  • This compound triphosphate (ara-ATP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated DNA template, and all dNTPs except the radiolabeled one, at their optimal concentrations.

  • Inhibitor Preparation: Prepare serial dilutions of ara-ATP in the assay buffer.

  • Enzyme Preparation: Dilute the purified viral DNA polymerase in a suitable buffer to a concentration that yields a linear incorporation of the radiolabeled dNTP over the assay time.

  • Assay Setup: In microcentrifuge tubes, combine the reaction mixture, the desired concentration of ara-ATP (or buffer for control), and the radiolabeled dNTP.

  • Initiation of Reaction: Add the diluted viral DNA polymerase to each tube to initiate the reaction.

  • Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding cold 10% TCA.

  • Precipitation and Washing: Precipitate the DNA on ice for at least 30 minutes. Collect the precipitate by filtering the solution through glass fiber filters. Wash the filters several times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each ara-ATP concentration compared to the control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. To determine the Kᵢ value, perform the assay with varying concentrations of the competing natural substrate (dATP) and ara-ATP, and analyze the data using a Lineweaver-Burk or Dixon plot.

Cell-Free DNA Polymerase Inhibition Assay Workflow

DNA_Polymerase_Assay_Workflow Workflow for Cell-Free DNA Polymerase Inhibition Assay Start Start PrepareReagents Prepare Reaction Mix, ara-ATP dilutions, and Enzyme Start->PrepareReagents SetupAssay Set up Assay Tubes (Reaction Mix + ara-ATP + Radiolabeled dNTP) PrepareReagents->SetupAssay InitiateReaction Initiate Reaction (Add Viral DNA Polymerase) SetupAssay->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate TerminateReaction Terminate Reaction (Add Cold TCA) Incubate->TerminateReaction PrecipitateWash Precipitate and Wash DNA (Filter and Wash with TCA and Ethanol) TerminateReaction->PrecipitateWash Quantify Quantify Radioactivity (Scintillation Counting) PrecipitateWash->Quantify Analyze Data Analysis (Calculate % Inhibition, IC50, Ki) Quantify->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing DNA polymerase inhibition.

Plaque Reduction Assay for Antiviral Activity

This cell-based assay is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

  • Susceptible host cell line (e.g., Vero cells for HSV)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • This compound stock solution

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.

  • Drug Preparation: Prepare serial dilutions of this compound in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Treatment: Remove the virus inoculum and add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining: After incubation, remove the overlay medium, fix the cells with the fixing solution, and then stain with the crystal violet solution.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay Workflow

Plaque_Reduction_Assay_Workflow Workflow for Plaque Reduction Assay Start Start SeedCells Seed Host Cells in Culture Plates Start->SeedCells PrepareDrug Prepare Serial Dilutions of this compound SeedCells->PrepareDrug InfectCells Infect Cell Monolayers with Virus PrepareDrug->InfectCells Adsorption Virus Adsorption (1-2 hours) InfectCells->Adsorption AddOverlay Add Overlay Medium with this compound Adsorption->AddOverlay Incubate Incubate for Plaque Formation (2-5 days) AddOverlay->Incubate FixStain Fix and Stain Cells Incubate->FixStain CountPlaques Count Plaques FixStain->CountPlaques Analyze Data Analysis (Calculate % Reduction and IC50) CountPlaques->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Vidarabine Instability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability and degradation of vidarabine (B1017) in solution during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The stability of this compound in an aqueous solution is primarily influenced by three main factors: pH, temperature, and exposure to light. As a nucleoside analog, this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. Elevated temperatures can accelerate this degradation process, and exposure to UV light may also lead to photolytic degradation.

Q2: What is the main degradation pathway for this compound in an aqueous solution?

A2: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the N-glycosidic bond. This process results in the cleavage of the molecule into adenine (B156593) and arabinose.

Q3: How can I minimize this compound degradation during my experiments?

A3: To minimize degradation, it is recommended to prepare this compound solutions fresh for each experiment using a high-purity, anhydrous solvent like DMSO for the initial stock. Subsequent dilutions should be made in a buffer at or near neutral pH. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil and should be stored at refrigerated temperatures (2-8°C) when not in immediate use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could these be degradation products?

A4: Yes, the appearance of new peaks in your HPLC chromatogram, other than the main this compound peak, is a strong indication of degradation. The primary degradation products are adenine and arabinose. To confirm this, you can perform a forced degradation study (as outlined in the experimental protocols section) to intentionally degrade a sample and compare the chromatograms.

Q5: My experimental results show a lower-than-expected biological activity for this compound. Could this be related to degradation?

A5: A reduction in potency is a common consequence of drug degradation. If the chemical structure of this compound is altered through hydrolysis, it will no longer exhibit its intended antiviral activity. It is crucial to confirm the integrity of your this compound stock and working solutions using a stability-indicating analytical method like HPLC before conducting biological assays.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency or Inconsistent Results This compound degradation in stock or working solutions.1. Confirm Stock Solution Integrity: Analyze your stock solution using the provided HPLC method to check for purity and degradation. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a validated stock solution immediately before each experiment. 3. Control Experimental Conditions: Ensure the pH of your experimental medium is stable and near neutral. Minimize the exposure of your solutions to elevated temperatures and light.
Appearance of Unknown Peaks in HPLC Formation of degradation products.1. Identify Degradation Products: Compare the retention times of the unknown peaks with those of adenine and arabinose standards if available. 2. Perform Forced Degradation: Conduct a forced degradation study (acid, base, oxidative, thermal, and photolytic stress) on a pure this compound sample to see if the resulting degradation peaks match the unexpected peaks in your experimental sample.
Precipitation in this compound Solution Poor solubility or degradation. This compound has low aqueous solubility.1. Check Solvent: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO). 2. Verify Concentration: Do not exceed the solubility limit of this compound in your chosen solvent and buffer system. 3. pH Adjustment: this compound's solubility can be influenced by pH. Ensure the pH of your solution is optimal for solubility and stability.

Quantitative Data on this compound Degradation

The following tables summarize the stability of this compound under various stress conditions. This data is essential for designing experiments and interpreting results accurately.

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHBuffer SystemIncubation Time (hours)This compound Remaining (%)Primary Degradants Observed
1.20.1 M HCl24< 10%Adenine, Arabinose
4.5Acetate Buffer24~ 85%Adenine, Arabinose
7.4Phosphate Buffer24> 95%Minimal Degradation
9.0Borate Buffer24~ 70%Adenine, Arabinose

Table 2: Temperature-Dependent Stability of this compound in Neutral Aqueous Buffer (pH 7.4)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
448> 99%
25 (Room Temp)48> 95%
6024~ 60%
8012< 40%

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

Objective: To provide a robust analytical method for quantifying this compound and separating it from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Ascentis C18, 150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of 0.1% Orthophosphoric acid in water and Acetonitrile in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 250 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).

    • Prepare your experimental samples, ensuring they are filtered through a 0.45 µm filter before injection.

    • Inject the standard and sample solutions into the HPLC system.

    • The retention time for this compound is expected to be approximately 2.5 minutes under these conditions. Degradation products like adenine will have a different retention time.

    • Quantify the amount of this compound in your samples by comparing the peak area to that of the standard.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl. Incubate at 60°C for 30 minutes.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Incubate at 60°C for 30 minutes.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 20% H₂O₂. Incubate at 60°C for 30 minutes.

    • Thermal Degradation: Heat the stock solution at 105°C for 6 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of each stressed solution.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples using the stability-indicating HPLC method (Protocol 1) to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations

This compound This compound Hydrolysis Hydrolysis (N-glycosidic bond cleavage) This compound->Hydrolysis H₂O Adenine Adenine Hydrolysis->Adenine Arabinose Arabinose Hydrolysis->Arabinose

Caption: Primary degradation pathway of this compound.

start Inconsistent Results or Unexpected HPLC Peaks check_stock 1. Check Stock Solution Purity via HPLC start->check_stock is_stock_ok Stock OK? check_stock->is_stock_ok prepare_new_stock Prepare Fresh Stock from New Powder is_stock_ok->prepare_new_stock No check_conditions 2. Review Experimental Conditions (pH, Temp, Light) is_stock_ok->check_conditions Yes prepare_new_stock->check_stock are_conditions_ok Conditions Controlled? check_conditions->are_conditions_ok optimize_conditions Optimize Conditions: - Use Buffered Solution (pH ~7) - Protect from Light - Minimize High Temp Exposure are_conditions_ok->optimize_conditions No perform_forced_degradation 3. Perform Forced Degradation Study are_conditions_ok->perform_forced_degradation Yes end_good Problem Resolved optimize_conditions->end_good end_bad Consult Further Technical Support perform_forced_degradation->end_bad

Caption: Troubleshooting workflow for this compound instability.

instability This compound Instability & Degradation ph pH (Acidic or Alkaline) instability->ph temp Temperature (Elevated) instability->temp light Light Exposure (UV) instability->light

Caption: Key factors influencing this compound degradation.

Technical Support Center: Optimizing Vidarabine Concentration for Maximal Antiviral Effect In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with vidarabine (B1017). It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro experiments aimed at determining the optimal concentration for antiviral efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as ara-A, is an antiviral drug that targets viral DNA synthesis.[1][2] To become active, it must be phosphorylated within the host cell by cellular kinases into its triphosphate form, ara-ATP.[1][2][3] Ara-ATP then competitively inhibits viral DNA polymerase, an enzyme essential for viral replication.[3][4] When incorporated into the growing viral DNA strand, ara-ATP acts as a chain terminator, preventing further elongation and leading to the formation of "faulty" DNA.[1][3][4] Additionally, the diphosphate (B83284) form of this compound (ara-ADP) can inhibit ribonucleotide reductase, further hampering viral replication by depleting the pool of deoxynucleotides necessary for DNA synthesis.[1][4]

Q2: Against which viruses is this compound active in vitro?

This compound has demonstrated in vitro activity against a range of DNA viruses, most notably:

  • Herpes Simplex Virus (HSV) types 1 and 2[1][5]

  • Varicella-Zoster Virus (VZV)[1][6]

  • Vaccinia virus[7][8]

  • Poxviruses[1]

  • Rhabdoviruses[1]

  • Hepadnaviruses[1]

Q3: What are the key parameters to determine the optimal in vitro concentration of this compound?

To determine the optimal in vitro concentration of this compound, two key parameters must be assessed:

  • 50% Inhibitory Concentration (IC50): This is the concentration of this compound that reduces the number of viral plaques or other measures of viral replication by 50% compared to an untreated virus control.[9]

  • 50% Cytotoxic Concentration (CC50): This is the concentration of this compound that reduces the viability of host cells by 50% compared to an untreated cell control.[9]

The therapeutic potential of this compound is often expressed as the Selectivity Index (SI) , which is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity of the drug for the virus over the host cell, suggesting a better safety profile.

Data Presentation: Efficacy and Cytotoxicity of this compound

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses in different cell lines. It is important to note that IC50 and CC50 values can vary significantly depending on the cell line, virus strain, and specific experimental conditions.[10]

Table 1: In Vitro Antiviral Activity (IC50) of this compound

VirusCell LineIC50 (µg/mL)Reference
Herpes Simplex Virus-1 (HSV-1)Vero9.3[9]
Herpes Simplex Virus-2 (HSV-2)Vero11.3[9]
Varicella-Zoster Virus (VZV)Human Embryonic Lung FibroblastsNot Specified[6][9]
Vaccinia VirusHuman Foreskin FibroblastsNot Specified[8]
Cowpox VirusHuman Foreskin FibroblastsNot Specified[8]

Table 2: In Vitro Cytotoxicity (CC50) of this compound

Cell LineAssayCC50 (µM)Reference
VeroMTTValue not specified[11]
Human Foreskin Fibroblasts (HFF)VisualNot Specified[8]

Note: Specific CC50 values for this compound are not consistently available in the public domain, highlighting the importance of determining this value for each specific cell line and experimental setup.

Experimental Protocols

Here are detailed methodologies for key experiments to determine the optimal concentration of this compound.

Protocol 1: Plaque Reduction Assay (PRA)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.[9]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well or 24-well plates.[9][12]

  • This compound stock solution.

  • Viral stock with a known titer.

  • Serum-free culture medium.

  • Semi-solid overlay medium (e.g., methylcellulose (B11928114) or agarose).[9][12]

  • Fixing solution (e.g., 10% formalin).[9]

  • Staining solution (e.g., 0.1% crystal violet).[9][12]

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the experiment.[12]

  • Drug Dilution: Prepare serial dilutions of this compound in serum-free medium.[9]

  • Infection: Remove the culture medium from the cells and infect the monolayer with a known titer of virus (e.g., 50-100 plaque-forming units per well).[9][12]

  • Incubation: Incubate for 1-2 hours to allow for viral adsorption.[9]

  • Treatment: Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the different concentrations of this compound to the respective wells.[9]

  • Overlay: After a 1-hour incubation with the drug, remove the medium and add the semi-solid overlay medium containing the same concentrations of this compound.[11]

  • Incubation: Incubate the plates for 3-5 days, or until plaques are visible in the virus control wells.[9][11]

  • Fixation and Staining: Aspirate the overlay, fix the cells with 10% formalin, and then stain with crystal violet.[9][11]

  • Plaque Counting: Count the number of plaques in each well.[9]

  • IC50 Calculation: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value using non-linear regression analysis.[11]

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.[9]

Materials:

  • Host cells in a 96-well plate.[13]

  • This compound stock solution.

  • Culture medium with 10% FBS.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

  • DMSO.[9]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[9]

  • Treatment: Treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • CC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value using non-linear regression analysis.[9][13]

Protocol 3: Viral Load Reduction by qPCR

Objective: To quantify the reduction in viral genetic material following this compound treatment.

Materials:

  • Confluent monolayer of host cells.

  • This compound stock solution.

  • Viral stock.

  • DNA extraction kit.

  • qPCR primers and probes specific for a viral gene and a host housekeeping gene.

  • qPCR master mix and instrument.

Procedure:

  • Infection and Treatment: Seed cells, infect with the virus, and treat with serial dilutions of this compound as described in the Plaque Reduction Assay protocol (without the overlay step).[11]

  • Incubation: Incubate for 24-48 hours.[11]

  • DNA Extraction: Lyse the cells and extract total DNA.[11]

  • qPCR: Perform qPCR using primers for both a viral gene and a host housekeeping gene for normalization.

  • Data Analysis: Normalize the viral gene Ct values to the host gene Ct values (ΔCt). Calculate the change in normalized viral DNA levels relative to the untreated virus control (ΔΔCt method) to determine the percentage inhibition of viral DNA replication.[11]

Mandatory Visualizations

Signaling Pathway

Vidarabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (ara-A) ara_AMP ara-AMP This compound->ara_AMP Cellular Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Cellular Kinases Ribonucleotide_Reductase Ribonucleotide Reductase ara_ADP->Ribonucleotide_Reductase Inhibits DNA_Polymerase Viral DNA Polymerase ara_ATP->DNA_Polymerase Competitively Inhibits Viral_DNA_Synthesis Viral DNA Synthesis ara_ATP->Viral_DNA_Synthesis Incorporated into Viral DNA Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Intracellular activation and antiviral mechanism of this compound.

Experimental Workflow

Antiviral_Testing_Workflow Start Start: Prepare this compound Stock & Cell Cultures Cytotoxicity_Assay Protocol 2: Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Protocol 1: Plaque Reduction Assay (PRA) Start->Antiviral_Assay Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Determine_CC50->Calculate_SI Determine_IC50 Determine IC50 Antiviral_Assay->Determine_IC50 Determine_IC50->Calculate_SI qPCR_Assay Optional: Protocol 3: Viral Load Reduction (qPCR) Determine_IC50->qPCR_Assay Analyze_Results Analyze Results & Optimize Concentration Calculate_SI->Analyze_Results qPCR_Assay->Analyze_Results Troubleshooting_Tree cluster_high_cytotoxicity High Cytotoxicity (Low CC50) cluster_no_antiviral_effect No Antiviral Effect (High IC50) cluster_variable_results High Variability in Replicates Problem Problem: Inconsistent or Unexpected Results cluster_high_cytotoxicity cluster_high_cytotoxicity Problem->cluster_high_cytotoxicity cluster_no_antiviral_effect cluster_no_antiviral_effect Problem->cluster_no_antiviral_effect cluster_variable_results cluster_variable_results Problem->cluster_variable_results High_Cyto_Cause1 Cause: Incorrect Drug Concentration High_Cyto_Sol1 Solution: Verify stock concentration & dilutions High_Cyto_Cause1->High_Cyto_Sol1 High_Cyto_Cause2 Cause: Cell Line Sensitivity High_Cyto_Sol2 Solution: Test on a different cell line High_Cyto_Cause2->High_Cyto_Sol2 No_Effect_Cause1 Cause: Drug Degradation No_Effect_Sol1 Solution: Prepare fresh drug solutions No_Effect_Cause1->No_Effect_Sol1 No_Effect_Cause2 Cause: Viral Resistance No_Effect_Sol2 Solution: Test against a different virus strain No_Effect_Cause2->No_Effect_Sol2 Variable_Cause1 Cause: Inconsistent Cell Seeding/Health Variable_Sol1 Solution: Ensure uniform cell monolayer Variable_Cause1->Variable_Sol1 Variable_Cause2 Cause: Pipetting Errors Variable_Sol2 Solution: Calibrate pipettes & use proper technique Variable_Cause2->Variable_Sol2

References

Technical Support Center: Addressing Vidarabine Cytotoxicity in Uninfected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of vidarabine (B1017) in uninfected cell lines during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity in uninfected cells?

This compound, a nucleoside analog of adenosine (B11128), exerts its cytotoxic effects primarily by interfering with DNA synthesis in host cells.[1][2] After entering the cell, cellular kinases phosphorylate this compound into its active triphosphate form, ara-ATP.[1][3] Ara-ATP competitively inhibits cellular DNA polymerases and can be incorporated into the DNA chain.[2][3] This incorporation leads to chain termination, disrupting the normal process of DNA replication and leading to cell death.[1] The selectivity of this compound for viral DNA polymerase over host cellular DNA polymerase is not absolute, which is a key reason for its toxicity in uninfected cells.[3]

Q2: How can I determine the appropriate concentration of this compound to use in my experiments to minimize cytotoxicity?

To minimize cytotoxicity, it is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific uninfected cell line. This can be achieved using standard cytotoxicity assays such as the MTT or LDH assay. The goal is to identify a concentration that is effective for your intended purpose (e.g., as a control) while having the least impact on cell viability. It is recommended to start with a broad concentration range and then narrow it down to pinpoint the CC50.

Q3: Are there any known strategies to reduce this compound's cytotoxicity without compromising its experimental utility?

Yes, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest possible duration.

  • Combination Therapy: Co-administration of this compound with an adenosine deaminase inhibitor, such as co-vidarabine (B8647817), can enhance its antiviral activity, potentially allowing for the use of lower, less toxic concentrations of this compound.[4][5][6][7] Adenosine deaminase rapidly metabolizes this compound to a less active form.[5]

  • Cell Line Selection: The cytotoxicity of nucleoside analogs can be cell-line dependent.[8] If possible, using a cell line that is less sensitive to this compound's cytotoxic effects could be beneficial.

Q4: Does this compound induce apoptosis or necrosis in uninfected cells?

This compound, like other nucleoside analogs that cause DNA damage, is known to induce apoptosis (programmed cell death). Studies on related purine (B94841) analogs, such as fludarabine, have shown the induction of apoptosis through the activation of caspase cascades.[9][10] While the precise signaling pathway for this compound in all uninfected cell types is not fully elucidated, it is likely to involve the activation of DNA damage response pathways that converge on the intrinsic and/or extrinsic apoptotic pathways.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High levels of cell death in control (uninfected) wells treated with this compound. The concentration of this compound is too high for the specific cell line.Perform a dose-response curve to determine the CC50 and select a concentration that maintains high cell viability (e.g., >90%).
The cell line is particularly sensitive to this compound.Consider using a different, less sensitive cell line if your experimental design allows.
Prolonged exposure to this compound.Optimize the incubation time to the minimum required to achieve the desired experimental outcome.
Inconsistent cytotoxicity results between experiments. Variation in cell seeding density.Ensure consistent cell seeding density across all experiments.
Cells are in different growth phases.Use cells that are in the logarithmic growth phase for all experiments.
Reagent variability.Prepare fresh this compound solutions for each experiment and ensure proper storage of stock solutions.
Precipitation of this compound in the culture medium. Poor solubility of this compound in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid both precipitation and solvent-induced toxicity. Gently warm the medium to 37°C before adding the this compound solution.

Data Presentation

Table 1: Summary of this compound Cytotoxicity and Antiviral Activity

CompoundCell LineAssayEndpointValue
This compoundVeroPlaque ReductionIC50 (HSV-1)9.3 µg/mL
This compoundVeroPlaque ReductionIC50 (HSV-2)11.3 µg/mL
This compoundHuman Embryonic Lung (HEL)Cell Growth-No significant inhibition at 45 µg/mL (with Acyclovir)[11]
This compoundMouse Embryo Fibroblasts--In vivo synergy with Acyclovir[12]
This compound + Co-vidarabine-Plaque Reduction-10-fold increase in antiviral activity[4]

Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values can vary significantly between different cell lines and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Determination of this compound CC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of an uninfected cell line by 50%.

Materials:

  • Uninfected cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the CC50 value.

Protocol 2: Mitigating this compound Cytotoxicity with an Adenosine Deaminase Inhibitor

This protocol provides a framework for using an adenosine deaminase inhibitor to potentially reduce the required concentration of this compound.

Materials:

  • Uninfected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Adenosine deaminase inhibitor (e.g., co-vidarabine) stock solution

  • 96-well cell culture plates

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Determine the non-toxic concentration of the inhibitor: First, perform a dose-response experiment with the adenosine deaminase inhibitor alone to determine the highest concentration that does not cause significant cytotoxicity to your cells.

  • Co-treatment Experiment: Design a matrix of experiments with varying concentrations of this compound in the presence or absence of the pre-determined non-toxic concentration of the adenosine deaminase inhibitor.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described in Protocol 1. Treat the cells with the different combinations of this compound and the inhibitor.

  • Cytotoxicity Assessment: After the desired incubation period, perform a cytotoxicity assay (e.g., MTT or LDH assay) to assess cell viability.

  • Data Analysis: Compare the CC50 of this compound in the presence and absence of the inhibitor. A higher CC50 for this compound in the presence of the inhibitor would suggest a protective effect. Concurrently, you can assess the desired experimental effect (e.g., inhibition of a process) to see if the combination allows for a lower, less toxic effective concentration of this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

vidarabine_cytotoxicity_pathway cluster_cell Uninfected Host Cell cluster_nucleus Nucleus This compound This compound Cellular_Kinases Cellular Kinases This compound->Cellular_Kinases Phosphorylation Ara_ATP ara-ATP (Active Form) DNA_Polymerase Cellular DNA Polymerase Ara_ATP->DNA_Polymerase Inhibition DNA_Replication DNA Replication Ara_ATP->DNA_Replication Incorporation Cellular_Kinases->Ara_ATP DNA_Damage DNA Damage & Chain Termination DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis experimental_workflow start Start cell_culture Culture Uninfected Cell Line start->cell_culture dose_response Perform Dose-Response (e.g., MTT Assay) cell_culture->dose_response determine_cc50 Determine CC50 of this compound dose_response->determine_cc50 optimize_concentration Optimize this compound Concentration determine_cc50->optimize_concentration main_experiment Perform Main Experiment with Optimized Concentration optimize_concentration->main_experiment data_analysis Analyze Experimental and Cytotoxicity Data main_experiment->data_analysis end End data_analysis->end troubleshooting_guide start High Cytotoxicity Observed check_concentration Verify this compound Concentration Calculation start->check_concentration check_cell_health Assess Cell Health (Passage #, Contamination) start->check_cell_health perform_dose_response Perform New Dose-Response Curve check_concentration->perform_dose_response check_cell_health->perform_dose_response reduce_concentration Reduce this compound Concentration perform_dose_response->reduce_concentration consider_combination Consider Combination Therapy (e.g., with Adenosine Deaminase Inhibitor) perform_dose_response->consider_combination switch_cell_line Switch to a Less Sensitive Cell Line perform_dose_response->switch_cell_line resolution Cytotoxicity Addressed reduce_concentration->resolution consider_combination->resolution switch_cell_line->resolution

References

Technical Support Center: Overcoming Rapid Deamination of Vidarabine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo deamination of vidarabine (B1017).

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the rapid in vivo inactivation of this compound?

This compound, an antiviral nucleoside analog, is rapidly metabolized in the body by the enzyme adenosine (B11128) deaminase (ADA). This enzyme catalyzes the deamination of this compound to arabinosylhypoxanthine (ara-Hx)[1]. Ara-Hx is significantly less potent as an antiviral agent, with at least a 10-fold reduction in activity compared to this compound[1]. This rapid conversion is a major limiting factor for the therapeutic efficacy of this compound.

Q2: What are the main strategies to overcome the rapid deamination of this compound?

There are two primary strategies to mitigate the rapid deamination of this compound:

  • Co-administration with Adenosine Deaminase (ADA) Inhibitors: This approach involves the simultaneous administration of a potent ADA inhibitor, such as co-vidarabine (B8647817) or pentostatin (B1679546) (2'-deoxycoformycin), along with this compound. These inhibitors block the active site of the ADA enzyme, thereby preventing the deamination of this compound and increasing its plasma half-life and therapeutic window[2][3][4].

  • Prodrug Approach: This strategy involves chemically modifying the this compound molecule to create a prodrug that is resistant to deamination by ADA. These prodrugs are designed to be converted into the active this compound form in vivo, often at the target site. Common modifications include the synthesis of 5'-amino acid esters or 5'-phosphoramidates of this compound[1][5].

Q3: How does the prodrug approach protect this compound from deamination?

Prodrugs of this compound, such as 5'-O-amino acid esters, are not recognized as substrates by adenosine deaminase. The modification at the 5'-hydroxyl group sterically hinders the interaction of the molecule with the active site of the ADA enzyme. Once absorbed, these prodrugs are hydrolyzed by esterases or other enzymes in the plasma and tissues to release the active this compound. This strategy effectively shields this compound from premature deamination in the bloodstream and gastrointestinal tract[1].

Troubleshooting Guides

Problem 1: Inconsistent or Low Antiviral Activity of this compound in Cell Culture Experiments

Possible Cause: Rapid deamination of this compound by adenosine deaminase present in the cell culture medium or secreted by the cells.

Troubleshooting Steps:

  • Confirm ADA Activity: Before conducting antiviral assays, measure the adenosine deaminase activity in your cell culture supernatant and lysate to determine if significant levels of the enzyme are present.

  • Incorporate an ADA Inhibitor: Add a potent ADA inhibitor, such as pentostatin (2'-deoxycoformycin), to the cell culture medium along with this compound. This will inhibit any endogenous ADA activity and ensure that the observed antiviral effect is due to this compound and not its less active metabolite, ara-Hx. A significant enhancement in antiviral activity (approximately 5- to 10-fold) in the presence of the inhibitor is a strong indicator that deamination was occurring[1].

  • Use a this compound Prodrug: As an alternative, consider using a this compound prodrug that is resistant to deamination. 5'-O-amino acid ester prodrugs of this compound have been shown to be more effective than the parent drug in cell culture, likely because they are not substrates for ADA and can effectively deliver the active drug intracellularly[1].

Problem 2: Poor Oral Bioavailability of this compound in Animal Studies

Possible Cause: Extensive first-pass metabolism due to high levels of adenosine deaminase in the intestinal mucosa and liver.

Troubleshooting Steps:

  • Co-administer with an ADA Inhibitor: Formulate this compound with an ADA inhibitor for oral administration. This can significantly increase the systemic exposure to this compound by preventing its degradation in the gastrointestinal tract and during its first pass through the liver.

  • Utilize a Prodrug Strategy: Synthesize and administer a this compound prodrug designed for improved oral absorption and stability. 5'-amino acid ester prodrugs can be recognized by intestinal peptide transporters (like PepT1), which can enhance their absorption. Furthermore, their resistance to ADA in the gut wall will lead to higher systemic levels of the parent drug upon hydrolysis in the bloodstream[6]. For example, the oral administration of a 5'-valyl ester prodrug of a similar nucleoside analog resulted in a significant increase in oral bioavailability compared to the parent drug[6].

Problem 3: Difficulty in Synthesizing and Purifying this compound Prodrugs

Possible Cause: Challenges with selective protection and deprotection of hydroxyl groups and purification of the final product.

Troubleshooting Steps:

  • Optimize Protecting Group Strategy: For the synthesis of 5'-amino acid ester prodrugs, selective protection of the 2' and 3' hydroxyl groups is crucial. The use of a levulinate group as a protecting group has been reported to be effective as it can be easily removed under mild conditions that do not cleave the ester linkage of the promoiety[1].

  • Purification Technique: Purification of the final prodrug can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice to obtain highly pure prodrugs.

  • Characterization: Thoroughly characterize the synthesized prodrugs using techniques such as Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H NMR) to confirm the structure and purity.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound and its Prodrugs against Poxviruses

CompoundEC50 (µM) vs. Vaccinia VirusEC50 (µM) vs. Cowpox Virus
This compound3.5 ± 0.74.2 ± 0.5
This compound + Deoxycoformycin0.4 ± 0.10.6 ± 0.2
5'-O-L-Valyl-vidarabine1.2 ± 0.31.5 ± 0.4
5'-O-D-Valyl-vidarabine1.8 ± 0.52.1 ± 0.6

Data adapted from Shen et al. (2009). EC50 values represent the concentration of the compound required to inhibit viral plaque formation by 50%.

Table 2: Pharmacokinetic Parameters of a Nucleoside Analog and its 5'-Valyl Prodrug in Rats Following Oral Administration

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Parent Nucleoside Analog30150 ± 300.5250 ± 5021.8
5'-Valyl Prodrug30850 ± 1201.01500 ± 20060.0

Data is illustrative and based on a similar nucleoside analog, cytarabine, and its prodrug as reported by Han et al. (2008).

Experimental Protocols

Protocol 1: Measurement of Adenosine Deaminase (ADA) Activity (Modified Giusti and Galanti Method)

This colorimetric assay measures the amount of ammonia (B1221849) produced from the deamination of adenosine.

Materials:

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in cold phosphate buffer. Centrifuge to clarify and collect the supernatant.

  • Reaction Setup: In a microplate or test tube, add the sample (e.g., 25 µL of cell lysate).

  • Incubation: Add 500 µL of the pre-warmed adenosine solution to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Color Development: Stop the reaction by adding 1.5 mL of phenol-nitroprusside solution, followed by 1.5 mL of alkaline hypochlorite solution.

  • Incubation: Incubate at 37°C for 30 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620 nm.

  • Quantification: Determine the ammonia concentration from a standard curve prepared using ammonium sulfate solutions. One unit of ADA activity is defined as the amount of enzyme that releases 1 µmol of ammonia per minute under the assay conditions.

Protocol 2: In Vitro Stability of this compound in Human Plasma

This protocol assesses the stability of this compound in the presence of plasma enzymes.

Materials:

  • Human plasma (heparinized)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (B52724) (for protein precipitation)

  • Internal standard (e.g., a structurally similar, stable compound)

  • HPLC system with a C18 column and UV detector (250-260 nm)

Procedure:

  • Pre-incubation: Pre-warm human plasma to 37°C.

  • Reaction Initiation: Spike this compound into the plasma to a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the plasma sample.

  • Reaction Termination and Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of this compound and its metabolite (ara-Hx) using a validated HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time. Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the concentration-time curve.

Visualizations

Vidarabine_Metabolism This compound This compound (Active) Ara_Hx Arabinosylhypoxanthine (ara-Hx) (Less Active Metabolite) This compound->Ara_Hx Deamination ADA Adenosine Deaminase (ADA) ADA->this compound ADA_Inhibitor ADA Inhibitor (e.g., Pentostatin) ADA_Inhibitor->ADA Inhibits Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Vidarabine_Stock Prepare this compound Stock Spike Spike this compound into Plasma Vidarabine_Stock->Spike Plasma Thaw Human Plasma Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data_Analysis Calculate Half-life HPLC->Data_Analysis ADA_Assay_Troubleshooting Start Low/No ADA Activity Detected Check_Reagents Are reagents prepared correctly and not expired? Start->Check_Reagents Check_Incubation Was the incubation time and temperature correct? Check_Reagents->Check_Incubation Yes Remake_Reagents Remake fresh reagents. Check_Reagents->Remake_Reagents No Check_Sample Is the sample properly prepared and stored? Check_Incubation->Check_Sample Yes Adjust_Incubation Ensure 37°C and sufficient incubation time. Check_Incubation->Adjust_Incubation No Check_Reader Is the plate reader set to the correct wavelength? Check_Sample->Check_Reader Yes Prepare_New_Sample Prepare fresh sample lysate. Check_Sample->Prepare_New_Sample No Correct_Wavelength Set reader to 620-630 nm. Check_Reader->Correct_Wavelength No Resolved Problem Resolved Check_Reader->Resolved Yes Remake_Reagents->Resolved Adjust_Incubation->Resolved Prepare_New_Sample->Resolved Correct_Wavelength->Resolved

References

Technical Support Center: Strategies to Improve Vidarabine Efficacy in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with vidarabine (B1017). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at enhancing this compound's therapeutic efficacy.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific issues you may encounter during your experiments.

Q1: My in vivo efficacy of this compound is lower than expected. What are the potential causes and solutions?

A: Lower than expected efficacy of this compound in animal models can stem from several factors. A primary reason is its rapid in vivo deamination by adenosine (B11128) deaminase (ADA) into arabinosyl hypoxanthine (B114508) (ara-Hx), a metabolite with significantly lower antiviral activity.[1][2][3][4]

Troubleshooting Steps:

  • Co-administration with an Adenosine Deaminase Inhibitor: The most direct strategy to prevent this compound's rapid metabolism is to co-administer it with an ADA inhibitor, such as co-vidarabine. This has been shown to increase the antiviral activity of this compound by up to 10-fold in mouse models of herpes and vaccinia virus infections.[1][2]

  • Optimize Dosage and Administration Route: this compound has poor water solubility, which can limit its bioavailability.[1][5][6] Ensure your formulation and administration route are appropriate for the animal model and target tissue. For systemic infections, intravenous or intraperitoneal routes are common. For cutaneous infections, topical application with a suitable vehicle is necessary.

  • Evaluate Animal Model and Virus Strain: The efficacy of this compound can vary depending on the animal model and the specific strain of the virus used. Ensure the model is appropriate for the type of infection you are studying (e.g., encephalitis, cutaneous lesions) and that the viral strain is sensitive to this compound.

Q2: I am observing significant toxicity in my animal subjects treated with this compound. How can I mitigate this?

A: this compound can exhibit dose-dependent toxicity.[7] If you are observing signs of toxicity such as weight loss, it is crucial to address this to ensure the validity of your efficacy data.

Troubleshooting Steps:

  • Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose with the lowest toxicity.

  • Use of this compound Analogs: Consider using this compound analogs that have been shown to have a better safety profile. For example, cyclaradine, a carbocyclic analog, has demonstrated equivalent antiviral efficacy to this compound with reduced toxicity in mice.

  • Liposomal Formulations: Encapsulating this compound in liposomes can alter its biodistribution, potentially reducing systemic toxicity while targeting the drug to specific tissues.[8]

Q3: I am not seeing a synergistic effect when combining this compound with acyclovir (B1169). What could be the reason?

A: The synergistic effect of this compound and acyclovir is dependent on their mechanisms of action, which involve viral DNA polymerase.[9]

Troubleshooting Steps:

  • Check for Viral Mutations: The synergy between acyclovir and this compound may be diminished or absent in infections with viral strains that have mutations in the DNA polymerase gene.[9] Genotypic analysis of your viral strain can help identify such resistance.

  • Ensure Acyclovir Phosphorylation: The synergistic effect is contingent on the phosphorylation of acyclovir by viral thymidine (B127349) kinase (TK). If you are using a TK-deficient viral strain, the synergistic effect will not be observed.[9]

  • Optimize Drug Ratio and Dosing Schedule: The synergistic effect is often dependent on the ratio of the two drugs and the timing of their administration. A checkerboard assay in vitro can help determine the optimal synergistic concentrations before moving to in vivo studies.

Q4: I am having trouble with the solubility and delivery of this compound for my experiments. What are my options?

A: this compound's poor aqueous solubility is a known challenge.[1][5][6]

Solutions:

  • Use of a Vehicle for Topical Application: For cutaneous models, this compound can be prepared in a 70% dimethyl sulfoxide (B87167) (DMSO) vehicle for effective topical application.[7]

  • Prodrugs: 5'-O-amino acid ester and 5'-phosphoramidate derivatives of this compound have been synthesized as prodrugs to improve aqueous solubility and oral bioavailability.[1][5][6][10] These prodrugs can also be more resistant to deamination by ADA.[1][6]

  • Liposomal Formulations: As mentioned earlier, liposomal formulations can improve the solubility and delivery of this compound.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies investigating strategies to improve this compound efficacy.

Table 1: Efficacy of this compound in Combination with Acyclovir against Herpes Simplex Virus (HSV) in Mice

Treatment GroupDosageSurvival Rate (%)Mean Day of DeathReference
HSV-2 Intracerebral Inoculation
Control-07.2[11]
Acyclovir50 mg/kg/day109.1[11]
This compound100 mg/kg/day209.8[11]
Acyclovir + this compound50 mg/kg/day + 100 mg/kg/day5012.3[11]
HSV-1 Cutaneous Infection (Hairless Mice)
Control-Not ReportedNot Reported[12]
Acyclovir (topical)5%Significantly reduced clinical signsNot Reported[12]
This compound (topical)5%Significantly reduced clinical signsNot Reported[12]
Acyclovir + this compound (topical)5% + 5%More effective than individual drugsNot Reported[12]

Table 2: Efficacy of Topical this compound in 70% DMSO against HSV-1 in Guinea Pigs

Treatment GroupApplication FrequencyMean Lesion Score Reduction (%)Lesion Size Reduction (%)Lesion Virus Titer Reduction (%)Reference
This compound in DMSO3 times dailyEffectiveEffectiveReduced[7]
This compound in DMSO5 times dailyMost EfficaciousMost EfficaciousReduced[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Intracerebral HSV-1 Infection Mouse Model for Evaluating Acyclovir and this compound Combination Therapy

1. Animal Model:

  • Species: BALB/c mice, 4-6 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Virus:

  • Strain: Herpes Simplex Virus Type 1 (HSV-1), e.g., KOS strain.

  • Preparation: Propagate the virus in Vero cells and determine the titer by plaque assay. Dilute the virus stock in sterile phosphate-buffered saline (PBS) to the desired concentration for inoculation.

3. Intracerebral Inoculation:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Inject 10-30 µL of the virus suspension (containing a lethal dose, e.g., 10x LD50) into the right cerebral hemisphere using a 27-gauge needle.

4. Drug Preparation and Administration:

  • Acyclovir: Dissolve in sterile saline.

  • This compound: Suspend in sterile saline.

  • Combination: Prepare individual solutions and administer separately.

  • Administration: Administer drugs intraperitoneally (i.p.) once daily for 5-7 consecutive days, starting 24 hours post-infection.

5. Monitoring and Endpoints:

  • Monitor the mice daily for signs of encephalitis (e.g., paralysis, seizures) and mortality for at least 21 days.

  • Record the day of death for each mouse.

  • At the end of the experiment, euthanize surviving mice.

  • Primary Endpoints: Survival rate and mean day of death.

  • Secondary Endpoint (Optional): At specific time points post-infection, a subset of mice can be euthanized, and their brains harvested to determine the viral load by qPCR.

6. Viral Load Quantification (qPCR):

  • Homogenize brain tissue in a suitable lysis buffer.

  • Extract viral DNA using a commercial kit.

  • Perform qPCR using primers and probes specific for an HSV-1 gene (e.g., glycoprotein (B1211001) D).

  • Normalize the viral DNA copy number to a host housekeeping gene (e.g., GAPDH).

Protocol 2: Topical Treatment of Cutaneous Herpes in Guinea Pigs with this compound in DMSO

1. Animal Model:

  • Species: Hartley guinea pigs, 300-350 g.

  • Housing: Individual housing to prevent cross-contamination.

2. Virus:

  • Strain: Herpes Simplex Virus Type 1 (HSV-1).

  • Inoculation:

    • Shave the backs of the guinea pigs.

    • Create scarification sites with a needle.

    • Apply a viral suspension to the scarified areas.

3. Drug Preparation:

  • Prepare a 3% or 5% (w/v) solution of this compound in a 70% dimethyl sulfoxide (DMSO) vehicle.

4. Topical Treatment:

  • Begin treatment 24 hours after virus inoculation.

  • Apply a small amount of the this compound-DMSO solution to the lesion sites 3 or 5 times daily for 7 days.

5. Monitoring and Endpoints:

  • Score the lesions daily based on a scale (e.g., 0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = crusting).

  • Measure the size of the lesions.

  • On specific days post-infection, swab the lesions to collect viral samples for titration by plaque assay.

  • Primary Endpoints: Mean lesion score, lesion size, and lesion virus titers.

Visualizations

Diagram 1: this compound Mechanism of Action and Enhancement by ADA Inhibition

Vidarabine_Mechanism cluster_Cell Host/Viral Cell cluster_Metabolism Metabolism Vidarabine_in This compound (Ara-A) Ara_ATP Ara-ATP (Active form) Vidarabine_in->Ara_ATP Cellular Kinases Vidarabine_out This compound (Ara-A) Ara_ATP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Polymerase Ara_Hx Ara-Hx (Inactive) Vidarabine_out->Ara_Hx Deamination ADA Adenosine Deaminase (ADA) ADA_Inhibitor ADA Inhibitor ADA_Inhibitor->ADA_Inhibition ADA_Inhibition->ADA

Caption: this compound's activation and its inactivation by ADA, which can be blocked by an inhibitor.

Diagram 2: Experimental Workflow for Evaluating this compound Combination Therapy

Combination_Therapy_Workflow start Start: Hypothesis (e.g., this compound + Compound X is synergistic) in_vitro In Vitro Synergy Assessment (Checkerboard Assay) start->in_vitro in_vivo_model Select Animal Model (e.g., Mouse HSV Encephalitis) in_vitro->in_vivo_model dose_finding Dose-Response Study (this compound & Compound X alone) in_vivo_model->dose_finding combination_study Combination Efficacy Study (Optimal Ratio from In Vitro) dose_finding->combination_study endpoints Measure Endpoints (Survival, Viral Load, Toxicity) combination_study->endpoints analysis Statistical Analysis (Compare mono- vs. combo-therapy) endpoints->analysis conclusion Conclusion on Synergy analysis->conclusion

Caption: A logical workflow for testing the synergistic effects of this compound with another compound.

Diagram 3: Troubleshooting Low this compound Efficacy

Troubleshooting_Efficacy start Low this compound Efficacy Observed check_metabolism Is rapid metabolism a concern? start->check_metabolism check_delivery Is drug delivery optimal? start->check_delivery check_resistance Is viral resistance a possibility? start->check_resistance add_ada_inhibitor Solution: Co-administer with ADA inhibitor check_metabolism->add_ada_inhibitor Yes use_prodrug Solution: Use a metabolically stable prodrug check_metabolism->use_prodrug Yes optimize_formulation Solution: Optimize formulation (e.g., Liposomes, DMSO vehicle) check_delivery->optimize_formulation No sequence_virus Action: Sequence viral DNA polymerase and TK genes check_resistance->sequence_virus Yes

Caption: A decision tree to troubleshoot common causes of low this compound efficacy in animal studies.

References

identifying and mitigating off-target effects of vidarabine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of vidarabine (B1017) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a nucleoside analog of adenosine (B11128).[1] Its antiviral activity relies on its intracellular conversion to this compound triphosphate (ara-ATP) by host cell kinases.[1][2] Ara-ATP then competitively inhibits viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the formation of "faulty" DNA.[1][3][4]

Q2: Is this compound phosphorylated by viral or host cell kinases?

A2: this compound is phosphorylated to its active triphosphate form by host cellular kinases and is not dependent on viral thymidine (B127349) kinase for its activation.[2][5] This is a crucial distinction from some other nucleoside analogs like acyclovir, which require initial phosphorylation by a viral-specific thymidine kinase.[2]

Q3: What are the known or potential off-target effects of this compound at the molecular level?

A3: Due to its mechanism of action, this compound has several known and potential off-target effects:

  • Inhibition of Host Cell DNA Polymerases: While the inhibition is more selective for viral DNA polymerase, this compound triphosphate (ara-ATP) can also inhibit host cellular DNA polymerases to some extent, which can contribute to cytotoxicity.[1]

  • Incorporation into Host Cell DNA: Ara-ATP can be incorporated into cellular DNA, which may act as a chain terminator and disrupt normal DNA replication and repair.[3]

  • Inhibition of Ribonucleotide Reductase: this compound can inhibit ribonucleotide reductase, an enzyme essential for producing deoxynucleotides for DNA synthesis in the host cell.[1] This can deplete the nucleotide pool available for both viral and cellular DNA replication.

  • Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: this compound triphosphate can inhibit SAH hydrolase, an enzyme involved in transmethylation reactions, which could have broad cellular consequences.[3]

  • Modulation of Mitochondrial Biogenesis: Recent studies suggest that this compound may promote mitochondrial biogenesis through a SIRT1-dependent pathway, indicating an effect on cellular metabolic regulation.[6]

Q4: How can I distinguish between on-target antiviral effects and off-target cytotoxicity in my experiments?

A4: To differentiate between on-target and off-target effects, consider the following:

  • Use a Rescue Experiment: For on-target antiviral effects, the cytotoxicity should be more pronounced in virus-infected cells. You can perform a rescue experiment by using a this compound-resistant viral strain. If the compound is still toxic to cells infected with the resistant virus, the effect is likely off-target.

  • Include a Non-toxic, Structurally Similar Analog: If available, a structurally similar but antivirally inactive analog can serve as a negative control to determine if the observed effects are due to the specific chemical structure of this compound.

  • Measure Viral Load and Cell Viability in Parallel: Quantify viral replication (e.g., by qPCR or plaque assay) and cell viability (e.g., using an MTS or LDH assay) at various concentrations of this compound. This will help you determine the therapeutic index (the ratio of the cytotoxic concentration to the effective antiviral concentration).

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in uninfected cells.

This suggests that the observed effects are likely due to off-target interactions of this compound with host cell machinery.

Potential Cause Troubleshooting Step Expected Outcome
Inhibition of host cell DNA polymerases Perform a cell proliferation assay (e.g., BrdU incorporation) in uninfected cells treated with this compound.A dose-dependent decrease in DNA synthesis would suggest inhibition of host cell polymerases.
Induction of apoptosis Conduct an apoptosis assay (e.g., TUNEL staining or caspase-3 activity assay) in uninfected cells.An increase in apoptotic markers would indicate that this compound is triggering programmed cell death.
Mitochondrial toxicity Measure mitochondrial membrane potential (e.g., using JC-1 staining) or cellular ATP levels in uninfected cells.[6]A decrease in mitochondrial membrane potential or ATP levels would point towards mitochondrial dysfunction.
Issue 2: Inconsistent antiviral activity across different experiments.

Variability in this compound's efficacy can arise from several factors related to its off-target effects and cellular metabolism.

Potential Cause Troubleshooting Step Expected Outcome
Differences in cellular kinase activity Standardize cell line, passage number, and growth conditions to ensure consistent metabolic states. If possible, measure the expression or activity of key cellular nucleoside kinases.Consistent experimental conditions should lead to more reproducible results.
Rapid deamination of this compound This compound is rapidly metabolized to a less active form by adenosine deaminase.[1] Consider co-treatment with an adenosine deaminase inhibitor, such as co-vidarabine, to increase the effective concentration of this compound.[7]Co-treatment should enhance and stabilize the antiviral activity of this compound.
Cell cycle-dependent effects Synchronize the cell cycle of your host cells before infection and treatment.This will help determine if the antiviral efficacy of this compound is dependent on a specific phase of the cell cycle.

Experimental Protocols for Identifying Off-Target Effects

The following are generalized protocols that can be adapted to identify the off-target effects of this compound.

Kinome Profiling

This experiment aims to identify host cell kinases that are inhibited by this compound.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Screening: Submit the this compound sample to a commercial kinome profiling service (e.g., Eurofins' KINOMEscan™ or Promega's ADP-Glo™ Kinase Assay).[8][9] These services typically screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase. Identify kinases that are significantly inhibited by this compound.

  • Follow-up Validation: For promising off-target kinases, perform in-house validation experiments, such as determining the IC50 value of this compound for the purified kinase and assessing the phosphorylation of its downstream targets in this compound-treated cells via Western blot.

Proteomic Analysis

This experiment aims to identify changes in the host cell proteome upon this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture your target cells and treat them with this compound at a relevant concentration (e.g., the EC50 for antiviral activity) and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Use bioinformatics software to compare the protein abundance between the this compound-treated and control samples. Identify proteins that are significantly up- or down-regulated.

  • Pathway Analysis: Perform pathway analysis on the differentially expressed proteins to identify cellular pathways that are affected by this compound treatment.

Transcriptomic Analysis (RNA-Seq)

This experiment aims to identify changes in gene expression in host cells following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Treat your target cells with this compound and a vehicle control as described for the proteomic analysis.

  • RNA Extraction: Harvest the cells and extract total RNA.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and sequence them using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the human genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound.

  • Pathway Analysis: Use the differentially expressed genes to perform pathway and gene ontology analysis to understand the biological processes affected by this compound.

Visualizations

Vidarabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound ara_AMP This compound Monophosphate (ara-AMP) This compound->ara_AMP Host Kinases ara_ADP This compound Diphosphate (ara-ADP) ara_AMP->ara_ADP Host Kinases ara_ATP This compound Triphosphate (ara-ATP) ara_ADP->ara_ATP Host Kinases Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Inhibits Viral_DNA_Elongation Viral DNA Elongation ara_ATP->Viral_DNA_Elongation Incorporation Viral_DNA_Polymerase->Viral_DNA_Elongation Chain_Termination Chain Termination Viral_DNA_Elongation->Chain_Termination

Caption: On-target mechanism of this compound action.

Off_Target_Effects cluster_off_targets Potential Off-Target Interactions This compound This compound ara_ATP This compound Triphosphate (ara-ATP) This compound->ara_ATP Host Kinases Mitochondrial_Biogenesis Mitochondrial Biogenesis (SIRT1-dependent) This compound->Mitochondrial_Biogenesis Promotes Host_DNA_Polymerase Host DNA Polymerase ara_ATP->Host_DNA_Polymerase Inhibits Ribonucleotide_Reductase Ribonucleotide Reductase ara_ATP->Ribonucleotide_Reductase Inhibits SAH_Hydrolase SAH Hydrolase ara_ATP->SAH_Hydrolase Inhibits

Caption: Potential off-target effects of this compound.

Experimental_Workflow Start Hypothesized Off-Target Effect Kinome_Profiling Kinome Profiling Start->Kinome_Profiling Proteomics Proteomics (LC-MS/MS) Start->Proteomics Transcriptomics Transcriptomics (RNA-Seq) Start->Transcriptomics Identify_Targets Identify Potential Off-Target Proteins/ Pathways Kinome_Profiling->Identify_Targets Proteomics->Identify_Targets Transcriptomics->Identify_Targets Validate_Targets Validate Targets (e.g., IC50, Western Blot, Functional Assays) Identify_Targets->Validate_Targets Mitigation Develop Mitigation Strategy (e.g., dose optimization, co-treatment) Validate_Targets->Mitigation

Caption: Workflow for identifying and mitigating off-target effects.

References

impact of adenosine deaminase on vidarabine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vidarabine (B1017). The content focuses on the critical impact of adenosine (B11128) deaminase (ADA) on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, an antiviral nucleoside analog, functions by disrupting viral DNA synthesis.[1][2] Upon entering a cell, it is phosphorylated by cellular kinases into its active triphosphate form, arabinosyladenosine triphosphate (ara-ATP).[1][3][4] Ara-ATP then competitively inhibits viral DNA polymerase and, when incorporated into the viral DNA strand, acts as a chain terminator, halting further elongation.[2][3][5]

Q2: How does adenosine deaminase (ADA) affect this compound?

A2: Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that rapidly deaminates this compound into arabinosylhypoxanthine (ara-Hx).[1][3][6][7][8] This metabolite is significantly less potent, with at least a 10-fold reduction in antiviral activity compared to this compound.[1][7] This rapid inactivation by ADA is a major factor limiting this compound's effectiveness in experimental systems and clinical applications.[3][9]

Q3: What are the expected quantitative effects of using an ADA inhibitor with this compound?

A3: The use of an ADA inhibitor, such as co-vidarabine (B8647817) or pentostatin, can dramatically enhance the antiviral activity of this compound.[1][10] Studies have shown that in the presence of an ADA inhibitor, the antiviral efficacy of this compound can be increased by 10-fold to 40-fold.[10][11][12] This is due to the prevention of this compound's degradation, leading to higher intracellular concentrations of the active ara-ATP.[13][14]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or inconsistent antiviral activity of this compound. Rapid deamination by endogenous adenosine deaminase (ADA) in the cell culture or experimental system. [1][3]1. Incorporate an ADA inhibitor: Add a potent ADA inhibitor, such as co-vidarabine or pentostatin, to the experimental medium along with this compound. This will prevent the metabolic inactivation of this compound.[1][10][13] 2. Verify inhibitor concentration: Ensure the ADA inhibitor is used at an effective concentration to sufficiently inhibit ADA activity. 3. Consider cell line: Different cell lines may have varying levels of endogenous ADA activity.
High variability in results between experimental replicates. Inconsistent ADA activity or degradation of this compound. 1. Pre-incubation with ADA inhibitor: Pre-incubate cells with the ADA inhibitor for a short period before adding this compound to ensure complete inhibition of ADA. 2. Minimize incubation time: If not using an ADA inhibitor, be aware that the effective concentration of this compound will decrease over time. The half-life of this compound in some cell culture media can be as short as 2-3 hours.[11][12]
Unexpected cytotoxicity in control (uninfected) cells. This compound can have some toxicity to host cells, although it is more selective for viral DNA polymerase. [3]1. Titrate this compound concentration: Perform a dose-response experiment to determine the optimal concentration that provides antiviral activity with minimal host cell toxicity. 2. Assess cell viability: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to monitor the health of uninfected control cells.

Quantitative Data Summary

Table 1: Impact of Adenosine Deaminase Inhibitors on this compound Activity

Experimental System ADA Inhibitor Used Observed Effect on this compound Activity Reference
Vaccinia virus plaque development in LLC-MK2 cellsNot specified~40-fold increase in plaque inhibitory activity[11][12]
Herpes and vaccinia viruses in tissue cultureCo-vidarabine~10-fold increase in antiviral activity[10]
Cranial herpesvirus infections in miceCo-vidarabineSignificant increase in antiviral activity[10]
Human erythrocytes (in vitro)Co-vidarabineComplete protection from deamination and greater accumulation of this compound phosphates[13]

Experimental Protocols

Protocol 1: In Vitro Antiviral Assay with ADA Inhibition
  • Cell Seeding: Plate host cells (e.g., Vero, KB cells) in appropriate culture vessels and grow to near confluence.

  • Preparation of Compounds: Prepare stock solutions of this compound and an ADA inhibitor (e.g., co-formycin or pentostatin) in a suitable solvent (e.g., DMSO, sterile water).

  • Inhibitor Pre-treatment (Optional but Recommended): Remove growth media from cells and add media containing the ADA inhibitor at its optimal concentration. Incubate for 30-60 minutes at 37°C.

  • Infection and Treatment:

    • Remove the inhibitor-containing media.

    • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • After the viral adsorption period, remove the inoculum and add fresh media containing serial dilutions of this compound, both with and without the ADA inhibitor.

  • Incubation: Incubate the treated and infected cells for a period sufficient for the virus to replicate and cause a measurable effect (e.g., cytopathic effect, plaque formation).

  • Assay Endpoint: Quantify the viral activity using a suitable method, such as a plaque assay, TCID50 assay, or qPCR for viral DNA.

  • Data Analysis: Compare the effective concentration (e.g., EC50) of this compound in the presence and absence of the ADA inhibitor to determine the fold-increase in potency.

Visualizations

Vidarabine_Metabolism This compound This compound (ara-A) (Active Antiviral) ara_Hx Arabinosylhypoxanthine (ara-Hx) (Less Active Metabolite) This compound->ara_Hx Deamination ADA Adenosine Deaminase (ADA) ADA->this compound Acts on ADA_Inhibitor ADA Inhibitor (e.g., Co-vidarabine) ADA_Inhibitor->ADA Inhibits

Caption: Metabolic pathway of this compound inactivation by adenosine deaminase (ADA) and the action of ADA inhibitors.

Experimental_Workflow cluster_Control Control Group (Without ADA Inhibitor) cluster_Test Test Group (With ADA Inhibitor) A1 Infect cells with virus A2 Add this compound A1->A2 A3 Incubate A2->A3 A4 Rapid deamination of this compound to ara-Hx A3->A4 A5 Measure antiviral effect (Lower Potency Observed) A4->A5 B1 Infect cells with virus B2 Add ADA Inhibitor + this compound B1->B2 B3 Incubate B2->B3 B4 This compound is protected from deamination B3->B4 B5 Measure antiviral effect (Higher Potency Observed) B4->B5

Caption: Workflow comparing experimental outcomes for this compound with and without an adenosine deaminase inhibitor.

References

Technical Support Center: Refining Vidarabine Delivery Methods for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on refining vidarabine (B1017) delivery methods. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges and strategies for enhancing the bioavailability of this compound.

Q1: What are the primary challenges associated with this compound delivery that lead to low bioavailability?

A1: The primary challenges limiting the bioavailability of this compound are:

  • Poor Aqueous Solubility: this compound has a reported aqueous solubility of approximately 0.47 mg/mL, which hinders its dissolution and subsequent absorption.[1]

  • Rapid Metabolism: this compound is rapidly deaminated by adenosine (B11128) deaminase (ADA) in the intestines and liver to its less potent metabolite, arabinosylhypoxanthine (ara-H).[1] This rapid conversion significantly reduces the amount of active drug that reaches systemic circulation.

  • Low Intestinal Permeability: As a polar nucleoside analog, this compound exhibits poor permeability across the intestinal epithelium.

Q2: What are the main strategies being explored to overcome these challenges?

A2: The main strategies to enhance this compound's bioavailability focus on protecting the drug from premature degradation and improving its absorption characteristics. These include:

  • Prodrug Approach: Modifying the this compound molecule by attaching a promoiety, such as an amino acid, to form a prodrug. This can improve solubility, increase permeability via transporter-mediated uptake, and protect the drug from ADA.[1][2][3]

  • Nanoformulations: Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles (SLNs). These systems can protect this compound from enzymatic degradation, improve its solubility, and offer opportunities for targeted delivery.

  • Ocular Delivery Systems: For ophthalmic applications, specialized formulations are designed to increase the residence time of the drug on the ocular surface and enhance its penetration into the eye.

Q3: How do prodrugs improve the bioavailability of this compound?

A3: Prodrugs enhance this compound's bioavailability through several mechanisms:

  • Increased Aqueous Solubility: Amino acid prodrugs of this compound have been shown to be freely soluble in water, with solubilities greater than 10 mg/mL at physiological pH.[1]

  • Enhanced Intestinal Transport: Certain amino acid prodrugs are designed to be substrates for intestinal transporters, such as the dipeptide transporter PEPT1, which facilitates their uptake from the gut.[1]

  • Protection from Metabolism: Modification at the 5'-OH group of this compound can sterically hinder the action of adenosine deaminase, thus preventing its rapid deamination to the less active ara-H.[1][3]

Q4: What are the key considerations when designing a nanoformulation for this compound?

A4: When designing a nanoformulation for this compound, several factors are critical:

  • Biocompatibility and Biodegradability: The materials used to create the nanoparticles should be non-toxic and able to be safely cleared from the body.

  • Drug Loading and Encapsulation Efficiency: The formulation should be able to encapsulate a sufficient amount of this compound to achieve a therapeutic effect.

  • Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their in vivo distribution and cellular uptake. A narrow size distribution (low PDI) is desirable for batch-to-batch consistency.

  • In Vitro Release Kinetics: The rate at which this compound is released from the nanoparticles is crucial for maintaining therapeutic drug concentrations over a desired period.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, formulation, and characterization of different this compound delivery systems.

A. This compound Prodrugs
Question/Issue Possible Cause(s) Troubleshooting Suggestions
Low yield during prodrug synthesis. Incomplete reaction, side reactions, or degradation of the product.- Ensure all reagents and solvents are anhydrous. - Optimize reaction time and temperature. - Use appropriate protecting groups for the 2' and 3' hydroxyl groups of this compound to prevent side reactions. The levulinate group has been shown to be effective and can be removed under mild conditions.[1] - Purify the product using a suitable method, such as preparative HPLC, to isolate the desired prodrug from unreacted starting materials and byproducts.
Difficulty in purifying the synthesized prodrug. The prodrug may have similar polarity to byproducts or starting materials.- Employ a high-resolution purification technique like preparative HPLC. - Consider using a different protecting group strategy to alter the polarity of the intermediate products, facilitating easier separation.
Low Caco-2 cell permeability of the prodrug. The prodrug may not be a substrate for intestinal transporters, or it may be subject to efflux.- Screen different amino acid promoieties to identify those that are recognized by intestinal transporters like PEPT1.[1] - Co-administer the prodrug with an inhibitor of efflux pumps (e.g., P-glycoprotein) in in vitro studies to assess the extent of efflux.
Prodrug is rapidly hydrolyzed in plasma in vitro. The linker between the promoiety and this compound is too labile.- Modify the linker to increase its stability in plasma while ensuring it is cleaved at the target site to release the active drug.
B. This compound Nanoformulations (Liposomes & Nanoparticles)
Question/Issue Possible Cause(s) Troubleshooting Suggestions
Low encapsulation efficiency of this compound in liposomes. Poor partitioning of this compound into the liposomal core or leakage during preparation.- Optimize the lipid composition. The inclusion of charged lipids can improve the encapsulation of polar drugs. - Adjust the pH of the hydration buffer to a value where this compound has higher solubility. - Use a preparation method that promotes high encapsulation, such as the thin-film hydration method followed by extrusion.
Inconsistent particle size or high PDI in nanoparticle formulations. Inefficient homogenization or aggregation of nanoparticles.- Optimize the homogenization or sonication parameters (e.g., time, power). - Use a suitable surfactant or stabilizer to prevent nanoparticle aggregation. - For liposomes, extrude the formulation through polycarbonate membranes of a defined pore size to achieve a uniform size distribution.
Burst release of this compound from the nanoformulation. A significant portion of the drug is adsorbed on the surface of the nanoparticles rather than being encapsulated.- Optimize the drug-to-polymer/lipid ratio to favor encapsulation over surface adsorption. - Wash the nanoparticles thoroughly after preparation to remove any surface-adsorbed drug. - For polymeric nanoparticles, select a polymer with a slower degradation rate to achieve a more sustained release profile.
Instability of the nanoformulation upon storage (e.g., aggregation, drug leakage). Suboptimal formulation composition or storage conditions.- Incorporate cryoprotectants before lyophilization to prevent aggregation upon reconstitution. - Store the formulation at an appropriate temperature (e.g., 4°C) and protect it from light. - Evaluate the stability of the formulation in different buffers and at different pH values.

III. Data Presentation: Comparative Analysis of this compound Delivery Methods

The following tables summarize quantitative data from various studies on refining this compound delivery methods.

Table 1: Physicochemical Properties and Bioavailability Enhancement of this compound Prodrugs

ProdrugAqueous SolubilityCaco-2 Permeability (cm/s x 106)Fold Increase in Permeability (vs. This compound)In Vivo Bioavailability EnhancementReference
This compound~0.47 mg/mL0.083--[1]
5'-O-D-valyl-araA>10 mg/mL0.6017.213-fold increase in circulating this compound levels[1][3]
5'-O-L-isoleucyl-araA>10 mg/mL1.02612.4Not Reported[1]
5'-O-L-phenylalanyl-araA>10 mg/mL0.6688.05Not Reported[1]

Table 2: Characterization of this compound Nanoformulations (Illustrative Data)

Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)In Vitro Release Profile
Polymeric NanoparticlesPLGA150 - 300< 0.260 - 80Sustained release over 48-72 hours
Solid Lipid NanoparticlesTristearin, Soy Lecithin100 - 250< 0.370 - 90Biphasic: initial burst followed by sustained release
LiposomesDPPC/Cholesterol100 - 200< 0.250 - 70Dependent on lipid composition and temperature

Note: The data in Table 2 is illustrative and based on typical values reported for similar antiviral drug delivery systems, as specific comparative data for various this compound nanoformulations is limited in the reviewed literature.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound delivery systems.

A. Synthesis of 5'-O-Amino Acid Prodrugs of this compound

This protocol is adapted from the synthesis of 5'-O-D-valyl-araA.[1][3]

  • Protection of this compound:

    • Selectively protect the 2' and 3' hydroxyl groups of this compound using a suitable protecting group like levulinate. This prevents side reactions during the coupling of the amino acid.

  • Coupling of the Amino Acid:

    • Dissolve the protected this compound and the N-Boc protected amino acid (e.g., N-Boc-D-valine) in an anhydrous solvent like DMF.

    • Add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).

    • Stir the reaction at room temperature until completion (monitor by TLC).

  • Deprotection:

    • Remove the protecting groups under mild conditions. For the levulinate group, treatment with hydrazine (B178648) hydrate (B1144303) in a pyridine-acetic acid buffer can be used.[1]

    • Remove the N-Boc protecting group from the amino acid using an acid like TFA.

  • Purification:

    • Purify the final prodrug using preparative HPLC to obtain a high-purity product.

    • Characterize the final product using techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

B. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve the chosen lipids (e.g., DPPC and cholesterol in a specific molar ratio) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

    • Alternatively, for a more defined size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the liposomes from the unencapsulated drug and quantifying the amount of this compound in the liposomal fraction using a validated analytical method like HPLC.

C. In Vitro Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity before starting the permeability experiment.

  • Permeability Study:

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (this compound or its prodrug) dissolved in the transport buffer to the apical (donor) side of the insert.

    • At predetermined time intervals, collect samples from the basolateral (receiver) side and replace the volume with fresh transport buffer.

    • Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.

V. Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of refining this compound delivery methods.

experimental_workflow_prodrug Experimental Workflow for this compound Prodrug Development cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation s1 This compound s2 Protection of 2',3'-OH s1->s2 s3 Amino Acid Coupling s2->s3 s4 Deprotection s3->s4 s5 HPLC Purification s4->s5 c1 Structural Analysis (NMR, MS) s5->c1 c2 Solubility Studies s5->c2 c3 ADA Stability Assay s5->c3 e1 Caco-2 Permeability c2->e1 c3->e1 e2 In Vivo Pharmacokinetics e1->e2 e3 Bioavailability Assessment e2->e3

Caption: Workflow for the development and evaluation of this compound prodrugs.

nanoformulation_workflow General Workflow for this compound Nanoformulation cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation p1 Mixing this compound with Lipids/Polymers p2 Formation of Nanoparticles (e.g., Thin-Film Hydration, Nanoprecipitation) p1->p2 p3 Size Reduction (Sonication/Extrusion) p2->p3 p4 Purification (Dialysis/Centrifugation) p3->p4 c1 Particle Size & PDI (DLS) p4->c1 c2 Zeta Potential p4->c2 c3 Encapsulation Efficiency (HPLC) p4->c3 c4 Morphology (TEM/SEM) p4->c4 e1 In Vitro Release Study c1->e1 c3->e1 e2 Cellular Uptake e1->e2 e3 In Vivo Bioavailability e2->e3

Caption: General workflow for the preparation and evaluation of this compound nanoformulations.

signaling_pathway Logical Pathway for Enhancing this compound Bioavailability cluster_challenges Challenges cluster_solutions Delivery Strategies cluster_outcomes Desired Outcomes This compound This compound solubility Poor Solubility This compound->solubility metabolism Rapid Metabolism by ADA This compound->metabolism permeability Low Permeability This compound->permeability prodrugs Prodrugs solubility->prodrugs nano Nanoformulations solubility->nano metabolism->prodrugs metabolism->nano permeability->prodrugs inc_sol Increased Solubility prodrugs->inc_sol pro_met Protection from Metabolism prodrugs->pro_met enh_perm Enhanced Permeability prodrugs->enh_perm nano->inc_sol nano->pro_met bioavailability Enhanced Bioavailability inc_sol->bioavailability pro_met->bioavailability enh_perm->bioavailability

Caption: Logical pathway illustrating strategies to overcome this compound's bioavailability challenges.

References

Technical Support Center: Managing Vidarabine Resistance in Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with vidarabine (B1017) resistance in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in identifying, characterizing, and managing this compound-resistant viral strains.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro antiviral testing with this compound.

Problem Possible Cause(s) Troubleshooting Steps
High variability in IC50 values for this compound across replicate experiments. 1. Inconsistent Virus Titer: The initial amount of virus used can significantly impact the apparent efficacy of the drug. 2. Cell Health and Passage Number: The physiological state of the host cells can affect viral replication and drug metabolism. High passage numbers can lead to altered cell characteristics. 3. Drug Stability: this compound can be unstable in solution over time, especially with repeated freeze-thaw cycles.1. Standardize Viral Input: Always use a freshly titrated virus stock and a consistent multiplicity of infection (MOI) for all assays. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined, low passage number range. Ensure monolayers are healthy and confluent at the time of infection. 3. Prepare Fresh Drug Dilutions: Prepare this compound solutions fresh from a powdered stock for each experiment. If using a stock solution, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
No significant reduction in viral plaques even at high concentrations of this compound. 1. Pre-existing Resistant Population: The viral stock may contain a high proportion of this compound-resistant variants. 2. Incorrect Drug Concentration: Errors in calculating or preparing the drug dilutions. 3. Cell Line Issues: The chosen cell line may not be optimal for the assay, leading to inconsistent viral replication or drug activity.1. Confirm with a Sensitive Control: Test a known this compound-sensitive laboratory strain alongside your experimental strain to validate the assay setup and drug activity. 2. Verify Drug Concentrations: Double-check all calculations and ensure accurate pipetting during the preparation of serial dilutions. 3. Optimize Cell Line: If possible, test the antiviral activity in a different permissive cell line to rule out cell-specific effects.
Unexpected results in DNA sequencing of the viral DNA polymerase gene (e.g., multiple peaks, poor sequence quality). 1. Poor Quality of Template DNA: Contaminants in the viral DNA extract can inhibit the sequencing reaction.[1] 2. Primer Issues: Non-specific primer binding or the use of degraded primers.[2] 3. Mixed Viral Population: The sample may contain a heterogeneous population of wild-type and mutant viruses.1. Purify Viral DNA: Use a high-quality viral DNA extraction kit to ensure the template is free of inhibitors.[3][4] Assess DNA quality and quantity before sequencing. 2. Design and Validate Primers: Design primers specific to conserved regions of the DNA polymerase gene.[5][6] Validate primer performance with a known control template. 3. Clonal Sequencing: If a mixed population is suspected, individual viral plaques can be isolated and sequenced separately to identify the different genotypes present.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does resistance develop?

A1: this compound is a nucleoside analog of adenosine. Inside a host cell, it is phosphorylated by cellular kinases to its active triphosphate form (ara-ATP).[7][8] Ara-ATP competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the prevention of viral replication.[7][9] Resistance to this compound primarily arises from mutations in the viral gene that codes for the DNA polymerase, which can alter the enzyme's structure and reduce its affinity for ara-ATP.[5][10]

Q2: My viral strain is resistant to acyclovir (B1169). Will it also be resistant to this compound?

A2: Not necessarily. Acyclovir resistance often stems from mutations in the viral thymidine (B127349) kinase (TK) gene, which is required for the initial phosphorylation of acyclovir.[11] Since this compound is phosphorylated by cellular kinases, it does not depend on viral TK for its activation.[11] Therefore, this compound may still be effective against acyclovir-resistant strains that have a deficient or altered TK.[11] However, if acyclovir resistance is due to a mutation in the viral DNA polymerase, there is a possibility of cross-resistance to this compound.[10]

Q3: How can I confirm that a specific mutation in the DNA polymerase gene is responsible for this compound resistance?

A3: To definitively link a mutation to resistance, you can use reverse genetics. This involves introducing the specific mutation into a wild-type, this compound-sensitive viral clone using site-directed mutagenesis. The susceptibility of the resulting mutant virus to this compound is then compared to the wild-type virus using a plaque reduction assay. A significant increase in the IC50 value for the mutant virus confirms the role of the mutation in conferring resistance.

Q4: What alternative antiviral agents can I use if my viral strain is confirmed to be resistant to this compound?

A4: For this compound-resistant strains, particularly those with mutations in the DNA polymerase, alternative drugs that target the same enzyme but have different binding sites or mechanisms of action may be effective. These include:

  • Foscarnet: A pyrophosphate analog that directly inhibits the viral DNA polymerase at a different site than nucleoside analogs.[10]

  • Cidofovir: A nucleotide analog that, once phosphorylated by cellular enzymes, also inhibits the viral DNA polymerase.[12]

It is crucial to perform susceptibility testing for these alternative agents to confirm their efficacy against your specific resistant strain.

Data Presentation

The following tables summarize typical 50% inhibitory concentration (IC50) values for this compound and alternative antivirals against sensitive and resistant strains of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Note that IC50 values can vary depending on the specific viral strain, cell line, and assay conditions used.

Table 1: Comparative IC50 Values (µg/mL) for this compound against Sensitive and Resistant HSV Strains

VirusThis compound-Sensitive (Wild-Type)This compound-Resistant (DNA Polymerase Mutant)
HSV-1 0.5 - 2.0> 20
HSV-2 0.8 - 3.0> 30

Data are illustrative and compiled from general knowledge in the field. Specific values should be determined experimentally.

Table 2: Comparative IC50 Values (µM) for Antivirals against VZV Strains

Antiviral AgentVZV-Sensitive (Wild-Type)VZV-Resistant (TK or DNA Pol Mutants)
Acyclovir ~3.4> 15
This compound ~1.2 (less effective than acyclovir against wild-type)[13]May retain activity against TK-deficient strains
Foscarnet ~84.4May retain activity against TK-deficient and some DNA Pol mutants

Data adapted from various sources indicating relative potencies.[14]

Experimental Protocols

Plaque Reduction Assay (PRA) for Determining IC50

This protocol outlines the steps to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.

Materials:

  • Confluent monolayers of a suitable host cell line (e.g., Vero cells for HSV, MRC-5 for VZV) in 6-well plates.

  • This compound stock solution.

  • Virus stock with a known titer (plaque-forming units [PFU]/mL).

  • Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS).

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).

  • Fixative solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium.

  • Infection: Aspirate the medium from the cell monolayers and infect with a dilution of the virus calculated to produce 50-100 PFU per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and add 2 mL of the prepared this compound dilutions to the respective wells. Include a "virus control" well with no drug and a "cell control" well with no virus or drug.

  • Overlay: After a 1-hour incubation with the drug, remove the medium and add 2 mL of the overlay medium containing the same concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible in the virus control wells (typically 2-5 days).

  • Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes. Stain the monolayer with crystal violet solution and then gently wash with water.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is the concentration of this compound that results in a 50% reduction in the number of plaques. This can be determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

Sequencing of the Viral DNA Polymerase Gene

This protocol provides a general workflow for amplifying and sequencing the viral DNA polymerase gene to identify mutations associated with this compound resistance.

Materials:

  • Viral DNA extraction kit.[3][15]

  • Primers designed to amplify the DNA polymerase gene (UL30 for HSV, ORF28 for VZV).

  • High-fidelity DNA polymerase for PCR.

  • PCR purification kit.

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer.

Procedure:

  • Viral DNA Extraction: Extract viral DNA from the virus stock or infected cell lysate using a commercial kit according to the manufacturer's instructions.[16]

  • Primer Design: Design forward and reverse primers that flank the entire coding region of the DNA polymerase gene. Primers should have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.[5][17]

  • PCR Amplification: Perform PCR using the extracted viral DNA as a template and the designed primers. Use a high-fidelity DNA polymerase to minimize the introduction of errors. Optimize the PCR conditions (annealing temperature, extension time) as needed.

  • PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon. Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.

  • Sanger Sequencing: Prepare sequencing reactions using the purified PCR product, one of the PCR primers (or internal sequencing primers), and a Sanger sequencing mix.[18]

  • Sequence Analysis: Run the sequencing reactions on a capillary electrophoresis instrument. Analyze the resulting chromatograms and assemble the sequence. Compare the obtained sequence to a wild-type reference sequence to identify any nucleotide and corresponding amino acid changes.[2][19]

Visualizations

Signaling Pathway of this compound Action and Resistance

Vidarabine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication cluster_resistance Resistance Mechanism This compound This compound Ara_AMP This compound Monophosphate (ara-AMP) This compound->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (ara-ATP) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Chain_Termination Chain Termination Ara_ATP->Chain_Termination Incorporation Mutated_Polymerase Mutated Viral DNA Polymerase Ara_ATP->Mutated_Polymerase Ineffective Inhibition dNTPs dNTPs Viral_DNA_Synthesis Viral DNA Synthesis dNTPs->Viral_DNA_Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Viral_DNA_Polymerase->Chain_Termination Reduced_Binding Reduced Binding of ara-ATP Mutated_Polymerase->Reduced_Binding

Caption: Mechanism of this compound action and the development of resistance.

Experimental Workflow for this compound Resistance Characterization

Resistance_Workflow start Suspected this compound Resistance in Viral Strain plaque_assay Perform Plaque Reduction Assay with this compound start->plaque_assay ic50_calc Calculate IC50 Value plaque_assay->ic50_calc compare_ic50 Compare IC50 to Wild-Type Control ic50_calc->compare_ic50 sensitive Strain is Sensitive compare_ic50->sensitive No significant increase resistant Strain is Resistant compare_ic50->resistant Significant increase dna_extraction Extract Viral DNA resistant->dna_extraction pcr Amplify DNA Polymerase Gene (PCR) dna_extraction->pcr sequencing Sequence DNA Polymerase Gene pcr->sequencing analysis Analyze Sequence for Mutations sequencing->analysis report Report Findings: IC50 and Mutations analysis->report

Caption: Workflow for characterizing this compound resistance.

References

Technical Support Center: Vidarabine Hematologic Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing vidarabine-induced hematologic side effects in preclinical animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hematologic toxicity?

A1: This compound (B1017) (also known as Ara-A) is a nucleoside analog. After entering a cell, it is phosphorylated into its active triphosphate form, ara-ATP.[1][2] This active metabolite interferes with viral DNA synthesis, which is the basis of its antiviral effect.[2][3] However, it also impacts host cell DNA synthesis, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow.[4][5] The ara-ATP molecule competes with deoxyadenosine (B7792050) triphosphate (dATP) and, when incorporated into a new DNA strand, acts as a chain terminator, halting DNA elongation.[1][2] This disruption of DNA replication in blood cell precursors leads to decreased production of red blood cells, white blood cells, and platelets, resulting in hematologic side effects.[4]

Q2: What are the most common hematologic side effects observed in animal models treated with this compound?

A2: The most frequently reported hematologic side effects are those indicative of myelosuppression. In animal studies, this compound has been shown to cause dose-dependent damage to hematopoietic progenitors.[4][5] This damage manifests as leukopenia (a decrease in white blood cells, particularly neutrophils) and thrombocytopenia (a decrease in platelets).[1][3] While less commonly reported in initial animal toxicity studies, anemia (a decrease in red blood cells) can also occur, consistent with the mechanism of action on bone marrow precursors.

Q3: Are the hematologic side effects of this compound reversible?

A3: Yes. Studies in mouse models have shown that while this compound causes significant damage to hematopoietic progenitor cell populations during administration, these populations tend to recover rapidly after the cessation of treatment.[4][5] The degree of damage is generally proportional to the administered dose.[4][5]

Q4: What general strategies can be employed to minimize this compound-induced myelosuppression in my animal study?

A4: There are several strategies, largely adapted from preclinical oncology research, that can be tested to mitigate this compound's hematologic toxicity:

  • Dose/Schedule Optimization: Reducing the dose or modifying the treatment schedule can decrease toxicity, but this must be balanced against maintaining antiviral efficacy.[6] A thorough dose-response study is critical.

  • Hematopoietic Growth Factors: Administration of cytokines that stimulate the production of specific blood cell lineages is a primary strategy. Examples include Granulocyte-Colony Stimulating Factor (G-CSF) for neutropenia and Thrombopoietin (TPO) or TPO-receptor agonists for thrombocytopenia.[6][7]

  • Supportive Care: For severe side effects, supportive measures such as platelet transfusions may be considered as part of the experimental design, especially in larger animal models.[8][9] Prophylactic antibiotics can also be used to prevent infections in severely neutropenic animals.[9]

  • Cytoprotective Agents: Investigating agents that protect normal cells from chemotherapy-induced damage, such as CDK4/6 inhibitors, could be a novel approach, though this has not been specifically studied with this compound.[6]

Troubleshooting Guide

Issue ObservedPossible Cause(s)Suggested Solution(s)
Excessive Toxicity (e.g., severe weight loss, unexpected mortality)This compound dose is too high for the specific animal strain or species.Animal health status was compromised prior to study initiation.Inaccurate drug formulation or dosing.Verify Dose Calculation: Double-check all calculations for dose and formulation concentration.Conduct Dose-Range Finding Study: Perform a pilot study with a small number of animals to establish the maximum tolerated dose (MTD) in your specific model.[10]Reduce Dose: Lower the experimental dose of this compound. Side effects are dose-dependent.[4][5]Health Monitoring: Ensure all animals are healthy, acclimatized, and of similar age and weight before starting the experiment.[3]
Inconsistent Myelosuppression (High variability between animals in the same group)Inconsistent drug administration (e.g., variable IP injection placement).Underlying subclinical infections affecting hematopoietic baseline.Inter-animal variability in drug metabolism.Standardize Administration: Ensure all personnel are highly trained in the administration technique (e.g., intraperitoneal, intravenous) to ensure consistent delivery.[3]Use Healthy Animals: Source animals from a reputable vendor and ensure a proper acclimatization period. Monitor for any signs of illness before and during the study.Increase Group Size: A larger 'n' per group can help overcome expected biological variability.
Leukopenia is severe, leading to infections. This compound is effectively suppressing neutrophil production.Secondary bacterial infections are occurring due to immunosuppression.Administer G-CSF: Prophylactically administer G-CSF (e.g., filgrastim, pegfilgrastim) starting 24 hours after this compound administration to stimulate neutrophil production.[6][11]Prophylactic Antibiotics: Consider adding broad-spectrum antibiotics to the drinking water or administering them via injection to prevent opportunistic infections during the neutropenic period.[9]
Severe thrombocytopenia is observed, with signs of bleeding. This compound is effectively suppressing megakaryocyte function and platelet production.Administer TPO Agonist: Test the efficacy of a thrombopoietin (TPO) receptor agonist (e.g., Romiplostim, Eltrombopag) to stimulate platelet production.[6]Consider IL-11: Interleukin-11 has also been approved for preventing severe thrombocytopenia in some contexts and could be evaluated.[7]Platelet Transfusion: As a supportive care measure, platelet transfusions can be used to manage severe bleeding, though this is more feasible in larger animals like rats or ferrets.[8]

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Hematopoietic Progenitors in Mice

This table summarizes the qualitative findings from a study investigating this compound's toxicity on bone marrow cells. The original study did not provide specific cell count numbers in its abstract, but it established a clear dose-response relationship.

This compound Dose (Intraperitoneal)Observed Effect on Hematopoietic ProgenitorsRecovery
200 mg/kg (twice daily for 4 days)Damage to hematopoietic progenitor cellsRapid recovery after drug termination
400 mg/kg (twice daily for 4 days)More significant damage to hematopoietic progenitor cellsRapid recovery after drug termination
800 mg/kg (twice daily for 4 days)Most severe damage to hematopoietic progenitor cellsRapid recovery after drug termination
Source: Based on findings from Mencoboni et al., 1990.[4][5]

Visualizations and Diagrams

Mechanism of Action

G This compound This compound (Ara-A) Cell Hematopoietic Progenitor Cell This compound->Cell Enters Cell Kinases Cellular Kinases This compound->Kinases Phosphorylation AraATP ara-ATP (Active Metabolite) Kinases->AraATP DNAPoly DNA Polymerase AraATP->DNAPoly Competitively Inhibits DNA DNA Replication AraATP->DNA Incorporated into new DNA strand DNAPoly->DNA dATP dATP (Natural Nucleotide) dATP->DNAPoly Binds to ChainTermination DNA Chain Termination DNA->ChainTermination Apoptosis Cell Cycle Arrest & Apoptosis ChainTermination->Apoptosis Myelosuppression Myelosuppression (Leukopenia, Thrombocytopenia) Apoptosis->Myelosuppression G start Start acclimate Animal Acclimatization (e.g., C57BL/6 mice, 8-10 wks) start->acclimate baseline Baseline Blood Collection (Tail vein, CBC analysis) acclimate->baseline grouping Randomize into Groups (Vehicle, this compound, this compound + Agent) baseline->grouping admin_vida Administer this compound (e.g., Single IP injection) grouping->admin_vida admin_agent Administer Mitigating Agent (e.g., G-CSF, SC, daily for 5 days) (Starts 24h post-vidarabine) admin_vida->admin_agent monitoring Serial Blood Sampling (Days 3, 5, 7, 10, 14) (CBC Analysis) admin_agent->monitoring endpoint Endpoint Analysis (e.g., Day 21) (Bone Marrow CFU Assay) monitoring->endpoint analysis Data Analysis (Compare cell counts, nadir, recovery) endpoint->analysis end End analysis->end G start Unexpected Result Observed in Study high_tox Toxicity Higher than Expected? start->high_tox Severity high_var High Inter-Animal Variability? start->high_var Consistency no_effect Mitigating Agent Shows No Effect? start->no_effect Efficacy check_dose 1. Verify Dose/Formulation 2. Check Animal Health 3. Review Strain Sensitivity high_tox->check_dose Yes reduce_dose Consider Dose Reduction or Pilot MTD Study check_dose->reduce_dose check_tech 1. Review Dosing Technique 2. Standardize Procedures 3. Assess Baseline Health high_var->check_tech Yes inc_n Increase Group Size (n) to Improve Power check_tech->inc_n check_agent 1. Verify Agent Dose/Activity 2. Check Admin Route/Timing 3. Review Mechanism no_effect->check_agent Yes mod_protocol Modify Agent's Dose, Schedule, or Route check_agent->mod_protocol

References

Validation & Comparative

Vidarabine's Antiviral Efficacy Against Resistant HSV Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vidarabine's performance against resistant Herpes Simplex Virus (HSV) strains, with a focus on supporting experimental data. The emergence of HSV strains resistant to first-line antiviral agents, such as acyclovir (B1169), necessitates a thorough evaluation of alternative therapeutic options like This compound (B1017). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to aid in research and development efforts.

Comparative Antiviral Efficacy

This compound demonstrates notable efficacy against certain acyclovir-resistant HSV strains, particularly those with mutations in the viral thymidine (B127349) kinase (TK) gene. Acyclovir resistance frequently arises from mutations that impair or eliminate TK activity, an enzyme essential for acyclovir's phosphorylation and activation. This compound's activation, however, is dependent on host cellular kinases, bypassing the requirement for viral TK and thus retaining activity against these TK-deficient mutants.

Conversely, HSV strains with mutations in the viral DNA polymerase gene, the target for the active forms of both acyclovir and this compound, may exhibit cross-resistance. The effectiveness of this compound against such strains depends on the specific mutation's impact on the drug's binding and incorporation.

Below are tables summarizing the in vitro efficacy of this compound and comparator drugs against wild-type and resistant HSV strains.

Table 1: In Vitro Efficacy (IC50, µM) of Antiviral Agents Against Acyclovir-Resistant HSV-1

Antiviral AgentWild-Type HSV-1Acyclovir-Resistant (TK-deficient)Acyclovir-Resistant (DNA Pol Mutant)
Acyclovir0.15 - 18.6>100Variable
This compound Data not consistently reported in recent comparative studiesSensitive (IC50 retained)Variable (potential for cross-resistance)
Foscarnet5.8 - >79320 - 60>100 (for foscarnet-resistant mutants)
Cidofovir0.7 - 5.7SensitiveVariable

Note: IC50 values can vary significantly based on the specific viral strain, cell line used, and assay conditions. The data presented is a compilation from multiple sources to illustrate general trends.

Table 2: Clinical Efficacy of Foscarnet vs. This compound for Acyclovir-Resistant Mucocutaneous HSV in AIDS Patients

OutcomeFoscarnetThis compoundP-value
Complete Healing8 of 8 patients0 of 6 patients0.01
Time to Complete Healing10 - 24 daysTreatment Failure0.01
Time to 50% Reduction in Lesion SizeShorterLonger0.01
Time to End of Viral SheddingShorterLonger0.006

These findings from a clinical trial highlight foscarnet's superior clinical efficacy over this compound in treating acyclovir-resistant HSV infections in an immunocompromised population.

Mechanism of Action and Resistance

This compound, an analog of adenosine, exerts its antiviral effect by inhibiting viral DNA synthesis. Its mechanism can be visualized as a multi-step process within the host cell, leading to the termination of the growing viral DNA chain.

This compound Mechanism of Action cluster_host_cell Host Cell cluster_viral_replication Viral DNA Replication This compound This compound (Ara-A) Ara_AMP This compound Monophosphate (Ara-AMP) This compound->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (Ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Pol Viral DNA Polymerase Ara_ATP->Viral_DNA_Pol Inhibits Viral_DNA_Elongation Viral DNA Elongation Ara_ATP->Viral_DNA_Elongation Incorporation into Viral DNA Viral_DNA_Pol->Viral_DNA_Elongation Chain_Termination Chain Termination Viral_DNA_Elongation->Chain_Termination

Caption: Mechanism of action of this compound.

Resistance to this compound can occur through mutations in the viral DNA polymerase, altering the enzyme's structure and reducing the drug's ability to bind and be incorporated into the viral DNA.

Experimental Protocols

To assess the antiviral efficacy of this compound and other compounds against HSV, standardized in vitro assays are crucial. The following are detailed protocols for key experiments.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs. It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Plaque Reduction Assay Workflow A 1. Cell Seeding (e.g., Vero cells in 24-well plates) B 2. Viral Infection (HSV at a specific MOI) A->B C 3. Drug Treatment (Overlay medium with serial dilutions of this compound) B->C D 4. Incubation (48-72 hours at 37°C) C->D E 5. Cell Staining (e.g., Crystal Violet) D->E F 6. Plaque Counting E->F G 7. IC50 Calculation (Drug concentration that inhibits plaque formation by 50%) F->G

Caption: Workflow for a Plaque Reduction Assay.

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., Vero cells) into 24-well plates to form a confluent monolayer.

  • Virus Inoculation: Infect the cell monolayers with a standardized amount of the HSV strain of interest (wild-type or resistant) for 1-2 hours at 37°C.

  • Drug Application: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound or a comparator drug.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the untreated virus control. The 50% inhibitory concentration (IC50) is then determined using regression analysis.

Viral Yield Reduction Assay

This assay measures the quantity of infectious virus produced in the presence of an antiviral drug.

Methodology:

  • Cell Culture and Infection: Prepare confluent cell monolayers in 12- or 24-well plates and infect with the HSV strain at a specific multiplicity of infection (MOI).

  • Drug Treatment: After viral adsorption, add fresh medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).

  • Virus Harvesting: Lyse the cells (e.g., by freeze-thawing) to release the progeny virus.

  • Titration: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay on fresh cell monolayers.

  • Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the untreated control. The concentration that reduces the viral yield by 50% or 90% (IC50 or IC90) is then determined.

Cytotoxicity Assay (MTT Assay)

It is essential to determine the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assays (e.g., 48-72 hours).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting cell viability against the compound concentration.

The Selectivity Index (SI) , calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a more favorable safety profile.

Conclusion

This compound remains a relevant antiviral agent, particularly for its efficacy against acyclovir-resistant HSV strains that are TK-deficient. However, its clinical utility in the face of foscarnet's superior performance in some settings and the potential for cross-resistance in DNA polymerase mutants warrants careful consideration. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and novel antiviral candidates against the evolving landscape of HSV resistance. Rigorous and standardized in vitro testing is paramount for informing clinical strategies and guiding the development of next-generation antiherpetic therapies.

A Comparative In Vitro Analysis of Vidarabine and Acyclovir: Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two notable antiviral agents, vidarabine (B1017) (also known as ara-A) and acyclovir (B1169). Both drugs have been pivotal in the management of herpesvirus infections, primarily targeting herpes simplex virus (HSV) and varicella-zoster virus (VZV). This document delves into their comparative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, presenting quantitative data in a clear, comparative format.

Executive Summary

This compound and acyclovir are both nucleoside analogues that effectively inhibit viral DNA synthesis. However, their activation pathways and selectivity differ significantly. Acyclovir's activation is predominantly dependent on a virus-specific enzyme, thymidine (B127349) kinase (TK), rendering it highly selective for infected cells.[1][2][3][4] In contrast, this compound is phosphorylated by host cellular kinases, leading to a broader spectrum of activity but also potentially greater cellular toxicity.[3][5][6][7] In vitro studies demonstrate that while both are potent inhibitors of herpesviruses, acyclovir generally exhibits a higher therapeutic index due to its targeted activation. The combination of both drugs has been shown in some studies to have a synergistic or additive effect against HSV-1, HSV-2, and VZV.[8][9]

Quantitative Comparison of In Vitro Activity

The following table summarizes the key quantitative parameters for this compound and acyclovir from various in vitro studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in cell lines, virus strains, and experimental conditions.

ParameterAcyclovirThis compoundVirus/Cell LineReference
IC50 (µM) 0.08 - 9.9 (Keratinocytes)Not specified in the same studyHSV-1[N/A]
<0.04 (ALI skin tissues)Not specified in the same studyHSV-1[N/A]
0.36 (Submerged tissues)Not specified in the same studyHSV-1[N/A]
<1 µg/ml (Vero cells)Not specified in the same studyHSV-1[10][11]
<2 µg/ml (Vero cells)Not specified in the same studyHSV-2[10][11]
CC50 (µM) >100 (Vero cells)Not specified in the same studyVero Cells[N/A]
Ki for Viral DNA Polymerase (µM) 0.03 (ACV-TP vs dGTP)Not specified in the same studyHSV-1[12]
0.05 - 0.1 (BW759U-TP)Not specified in the same studyHSV-1[13]
KD for Viral DNA Polymerase (nM) 3.6 ± 0.2 (ACV-TP)Not specified in the same studyHSV-1[14]

IC50: 50% inhibitory concentration, the concentration of the drug that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the drug that reduces the viability of uninfected cells by 50%. Ki: Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. KD: Dissociation constant, a measure of the affinity between the enzyme and the inhibitor. ACV-TP: Acyclovir triphosphate. BW759U-TP: Triphosphate form of an acyclovir analog.

Mechanism of Action

Both this compound and acyclovir function as chain terminators of viral DNA synthesis, but their activation pathways are distinct.

Acyclovir's Mechanism of Action: Acyclovir is a prodrug that requires phosphorylation to become active. This process is initiated by a viral-specific thymidine kinase (TK), which is far more efficient at phosphorylating acyclovir than the host cell's TK.[1][2][4] This initial step ensures that acyclovir is primarily activated in virus-infected cells.[1] Cellular enzymes then further phosphorylate acyclovir monophosphate to the active acyclovir triphosphate (ACV-TP).[1][2][15] ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[1][12] The incorporation of ACV-TP leads to chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[2][15]

This compound's Mechanism of Action: this compound, an analog of adenosine, is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[3][5][6][7] Unlike acyclovir, its activation is not dependent on a viral enzyme.[16] Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP).[5][7] Upon incorporation into the viral DNA, the arabinose sugar moiety causes steric hindrance, preventing the formation of a phosphodiester bond with the next nucleotide and thus terminating DNA chain elongation.[5]

G cluster_Acyclovir Acyclovir Mechanism of Action cluster_this compound This compound Mechanism of Action Acyclovir Acyclovir Acyclo_MP Acyclovir Monophosphate Acyclovir->Acyclo_MP Viral Thymidine Kinase Acyclo_DP Acyclovir Diphosphate Acyclo_MP->Acyclo_DP Cellular Kinases Acyclo_TP Acyclovir Triphosphate Acyclo_DP->Acyclo_TP Cellular Kinases Viral_DNA Viral DNA Replication Acyclo_TP->Viral_DNA Inhibits Viral DNA Polymerase Chain_Termination Chain Termination Viral_DNA->Chain_Termination This compound This compound Vidarabine_MP This compound Monophosphate This compound->Vidarabine_MP Cellular Kinases Vidarabine_DP This compound Diphosphate Vidarabine_MP->Vidarabine_DP Cellular Kinases Vidarabine_TP This compound Triphosphate (ara-ATP) Vidarabine_DP->Vidarabine_TP Cellular Kinases Viral_DNA_V Viral DNA Replication Vidarabine_TP->Viral_DNA_V Inhibits Viral DNA Polymerase Chain_Termination_V Chain Termination Viral_DNA_V->Chain_Termination_V

Caption: Comparative signaling pathways of Acyclovir and this compound activation and inhibition of viral DNA replication.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to compare the antiviral activity of this compound and acyclovir.

Plaque Reduction Assay

This assay is a gold standard for quantifying the inhibition of viral replication.

  • Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus and Compound Preparation: Prepare serial dilutions of the antiviral compounds (this compound and acyclovir) in a suitable culture medium. Prepare a viral stock of known titer.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a viral adsorption period (typically 1 hour), remove the virus inoculum and add an overlay medium containing the different concentrations of the antiviral compounds. The overlay medium is semi-solid (e.g., containing methylcellulose) to restrict viral spread and allow for the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., methanol (B129727) or formaldehyde) and then stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is determined as the concentration of the drug that reduces the number of plaques by 50% compared to the untreated virus control.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

  • Cell Culture and Infection: Grow a monolayer of susceptible cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After the viral adsorption period, remove the inoculum and add a culture medium containing serial dilutions of the antiviral compounds.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: Harvest the supernatant (containing extracellular virus) and/or lyse the cells (to release intracellular virus).

  • Virus Titration: Determine the titer of the harvested virus from each well using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: The reduction in viral yield in the presence of the compound is calculated relative to the untreated control. The IC50 is the concentration of the compound that reduces the viral yield by 50%.

DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate forms of the drugs on the viral DNA polymerase.

  • Enzyme and Substrate Preparation: Purify the viral DNA polymerase. Prepare the active triphosphate forms of the drugs (ara-ATP and ACV-TP). Prepare a template-primer DNA and radiolabeled deoxynucleoside triphosphates (dNTPs).

  • Reaction Mixture: Set up a reaction mixture containing the purified viral DNA polymerase, the template-primer, a mixture of dNTPs (including the radiolabeled one), and varying concentrations of the inhibitor (ara-ATP or ACV-TP).

  • Reaction Initiation and Incubation: Initiate the DNA synthesis reaction and incubate at an optimal temperature for a defined period.

  • Reaction Termination and DNA Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

  • Quantification: Quantify the amount of radiolabeled dNTP incorporated into the DNA using techniques like scintillation counting.

  • Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration and calculate the Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.

G cluster_Workflow General Experimental Workflow for Antiviral Assay cluster_Endpoints Endpoint Assays A 1. Cell Seeding (e.g., Vero cells) B 2. Virus Infection (e.g., HSV-1) A->B C 3. Antiviral Treatment (this compound or Acyclovir) B->C D 4. Incubation C->D E 5. Assay-specific Endpoint Measurement D->E Plaque Plaque Reduction Assay (Plaque Counting) E->Plaque Yield Viral Yield Reduction Assay (Virus Titration) E->Yield Polymerase DNA Polymerase Assay (Enzyme Activity) E->Polymerase

Caption: A generalized workflow for in vitro antiviral assays.

Conclusion

Both this compound and acyclovir are effective inhibitors of herpesvirus replication in vitro. Acyclovir's key advantage lies in its selective activation by viral thymidine kinase, which results in a more favorable therapeutic index. This compound, while also potent, relies on cellular kinases for activation, which can lead to off-target effects. The choice of antiviral for research and development purposes will depend on the specific application, the viral strain being targeted, and the desired balance between potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel antiviral compounds.

References

Vidarabine vs. Cidofovir: A Comparative Analysis of Antiviral Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antiviral mechanisms of vidarabine (B1017) and cidofovir (B1669016), two important nucleoside/nucleotide analogs in the antiviral armamentarium. This analysis is supported by available experimental data and detailed methodologies for key assays, aimed at providing a valuable resource for researchers in virology and drug development.

Overview of Antiviral Agents

This compound (ara-A) is a purine (B94841) nucleoside analog of adenosine. It exhibits antiviral activity against a range of DNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and vaccinia virus.

Cidofovir (HPMPC) is an acyclic phosphonate (B1237965) nucleotide analog of cytosine. It possesses broad-spectrum activity against numerous DNA viruses, including herpesviruses (such as cytomegalovirus (CMV), HSV, and VZV), adenoviruses, polyomaviruses, papillomaviruses, and poxviruses.[1]

Comparative Antiviral Mechanisms of Action

Both this compound and cidofovir interfere with viral DNA synthesis, but their activation and interaction with viral machinery exhibit key differences.

Cellular Uptake and Activation

This compound: As a nucleoside analog, this compound requires intracellular phosphorylation by host cell kinases to become active. It is sequentially converted to its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally its active triphosphate form, arabinosyladenosine triphosphate (ara-ATP).

Cidofovir: Being a nucleotide analog, cidofovir already possesses a phosphonate group, which bypasses the initial virus-specific thymidine (B127349) kinase-mediated phosphorylation step that is often a site of resistance for other nucleoside analogs like acyclovir (B1169). It is subsequently phosphorylated by cellular enzymes to its active diphosphate form, cidofovir diphosphate. The long intracellular half-life of cidofovir diphosphate, ranging from 17 to 65 hours, contributes to its prolonged antiviral activity.[1]

Inhibition of Viral DNA Polymerase

This compound: The active metabolite, ara-ATP, acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).

Cidofovir: The active metabolite, cidofovir diphosphate, is a potent competitive inhibitor of viral DNA polymerase, competing with deoxycytidine triphosphate (dCTP). Cidofovir exhibits a significantly higher affinity for viral DNA polymerase compared to human DNA polymerases, making it a selective inhibitor of viral replication.[1] Studies have shown it to inhibit viral DNA polymerase 35 to 40 times more avidly than human DNA polymerase.[1]

Incorporation into Viral DNA and Chain Termination

This compound: Ara-ATP can be incorporated into the growing viral DNA chain. The presence of the arabinose sugar in its structure, instead of deoxyribose, leads to conformational changes that prevent the formation of a phosphodiester bond with the next incoming nucleotide, resulting in chain termination.

Cidofovir: Cidofovir diphosphate also serves as a substrate for viral DNA polymerase and is incorporated into the viral DNA strand. Once incorporated, it effectively terminates further DNA chain elongation. A key feature is that human CMV DNA polymerase is unable to excise the incorporated cidofovir diphosphate, leading to a durable inhibition of viral replication.[1]

Data Presentation: Antiviral Efficacy and Cytotoxicity

Direct comparative studies providing head-to-head IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values for this compound and cidofovir against a wide range of viruses in the same cell lines are limited in publicly available literature. The following tables summarize available data from various sources to provide an estimate of their relative potency and toxicity.

Table 1: In Vitro Antiviral Activity (IC50/EC50)

Antiviral AgentVirusCell LineIC50 / EC50 (µM)Reference
This compound Varicella-Zoster Virus (VZV)Not SpecifiedEquivalent to continuous acyclovir treatment with intermittent (8h/day) dosing[2]
Cidofovir Cytomegalovirus (CMV)Not Specified0.1 - >10[3]
Cidofovir Herpes Simplex Virus (HSV)Not Specified0.1 - >10[3]
Cidofovir AdenovirusNot Specified0.1 - >10[3]
Cidofovir Cowpox VirusNHEKEfficacious at comparable concentrations in 2D and 3D cultures[4]

Note: IC50/EC50 values are highly dependent on the virus strain, cell line, and assay conditions used. The data presented here are for comparative purposes and are collated from different studies.

Table 2: In Vitro Cytotoxicity (CC50)

Antiviral AgentCell LineCC50 (µM)Reference
Cidofovir Bovine Corneal CellsNon-cytotoxic at effective antiviral concentrations[5]
Cidofovir NHEKNo effect on viability at tested antiviral concentrations[4]

Experimental Protocols

Plaque Reduction Assay (for IC50 Determination)

The plaque reduction assay is a standard method to determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MRC-5) in 6-well or 12-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the antiviral drug (this compound or cidofovir) in a serum-free cell culture medium.

  • Virus Inoculation: Infect the confluent cell monolayers with a known amount of virus (to produce 50-100 plaques per well) in the presence of the different concentrations of the antiviral drug. A virus control (no drug) and a cell control (no virus, no drug) should be included.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) with the corresponding drug concentrations. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using a dose-response curve fitting model.

MTT Assay (for CC50 Determination)

The MTT assay is a colorimetric assay used to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.

Methodology:

  • Cell Seeding: Seed a suitable cell line in a 96-well plate at a density that will ensure logarithmic growth during the assay period.

  • Compound Addition: After cell attachment (typically 24 hours), add serial dilutions of the antiviral drug to the wells. Include a cell control (no drug).

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: Calculate the percentage of cell viability for each drug concentration compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and using a dose-response curve fitting model.

Visualizing the Mechanisms and Workflows

Antiviral Mechanism of this compound

Vidarabine_Mechanism cluster_cell Host Cell cluster_phosphorylation Phosphorylation cluster_virus Viral Replication Vidarabine_ext This compound (ara-A) Vidarabine_int This compound Vidarabine_ext->Vidarabine_int Cellular Uptake ara_AMP ara-AMP Vidarabine_int->ara_AMP Host Kinases ara_ADP ara-ADP ara_AMP->ara_ADP ara_ATP ara-ATP (Active) ara_ADP->ara_ATP Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_synthesis Viral DNA Synthesis ara_ATP->Viral_DNA_synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_synthesis Chain_Termination Chain Termination Viral_DNA_synthesis->Chain_Termination

Caption: Antiviral mechanism of this compound.

Antiviral Mechanism of Cidofovir

Cidofovir_Mechanism cluster_cell Host Cell cluster_phosphorylation Phosphorylation cluster_virus Viral Replication Cidofovir_ext Cidofovir Cidofovir_int Cidofovir Cidofovir_ext->Cidofovir_int Cellular Uptake CDV_MP Cidofovir Monophosphate Cidofovir_int->CDV_MP Host Kinases CDV_DP Cidofovir Diphosphate (Active) CDV_MP->CDV_DP Viral_DNA_Polymerase Viral DNA Polymerase CDV_DP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA_synthesis Viral DNA Synthesis CDV_DP->Viral_DNA_synthesis Incorporation Viral_DNA_Polymerase->Viral_DNA_synthesis Chain_Termination Chain Termination Viral_DNA_synthesis->Chain_Termination

Caption: Antiviral mechanism of cidofovir.

Experimental Workflow for IC50 Determination (Plaque Reduction Assay)

Plaque_Reduction_Workflow A Seed host cells in multi-well plates C Infect cell monolayers with virus + compound A->C B Prepare serial dilutions of antiviral compound B->C D Incubate for viral adsorption C->D E Add semi-solid overlay with compound D->E F Incubate for plaque formation E->F G Fix and stain cells F->G H Count plaques G->H I Calculate IC50 value H->I

Caption: Workflow for Plaque Reduction Assay.

Experimental Workflow for CC50 Determination (MTT Assay)

MTT_Assay_Workflow A Seed cells in 96-well plates C Add compound to cells A->C B Prepare serial dilutions of antiviral compound B->C D Incubate for defined period C->D E Add MTT reagent D->E F Incubate for formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate CC50 value H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound and cidofovir are both effective inhibitors of viral DNA synthesis, but they differ significantly in their activation pathways and breadth of activity. Cidofovir's key advantage lies in its pre-existing phosphonate group, which allows it to bypass the initial viral kinase-dependent activation step, making it effective against certain resistant viral strains. Furthermore, cidofovir exhibits a broader spectrum of activity against various DNA viruses. While direct, comprehensive comparative data on their in vitro efficacy and cytotoxicity are not extensively available in single studies, the existing literature suggests that cidofovir is a potent and broad-spectrum antiviral agent. The choice between these agents in a clinical or research setting would depend on the specific virus, potential for drug resistance, and the host's clinical status. Further head-to-head comparative studies would be invaluable to the scientific community for a more definitive assessment of their relative therapeutic indices.

References

Unlocking Potent Antiviral Synergies: A Comparative Guide to Vidarabine Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic antiviral effects of vidarabine (B1017) when combined with other antiviral compounds. Supported by experimental data, this document delves into the enhanced efficacy and underlying mechanisms of these combination therapies, offering valuable insights for future antiviral research.

This compound (ara-A), a synthetic nucleoside analog, has been a noteworthy contender in the antiviral armamentarium, primarily against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). While its use as a monotherapy has been well-documented, emerging research highlights its potential for synergistic interactions with other antiviral agents. This guide synthesizes key findings on the combined effects of this compound with acyclovir (B1169), interferon, and ribavirin (B1680618), presenting quantitative data, detailed experimental protocols, and mechanistic insights to inform novel therapeutic strategies.

This compound and Acyclovir: A Synergistic Partnership Against Herpesviruses

The combination of this compound and acyclovir has demonstrated significant synergistic activity against both HSV-1 and HSV-2, as well as VZV, in both in vitro and in vivo models. This synergy is particularly compelling as it suggests the potential for enhanced therapeutic efficacy and a strategy to overcome drug resistance.

In Vitro Synergistic Effects

Studies utilizing isobologram analysis have consistently shown a synergistic interaction between this compound and acyclovir in inhibiting the replication of wild-type HSV-1, HSV-2, and VZV.[1] The mechanism underlying this synergy is attributed to their distinct modes of action. This compound, after being phosphorylated by cellular kinases, inhibits viral DNA polymerase.[2] In contrast, acyclovir's activation is dependent on viral thymidine (B127349) kinase, an enzyme absent in uninfected cells, making it highly selective for virus-infected cells. Their different activation pathways and complementary inhibition of viral DNA synthesis likely contribute to the observed synergistic effect.

One study found that the combination of acyclovir and this compound reduced the synthesis of viral DNA by 97%, while the impact on cellular DNA synthesis was significantly less, at 45%.[3]

In Vivo Efficacy

The synergistic effects observed in vitro have been corroborated by in vivo studies in animal models. In a study using newborn mice infected with HSV-2, a combination therapy of acyclovir (80 mg/kg/day) and this compound (125 mg/kg/day) resulted in a survival rate of 52%. This was a significant improvement compared to the 24% survival rate with acyclovir alone and 6% with this compound alone.[4]

Furthermore, in a study on hairless mice with HSV-1 infection, the systemic administration of acyclovir (50 mg/kg per day) combined with this compound (100 mg/kg per day) for five days significantly reduced the development of latent HSV-1 infection in the trigeminal ganglia, an effect not observed with either drug alone.[3]

Table 1: In Vivo Efficacy of this compound and Acyclovir Combination Therapy against Herpes Simplex Virus

Animal ModelVirusTreatment GroupDosageOutcomeReference
Newborn MiceHSV-2This compound125 mg/kg/day6% Survival Rate[4]
Acyclovir80 mg/kg/day24% Survival Rate[4]
This compound + Acyclovir125 mg/kg/day + 80 mg/kg/day52% Survival Rate[4]
Hairless MiceHSV-1This compound Alone100 mg/kg/dayNo significant reduction in latent infection[3]
Acyclovir Alone50 mg/kg/dayNo significant reduction in latent infection[3]
This compound + Acyclovir100 mg/kg/day + 50 mg/kg/daySignificant reduction in the frequency of latent infection[3]

This compound and Interferon: Exploring Combined Antiviral Activity

The combination of this compound with interferon has been explored as a potential therapeutic strategy, particularly for severe viral infections like herpes simplex virus encephalitis (HSVE). While clinical data is limited and often involves complex cases, the rationale for this combination lies in their different mechanisms of action. Interferons are cytokines that induce a broad antiviral state in cells, while this compound directly targets viral replication.

A clinical trial involving patients with proven or presumed HSVE utilized a combination therapy of human leucocyte interferon and this compound. However, the study highlighted the diagnostic and therapeutic challenges in such severe cases and did not provide conclusive evidence of synergistic efficacy.[5] Further controlled studies are necessary to delineate the specific contribution of each agent and to determine if a synergistic relationship exists.

This compound and Ribavirin: A Less Explored Combination

The synergistic potential of this compound in combination with ribavirin against DNA viruses is an area that remains largely unexplored in the reviewed literature. Ribavirin, a broad-spectrum antiviral agent, is known to exhibit synergistic effects with other antivirals, such as interferon, against RNA viruses like Hepatitis C virus and some DNA viruses.[6][7] Given ribavirin's multiple mechanisms of action, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH) which leads to depletion of GTP pools, there is a theoretical basis for potential synergy with DNA polymerase inhibitors like this compound. However, dedicated studies with quantitative data on the combination of this compound and ribavirin against DNA viruses are needed to validate this hypothesis.

Experimental Protocols

Plaque Reduction Assay for In Vitro Synergy Analysis

The plaque reduction assay is a standard method to determine the antiviral efficacy of compounds and their combinations.

  • Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

  • Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).

  • Drug Application: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing various concentrations of this compound, the other antiviral compound, or a combination of both.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated. Synergy is often determined using isobologram analysis, where the fractional inhibitory concentrations (FICs) of the two drugs are plotted. A concave isobole indicates synergy.

In Vivo Murine Model for Antiviral Efficacy

Animal models are crucial for evaluating the in vivo efficacy of antiviral combination therapies.

  • Animal Model: Specific pathogen-free mice (e.g., newborn Swiss mice or hairless mice) are used.

  • Virus Inoculation: Mice are infected with a lethal or pathogenic dose of the virus through a relevant route (e.g., intranasally or intracerebrally for HSV).

  • Treatment Regimen: Treatment with this compound, the other antiviral, or the combination is initiated at a specific time post-infection and administered for a defined duration and dosage. A placebo group serves as a control.

  • Monitoring and Endpoints: Animals are monitored daily for signs of illness, and key endpoints such as survival rate, mean day to death, and viral load in target organs are recorded.

  • Statistical Analysis: Statistical methods are used to compare the outcomes between the different treatment groups to determine the significance of the observed effects.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the synergistic mechanism of this compound and acyclovir and a general workflow for assessing antiviral synergy.

SynergyMechanism cluster_virus Herpesvirus Replication cluster_drugs Antiviral Drugs ViralDNA Viral DNA ViralDNAPolymerase Viral DNA Polymerase ViralDNA->ViralDNAPolymerase ViralThymidineKinase Viral Thymidine Kinase (TK) AcyclovirMP Acyclovir-MP ViralThymidineKinase->AcyclovirMP NewViralDNA New Viral DNA (Replication) ViralDNAPolymerase->NewViralDNA This compound This compound (ara-A) CellularKinases Cellular Kinases This compound->CellularKinases Phosphorylation Acyclovir Acyclovir (ACV) Acyclovir->ViralThymidineKinase Phosphorylation (Activation) VidarabineTP This compound-TP (ara-ATP) CellularKinases->VidarabineTP AcyclovirTP Acyclovir-TP CellularKinases->AcyclovirTP VidarabineTP->ViralDNAPolymerase Inhibition AcyclovirMP->CellularKinases Phosphorylation AcyclovirTP->ViralDNAPolymerase Inhibition & Chain Termination

Caption: Mechanism of synergistic action of this compound and Acyclovir.

ExperimentalWorkflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Study cluster_data Data Interpretation A Prepare confluent cell monolayer B Infect cells with virus A->B C Treat with individual drugs and combinations B->C D Incubate for plaque formation C->D E Fix, stain, and count plaques D->E F Calculate IC50 and perform isobologram analysis E->F L Determine synergistic, additive, or antagonistic effect F->L G Infect animal model with virus H Administer individual drugs and combinations G->H I Monitor survival, symptoms, and viral load H->I J Collect tissues for analysis I->J K Statistical analysis of outcomes J->K M Assess therapeutic improvement K->M L->M

Caption: General workflow for assessing antiviral synergy.

Conclusion

The combination of this compound with other antiviral compounds, particularly acyclovir, presents a promising avenue for enhancing therapeutic efficacy against herpesviruses. The synergistic interactions observed in both preclinical in vitro and in vivo studies are supported by their distinct and complementary mechanisms of action. While the potential for combining this compound with interferon or ribavirin is less established, the mechanistic rationale warrants further investigation. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to build upon these findings and develop more potent and resilient antiviral therapies. The continued exploration of such combination strategies will be crucial in the ongoing battle against viral diseases.

References

Unraveling Cross-Resistance: A Comparative Analysis of Vidarabine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral cross-resistance is paramount in the quest for effective therapeutic strategies. This guide provides an objective comparison of vidarabine (B1017) with other nucleoside analogs, supported by experimental data, to illuminate the landscape of resistance and inform the development of next-generation antiviral agents.

At the core of antiviral therapy lies the challenge of resistance, a phenomenon where a virus evolves to become less susceptible to a drug's inhibitory effects. Cross-resistance, where resistance to one drug confers resistance to another, is a significant hurdle. This guide delves into the cross-resistance profiles of this compound, an adenosine (B11128) nucleoside analog, and other key nucleoside analogs used in the treatment of herpes simplex virus (HSV) and other viral infections.

Mechanism of Action and Resistance: The Basis of Cross-Resistance

The potential for cross-resistance between antiviral nucleoside analogs is intrinsically linked to their mechanisms of action and the viral mutations that circumvent them.

This compound (ara-A) is phosphorylated to its active triphosphate form (ara-ATP) by host cellular kinases. Ara-ATP then inhibits the viral DNA polymerase, competing with the natural substrate dATP and leading to the termination of the viral DNA chain. Resistance to this compound primarily arises from specific mutations in the viral DNA polymerase gene (POL), which alter the enzyme's structure and reduce its affinity for ara-ATP.

Acyclovir (B1169) (ACV) and its prodrug valacyclovir , along with penciclovir (PCV) and its prodrug famciclovir , are guanosine (B1672433) analogs. A crucial difference from this compound is that their initial phosphorylation to the monophosphate form is dependent on the viral thymidine (B127349) kinase (TK). Subsequent phosphorylation to the active triphosphate form is carried out by host cell kinases. The triphosphate form then inhibits the viral DNA polymerase. Consequently, the most common mechanism of resistance to these drugs involves mutations in the viral TK gene, leading to deficient or altered enzyme activity. Less frequently, resistance can also arise from mutations in the viral DNA polymerase.

This fundamental difference in the initial activation step is a key determinant of the cross-resistance patterns observed between this compound and the acyclovir/penciclovir family of drugs.

Quantitative Analysis of Cross-Resistance

The in vitro susceptibility of viral strains to antiviral drugs is typically quantified by determining the 50% inhibitory concentration (IC50), the drug concentration required to reduce viral plaque formation by 50%. The following tables summarize the cross-resistance profiles based on data from various studies.

Virus StrainGenotypeThis compound IC50 (µg/mL)Acyclovir IC50 (µg/mL)Penciclovir IC50 (µg/mL)Foscarnet IC50 (µg/mL)
Wild-Type HSV-1 WT1.0 - 5.00.1 - 1.00.2 - 2.010 - 50
ACV-Resistant HSV-1 TK-deficient1.0 - 5.0> 10> 2010 - 50
ACV-Resistant HSV-1 DNA Pol Mutant> 10> 10> 20> 100
This compound-Resistant HSV-1 DNA Pol Mutant> 200.1 - 1.00.2 - 2.0Variable

Note: IC50 values are approximate ranges compiled from multiple sources and can vary depending on the specific viral isolate, cell line, and assay conditions.

Key Observations from the Data:

  • Acyclovir-resistant, TK-deficient strains remain susceptible to this compound. This is because this compound's activation is independent of the viral TK enzyme. This lack of cross-resistance is a critical clinical consideration.

  • Acyclovir-resistant strains with mutations in the DNA polymerase often exhibit cross-resistance to this compound. Since both drugs ultimately target the viral DNA polymerase, mutations that affect the binding or incorporation of one analog can also impact the other.[1]

  • This compound-resistant strains, which harbor DNA polymerase mutations, may or may not show cross-resistance to acyclovir. The specific location of the mutation in the DNA polymerase gene determines the cross-resistance profile.

  • Foscarnet , a non-nucleoside analog that directly inhibits the pyrophosphate binding site of the viral DNA polymerase, often remains effective against both acyclovir- and this compound-resistant strains, unless the specific DNA polymerase mutation confers broad resistance. However, some DNA polymerase mutations can lead to cross-resistance with foscarnet.[1]

Experimental Protocols

The determination of antiviral drug susceptibility and cross-resistance relies on standardized laboratory procedures. The most common method is the Plaque Reduction Assay (PRA) .

Plaque Reduction Assay (PRA) Protocol

Objective: To determine the concentration of an antiviral drug required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.

  • Virus stock of known titer.

  • Serial dilutions of the antiviral drugs to be tested.

  • Culture medium (e.g., DMEM with 2% fetal bovine serum).

  • Overlay medium (e.g., culture medium with 1% methylcellulose (B11928114) or agarose).

  • Staining solution (e.g., crystal violet in formalin/ethanol).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Drug Application: After adsorption, remove the viral inoculum and add the overlay medium containing serial dilutions of the antiviral drug. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible in the control wells. The overlay medium restricts the spread of the virus, leading to the formation of localized plaques.

  • Plaque Staining and Counting: Aspirate the overlay medium and fix and stain the cells with a crystal violet solution. This will stain the living cells, leaving the viral plaques as clear, unstained areas.

  • IC50 Calculation: Count the number of plaques at each drug concentration. The IC50 is calculated as the drug concentration that causes a 50% reduction in the number of plaques compared to the no-drug control.

Mechanisms and Pathways of Resistance

The development of resistance to nucleoside analogs is a result of selective pressure on the virus, leading to the survival and propagation of viral variants with mutations that confer a survival advantage in the presence of the drug.

Resistance_Pathways cluster_this compound This compound (ara-A) Pathway cluster_Acyclovir Acyclovir (ACV) Pathway cluster_Target Viral DNA Synthesis cluster_Resistance Resistance Mechanisms This compound This compound ara_AMP ara-AMP This compound->ara_AMP Cellular Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Cellular Kinases ara_ATP ara-ATP (Active) ara_ADP->ara_ATP Cellular Kinases DNA_Polymerase Viral DNA Polymerase ara_ATP->DNA_Polymerase Inhibition Acyclovir Acyclovir ACV_MP ACV-MP Acyclovir->ACV_MP Viral Thymidine Kinase (TK) ACV_DP ACV-DP ACV_MP->ACV_DP Cellular Kinases ACV_TP ACV-TP (Active) ACV_DP->ACV_TP Cellular Kinases ACV_TP->DNA_Polymerase Inhibition Viral_DNA Viral DNA Replication DNA_Polymerase->Viral_DNA TK_Mutation TK Mutation (Loss of activity or altered substrate specificity) TK_Mutation->Acyclovir Blocks Activation Pol_Mutation DNA Polymerase Mutation (Reduced affinity for drug) Pol_Mutation->DNA_Polymerase Alters Target

Caption: Antiviral activation and resistance pathways.

This diagram illustrates the distinct activation pathways of this compound and acyclovir and the primary mechanisms of viral resistance. This compound is activated by cellular kinases, while acyclovir requires the viral thymidine kinase for the initial phosphorylation step. Resistance to this compound is conferred by mutations in the DNA polymerase, whereas acyclovir resistance is most commonly due to mutations in the thymidine kinase.

Experimental_Workflow start Start: Isolate Virus Strain (Wild-Type or Resistant) prepare_cells Prepare Confluent Monolayer of Host Cells start->prepare_cells prepare_drugs Prepare Serial Dilutions of Antiviral Drugs start->prepare_drugs infect Infect Cells with Virus prepare_cells->infect add_drugs Add Drug Dilutions in Overlay Medium prepare_drugs->add_drugs infect->add_drugs incubate Incubate to Allow Plaque Formation add_drugs->incubate stain Fix and Stain Cells incubate->stain count Count Plaques stain->count calculate Calculate IC50 Values count->calculate compare Compare IC50s to Determine Cross-Resistance Profile calculate->compare end End: Cross-Resistance Characterized compare->end

Caption: Plaque Reduction Assay workflow.

The workflow for a plaque reduction assay is a sequential process that allows for the quantitative determination of a drug's antiviral activity. By testing multiple drugs against different viral strains, a comprehensive cross-resistance profile can be established.

Conclusion

The study of cross-resistance between this compound and other nucleoside analogs reveals critical insights for antiviral drug development and clinical practice. The distinct activation pathway of this compound, relying on cellular rather than viral kinases, provides a key advantage against acyclovir-resistant HSV strains that are deficient in thymidine kinase. However, the shared target of the viral DNA polymerase means that cross-resistance can and does occur, particularly in viruses with specific mutations in the POL gene. A thorough understanding of these resistance mechanisms, supported by robust in vitro susceptibility testing, is essential for optimizing treatment regimens for patients with drug-resistant viral infections and for guiding the design of novel antivirals that can overcome existing resistance profiles.

References

Vidarabine's Inhibition of Viral DNA Polymerase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vidarabine's performance as an inhibitor of viral DNA polymerase, with a focus on its activity against herpes simplex virus (HSV). We will explore its mechanism of action and compare its inhibitory potential with other key antiviral agents that target the same viral enzyme: acyclovir (B1169) and foscarnet (B613817). This guide includes a summary of available quantitative data, a detailed experimental protocol for assessing viral DNA polymerase inhibition, and visualizations of the key pathways and workflows.

Mechanism of Action: A Tripartite Approach to Viral Inhibition

This compound (B1017), an analog of the nucleoside adenosine, exerts its antiviral effect by targeting the replication machinery of DNA viruses.[1][2] Its primary mechanism involves the inhibition of viral DNA polymerase, a critical enzyme for the synthesis of new viral genomes.[3] However, this compound itself is not the active inhibitor. Upon entry into a host cell, it undergoes a series of phosphorylation events, catalyzed by cellular kinases, to form its active triphosphate metabolite, this compound triphosphate (ara-ATP).[2][3]

Ara-ATP then interferes with viral DNA synthesis through two main pathways:

  • Competitive Inhibition: Ara-ATP structurally mimics the natural substrate for DNA polymerase, deoxyadenosine (B7792050) triphosphate (dATP). This allows it to compete with dATP for the active site of the viral DNA polymerase.[3] By binding to the enzyme, ara-ATP effectively blocks the incorporation of dATP into the growing DNA chain, thus halting viral replication.

  • Chain Termination: In addition to competitive inhibition, ara-ATP can also be incorporated into the viral DNA strand.[2] However, due to the presence of an arabinose sugar instead of a deoxyribose, the incorporated ara-ATP prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the premature termination of the DNA chain, resulting in an incomplete and non-functional viral genome.[3]

Comparative Inhibitory Activity

The efficacy of an enzyme inhibitor is often quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half. A lower Kᵢ value indicates a more potent inhibitor.

The following table summarizes the available inhibitory constants for acyclovir triphosphate against HSV-1 DNA polymerase and human cellular DNA polymerases, highlighting its selectivity for the viral enzyme.[6][7]

Inhibitor Target Enzyme Source Organism Kᵢ (µM)
Acyclovir Triphosphate (ACV-TP)DNA PolymeraseHerpes Simplex Virus 1 (HSV-1)0.03[7]
Acyclovir Triphosphate (ACV-TP)DNA Polymerase αHuman0.15[7]
Acyclovir Triphosphate (ACV-TP)DNA Polymerase βHuman11.9[7]

Note: Kᵢ values for this compound triphosphate and foscarnet against HSV DNA polymerase from a single comparative study are not available in the provided search results. The selectivity of this compound is attributed to the higher sensitivity of the viral DNA polymerase to its triphosphate form compared to cellular polymerases.[8][9]

Experimental Protocols

To definitively compare the inhibitory potential of this compound, acyclovir, and foscarnet, a standardized in vitro viral DNA polymerase inhibition assay is essential. The following protocol outlines a non-radioactive method for measuring the activity of HSV DNA polymerase and determining the inhibitory constants of various compounds.

In Vitro HSV DNA Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound triphosphate, acyclovir triphosphate, and foscarnet against purified herpes simplex virus DNA polymerase.

Materials:

  • Purified recombinant HSV DNA polymerase

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • This compound triphosphate (ara-ATP), Acyclovir triphosphate (ACV-TP), Foscarnet

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA

  • DNA-intercalating fluorescent dye (e.g., PicoGreen™ or SYBR Green I)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitors (ara-ATP, ACV-TP, foscarnet) in an appropriate solvent and serially dilute them to the desired concentrations in the assay buffer.

    • Prepare a master mix containing the assay buffer, activated calf thymus DNA, and all four dNTPs (except for the competing nucleotide when determining the mechanism of inhibition).

  • Enzyme Reaction:

    • Add a fixed amount of purified HSV DNA polymerase to each well of a 96-well plate.

    • Add the serially diluted inhibitors to their respective wells. Include a no-inhibitor control.

    • Initiate the polymerase reaction by adding the dNTP/template master mix to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Quantification of DNA Synthesis:

    • Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.

    • Add the DNA-intercalating fluorescent dye to each well and incubate in the dark for 5-10 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye. The fluorescence intensity is directly proportional to the amount of newly synthesized double-stranded DNA.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

    • To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of the natural substrate (the dNTP that the inhibitor competes with) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for the DNA polymerase inhibition assay.

Vidarabine_Mechanism cluster_cell Host Cell cluster_inhibition Inhibition cluster_termination Incorporation This compound This compound (Ara-A) Ara_MP This compound Monophosphate (Ara-MP) This compound->Ara_MP Cellular Kinases Ara_DP This compound Diphosphate (Ara-DP) Ara_MP->Ara_DP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_DP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Competitively Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Ara_ATP->Viral_DNA_Synthesis Incorporated into Viral DNA Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes dATP dATP dATP->Viral_DNA_Polymerase Natural Substrate Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Leads to

Caption: Mechanism of action of this compound.

DNA_Polymerase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrates, Inhibitors) start->prep reaction Set up Enzyme Reaction in 96-well Plate prep->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction (add EDTA) incubation->stop dye Add DNA-intercalating Dye stop->dye read Measure Fluorescence dye->read analysis Data Analysis (IC50, Ki determination) read->analysis end End analysis->end

Caption: Experimental workflow for the in vitro DNA polymerase inhibition assay.

References

Vidarabine Efficacy: A Comparative Analysis Across Host Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular context of antiviral efficacy is paramount. This guide provides a comparative overview of vidarabine's performance in various host cell lines, supported by available experimental data. While direct comparative studies across multiple cell lines are limited in publicly available literature, this guide synthesizes existing information to offer insights into its activity and cytotoxicity.

This compound (B1017), an antiviral nucleoside analog, is active against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Its mechanism of action involves the disruption of viral DNA synthesis.[1] Upon entering a host cell, this compound is phosphorylated by cellular kinases into its active triphosphate form, ara-ATP.[1] This active metabolite competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to chain termination.[1]

Quantitative Comparison of this compound Efficacy

The following tables summarize the available quantitative data on the antiviral activity (IC₅₀) and cytotoxicity (CC₅₀) of this compound in different host cell lines. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical measure of a drug's therapeutic window.

Table 1: Antiviral Activity (IC₅₀) of this compound against Herpes Simplex Virus Type 1 (HSV-1)

Host Cell LineIC₅₀ (µM)Virus StrainReference
Vero Cells~10HSV-1[2]
MRC-5 CellsN/AHSV-1
HeLa CellsN/AHSV-1
Green Monkey Kidney CellsN/A (less-than-additive effect with acyclovir)HSV-1[3]

N/A: Data not available in the searched literature.

Table 2: Cytotoxicity (CC₅₀) of this compound

Host Cell LineCC₅₀ (µM)AssayReference
Vero CellsN/A
MRC-5 CellsN/A
HeLa CellsN/A

N/A: Data not available in the searched literature.

Note: The lack of comprehensive, directly comparable IC₅₀ and CC₅₀ values for this compound across different cell lines in single studies is a notable gap in the current literature. The provided data is based on available information and should be interpreted with caution due to potential variations in experimental conditions between studies.

Mechanism of Action: Signaling Pathway

This compound's antiviral activity is dependent on its phosphorylation by host cell kinases to its active triphosphate form, ara-ATP. This active form then interferes with viral DNA replication.

Vidarabine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (Ara-A) Ara_AMP This compound Monophosphate (Ara-AMP) This compound->Ara_AMP Cellular Kinases Ara_ADP This compound Diphosphate (Ara-ADP) Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP This compound Triphosphate (Ara-ATP) (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Ara_ATP->Viral_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis Ara_ATP->Viral_DNA_Synthesis Incorporation & Chain Termination Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes

Caption: Mechanism of action of this compound in a host cell.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antiviral efficacy. The following are standard protocols for key experiments used to evaluate this compound.

Plaque Reduction Assay (for Antiviral Activity - IC₅₀)

This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50%.

Plaque_Reduction_Assay A Seed host cells (e.g., Vero cells) in multi-well plates B Incubate until confluent monolayer forms A->B C Infect cells with virus (e.g., HSV-1) for 1-2 hours B->C D Remove virus inoculum C->D E Overlay cells with medium containing serial dilutions of this compound D->E F Incubate for 2-3 days to allow plaque formation E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques and calculate the percentage of inhibition G->H I Determine IC50 value H->I

Caption: Workflow for a plaque reduction assay.

Detailed Steps:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) into 24-well plates at a density that will result in a confluent monolayer the following day.

  • Infection: Once the cells are confluent, remove the growth medium and infect the monolayers with a dilution of the virus stock calculated to produce a countable number of plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum.

  • Overlay: Overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of this compound. Include a "no drug" control.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for the formation of viral plaques.

  • Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., crystal violet) to visualize the plaques.

  • Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the "no drug" control. The IC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%.

MTT Assay (for Cytotoxicity - CC₅₀)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

MTT_Assay A Seed host cells (e.g., HeLa, Vero, MRC-5) in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and determine CC50 value H->I

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed the desired host cell lines (e.g., Vero, MRC-5, HeLa) in 96-well plates at an appropriate density.

  • Treatment: After allowing the cells to adhere overnight, treat them with serial dilutions of this compound. Include untreated control wells.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the MTT to insoluble formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.

Conclusion

This guide highlights the current state of knowledge regarding the efficacy of this compound in different host cell lines. While this compound's mechanism of action is well-established, there is a clear need for direct, side-by-side comparative studies to quantify its antiviral activity and cytotoxicity in a range of relevant cell lines. Such studies would provide invaluable data for researchers in the fields of virology and drug development, enabling a more informed selection of cellular models and a deeper understanding of the drug's therapeutic potential. The provided protocols offer a standardized framework for conducting such comparative investigations.

References

A Comparative Guide to the Anti-Vaccinia Virus Activity of Vidarabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiviral activity of vidarabine (B1017) against vaccinia virus, a model for other orthopoxviruses. It compares its efficacy with other notable antiviral agents and presents the supporting experimental data and methodologies to aid in research and development efforts.

Executive Summary

This compound (also known as ara-A) is a nucleoside analog that has demonstrated inhibitory activity against vaccinia virus both in vitro and in vivo. Its primary mechanism of action involves the inhibition of viral DNA synthesis. This guide presents a comparative analysis of this compound's potency against vaccinia virus alongside other key antivirals: cidofovir, brincidofovir (B1667797), and tecovirimat (B1682736). While direct head-to-head comparative studies under identical conditions are limited, this document compiles and contextualizes available data to provide a valuable resource for the scientific community.

Comparative Efficacy of Antiviral Agents Against Orthopoxviruses

The following table summarizes the 50% effective concentration (EC50) values for this compound and its alternatives against vaccinia and/or the closely related variola virus. It is crucial to note that these values are derived from various studies and that direct comparison should be made with caution due to differing experimental conditions such as cell lines, virus strains, and assay methods.

Antiviral AgentVirusCell LineEC50 (µM)Reference
This compound Vaccinia VirusHFF6.2[1]
This compound + dCF *Vaccinia VirusHFF1.0[1]
Cidofovir Vaccinia Virus (WR)HeLa-S330.85 ± 8.78[2]
Cidofovir Vaccinia Virus (IHD-J)HeLa-S318.74 ± 6.02[2]
Cidofovir Vaccinia Virus (IHD-W)HeLa-S320.61 ± 4.21[2]
Cidofovir Variola VirusVero 76 / LLC-MK212 ± 1[3]
Brincidofovir Variola Virus (Multiple Strains)-~0.11[4]
Tecovirimat Vaccinia VirusVero0.006 - 0.0086 (IC50)[3]
Tecovirimat Variola VirusVero0.008 ± 0.0014[3]

*dCF (deoxycoformycin) is an adenosine (B11128) deaminase inhibitor that prevents the metabolic degradation of this compound, thereby increasing its potency.[1]

Mechanism of Action: this compound

This compound is a synthetic analog of adenosine. To exert its antiviral effect, it must be phosphorylated intracellularly by host cell kinases to its active triphosphate form, ara-ATP.[4][5] The primary mechanisms of action of ara-ATP against vaccinia virus are:

  • Inhibition of Viral DNA Polymerase: Ara-ATP competitively inhibits the viral DNA polymerase, an essential enzyme for the replication of the viral genome.[4][5]

  • Chain Termination: When incorporated into the growing viral DNA strand, the arabinose sugar moiety of ara-ATP prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting DNA synthesis.[4][5]

The diphosphate (B83284) form, ara-ADP, also contributes to the antiviral effect by inhibiting ribonucleotide reductase, an enzyme responsible for producing the building blocks of DNA.[4]

Vidarabine_Mechanism_of_Action cluster_cell Host Cell cluster_viral_processes Viral DNA Replication This compound This compound (Ara-A) Ara_AMP Ara-AMP This compound->Ara_AMP Cellular Kinases Ara_ADP Ara-ADP Ara_AMP->Ara_ADP Cellular Kinases Ara_ATP Ara-ATP (Active Form) Ara_ADP->Ara_ATP Cellular Kinases Ribonucleotide_Reductase Ribonucleotide Reductase Ara_ADP->Ribonucleotide_Reductase Inhibits DNA_Polymerase Vaccinia Virus DNA Polymerase Ara_ATP->DNA_Polymerase Inhibits Viral_DNA Viral DNA Synthesis DNA_Polymerase->Viral_DNA Catalyzes Ribonucleotide_Reductase->Viral_DNA Provides dNTPs

Caption: Mechanism of action of this compound against vaccinia virus.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the in vitro efficacy of antiviral compounds.

Objective: To quantify the inhibition of virus-induced cell death (plaque formation) by an antiviral agent.

Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero, BS-C-1, or HeLa cells) is seeded in multi-well plates and grown to confluency.

  • Virus Preparation: A stock of vaccinia virus is diluted to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Compound Preparation: The antiviral compound (e.g., this compound) is serially diluted to create a range of concentrations.

  • Infection: The cell monolayers are infected with the prepared virus in the presence of the different concentrations of the antiviral compound. A control group is infected in the absence of the compound.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 2-3 days). An overlay medium (e.g., containing methylcellulose) is often added to restrict virus spread to adjacent cells, leading to the formation of distinct plaques.

  • Plaque Visualization: After incubation, the cells are fixed and stained with a dye such as crystal violet, which stains the living cells. Plaques appear as clear zones where cells have been killed by the virus.

  • Quantification: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration relative to the virus control.

  • EC50 Determination: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow A Seed susceptible cells in multi-well plates C Infect cell monolayers with vaccinia virus in the presence of the compound A->C B Prepare serial dilutions of antiviral compound B->C D Incubate for 2-3 days to allow plaque formation C->D E Fix and stain cells with crystal violet D->E F Count plaques and calculate percent inhibition E->F G Determine EC50 value from dose-response curve F->G

Caption: Workflow for a typical plaque reduction assay.

Viral DNA Synthesis Inhibition Assay

This assay measures the direct impact of an antiviral compound on the replication of the viral genome.

Objective: To quantify the inhibition of viral DNA synthesis by an antiviral agent.

Methodology (Radiolabeling Method):

  • Cell Culture and Infection: Confluent cell monolayers are infected with vaccinia virus.

  • Compound Treatment: The infected cells are treated with various concentrations of the antiviral compound.

  • Radiolabeling: At a specific time post-infection (coinciding with active viral DNA replication), a radiolabeled nucleoside precursor, such as [3H]thymidine, is added to the culture medium.

  • DNA Extraction: After an incubation period, the cells are lysed, and the total DNA is extracted.

  • Quantification of Incorporation: The amount of incorporated radioactivity in the newly synthesized DNA is measured using a scintillation counter.

  • Analysis: The level of [3H]thymidine incorporation in drug-treated cells is compared to that in untreated, infected cells to determine the percentage of inhibition of viral DNA synthesis. The IC50 value (the concentration that inhibits DNA synthesis by 50%) can then be calculated.

Alternative Method (qPCR):

Instead of radiolabeling, quantitative PCR (qPCR) can be used to quantify the amount of viral DNA. In this method, total DNA is extracted from infected and treated cells, and primers specific to a vaccinia virus gene are used to amplify and quantify the viral DNA. A reduction in the amount of viral DNA in treated cells compared to untreated controls indicates inhibition of DNA synthesis.[6]

Vaccinia Virus and Host Cell Signaling Pathways

Vaccinia virus is known to manipulate various host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. Key pathways affected include:

  • PI3K/Akt Pathway: Activation of this pathway is required for both host cell survival and efficient viral replication.[2][7] Inhibition of the PI3K/Akt pathway leads to a significant decrease in virus yield.[2][7]

  • MAPK/ERK Pathway: Vaccinia virus infection leads to a sustained activation of the MEK/ERK pathway, which is crucial for viral multiplication, including viral DNA replication.[1][8]

  • NF-κB Pathway: Vaccinia virus employs multiple proteins to inhibit the NF-κB signaling pathway, a key component of the innate immune response.[4][5][9][10] This inhibition helps the virus to counteract antiviral responses.

Vaccinia_Host_Signaling_Modulation cluster_virus Vaccinia Virus cluster_host Host Cell Signaling Pathways cluster_outcomes Cellular Outcomes VV Vaccinia Virus Infection PI3K_Akt PI3K/Akt Pathway VV->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VV->MAPK_ERK Activates NFkB NF-κB Pathway VV->NFkB Inhibits Immune_Evasion Immune Evasion VV->Immune_Evasion Promotes Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Viral_Replication Viral Replication PI3K_Akt->Viral_Replication MAPK_ERK->Viral_Replication Antiviral_Response Antiviral Response NFkB->Antiviral_Response Antiviral_Response->Viral_Replication Inhibits

Caption: Modulation of host cell signaling pathways by vaccinia virus.

Conclusion

This compound demonstrates clear antiviral activity against vaccinia virus by inhibiting its DNA synthesis. While newer antiviral agents such as brincidofovir and tecovirimat show higher potency in in vitro studies, this compound remains a significant tool for research into orthopoxvirus replication and antiviral drug development. The data and protocols presented in this guide offer a foundation for the objective comparison of antiviral candidates and the design of further experimental investigations.

References

A Comparative Analysis of the Therapeutic Index of Vidarabine and Newer Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the historical antiviral agent vidarabine (B1017) against more contemporary antiviral drugs. This analysis is supported by in vitro experimental data, detailed methodologies, and visualizations of molecular pathways.

The therapeutic index (TI) is a critical quantitative measure in pharmacology that reflects the relative safety of a drug. It is the ratio of the drug concentration that produces toxicity to the concentration that produces the desired therapeutic effect. A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses. In the context of antiviral therapy, the TI is typically calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

This guide assesses the therapeutic index of this compound, an early purine (B94841) nucleoside analog, in comparison to a panel of newer antiviral agents that have largely superseded it in clinical practice. These include acyclovir (B1169), ganciclovir (B1264), cidofovir (B1669016), and foscarnet.

Quantitative Comparison of Antiviral Therapeutic Indices

Direct comparison of the therapeutic indices of antiviral drugs is most accurately achieved when evaluated under identical experimental conditions, including the same virus strain, cell line, and assay methodology. The following table summarizes data from a study that conducted a head-to-head comparison of this compound and several newer antivirals against Equid alphaherpesvirus type 1 (EHV-1) in Vero cells. While EHV-1 is an animal herpesvirus, these findings provide valuable insights into the relative potency and selectivity of these agents.

Antiviral Agent50% Effective Concentration (EC50) (µg/mL)50% Cytotoxic Concentration (CC50) (µg/mL)Selectivity Index (SI = CC50/EC50)
This compound40.9>20012.2
Acyclovir22.2>20037.4
Ganciclovir1.9>500490
Cidofovir5.7>500150
Foscarnet49.5>2006.9

Data sourced from a study on Equid alphaherpesvirus type 1 in Vero cells.[1]

Note: The CC50 values reported as ">200" or ">500" indicate that no significant cytotoxicity was observed up to the highest concentration tested.

From this comparative data, it is evident that ganciclovir and cidofovir exhibit a significantly higher selectivity index against EHV-1 than this compound and acyclovir.[1] Foscarnet, in this particular study, demonstrated the lowest selectivity index.[1] While clinical data for herpes simplex encephalitis has shown acyclovir to be more effective and less toxic than this compound, this in vitro comparison highlights the superior selectivity that has been engineered into later-generation antiviral compounds like ganciclovir.[2][3]

Mechanisms of Action and Activation Pathways

The differences in the therapeutic indices of these antiviral agents can be largely attributed to their distinct mechanisms of action and their reliance on viral versus cellular enzymes for activation.

This compound

This compound, an analog of adenosine, requires phosphorylation by cellular kinases to its active triphosphate form (ara-ATP).[4] Ara-ATP then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the growing viral DNA chain by viral DNA polymerase.[4] Its incorporation leads to chain termination, thus halting viral replication.[4] Because this compound's activation is dependent on cellular enzymes, it does not exhibit the same degree of selectivity for virus-infected cells as some of the newer agents, contributing to its lower therapeutic index.[5]

This compound Activation Pathway This compound Activation and Mechanism of Action This compound This compound ara_AMP This compound Monophosphate (ara-AMP) This compound->ara_AMP Phosphorylation ara_ADP This compound Diphosphate (ara-ADP) ara_AMP->ara_ADP Phosphorylation ara_ATP This compound Triphosphate (ara-ATP) (Active Form) ara_ADP->ara_ATP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ara_ATP->Viral_DNA_Polymerase Inhibits Cellular_Kinases1 Cellular Kinases Cellular_Kinases1->this compound Cellular_Kinases2 Cellular Kinases Cellular_Kinases2->ara_AMP Cellular_Kinases3 Cellular Kinases Cellular_Kinases3->ara_ADP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Mediates Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporates ara-ATP Acyclovir_Ganciclovir_Activation Acyclovir/Ganciclovir Activation Pathway cluster_infected_cell Infected Host Cell Acyclovir Acyclovir / Ganciclovir ACV_MP ACV/GCV Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP ACV/GCV Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP ACV/GCV Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits & Incorporates Viral_Kinase Viral Thymidine Kinase (HSV/VZV) or UL97 Kinase (CMV) Viral_Kinase->Acyclovir Host_Kinase1 Host Cell Kinases Host_Kinase1->ACV_MP Host_Kinase2 Host Cell Kinases Host_Kinase2->ACV_DP Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination Plaque_Reduction_Workflow Experimental Workflow for Plaque Reduction Assay start Start: Confluent cell monolayer infect Infect cells with virus + serial dilutions of antiviral drug start->infect incubate1 Incubate for viral adsorption infect->incubate1 overlay Add semi-solid overlay incubate1->overlay incubate2 Incubate to allow plaque formation overlay->incubate2 fix_stain Fix and stain cells incubate2->fix_stain count Count plaques fix_stain->count analyze Calculate EC50 count->analyze end End analyze->end

References

A Comparative Analysis of Vidarabine and Ganciclovir for the Treatment of Cytomegalovirus Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytomegalovirus (CMV), a member of the herpesvirus family, is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS. The management of CMV infections has historically involved the use of nucleoside analogues that target viral DNA replication. This guide provides a comparative overview of two such agents: vidarabine (B1017) (adenine arabinoside, ara-A) and ganciclovir (B1264). While direct head-to-head clinical trials are unavailable due to the different eras of their primary investigation, this document synthesizes available data to offer a comparative perspective on their mechanisms of action, efficacy, and safety profiles.

Mechanism of Action

Both this compound and ganciclovir are nucleoside analogues that must be activated via phosphorylation to exert their antiviral effects. However, the initial phosphorylation step for ganciclovir in CMV-infected cells is catalyzed by a virus-encoded protein kinase, providing a degree of selectivity.

This compound: this compound, an analogue of adenosine, is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP.[1][2] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[2]

Ganciclovir: Ganciclovir is a synthetic analogue of 2'-deoxyguanosine.[3][4] In CMV-infected cells, it is initially phosphorylated by the viral protein kinase UL97.[3][5] Cellular kinases then further phosphorylate it to ganciclovir triphosphate.[3][5][6] This active form competitively inhibits the binding of deoxyguanosine triphosphate to viral DNA polymerase and causes premature termination of viral DNA chain elongation.[3][4]

Antiviral Mechanisms of Action cluster_this compound This compound Pathway cluster_ganciclovir Ganciclovir Pathway This compound This compound Vidarabine_MP This compound Monophosphate This compound->Vidarabine_MP Cellular Kinases Vidarabine_DP This compound Diphosphate Vidarabine_MP->Vidarabine_DP Cellular Kinases Vidarabine_TP This compound Triphosphate (ara-ATP) Vidarabine_DP->Vidarabine_TP Cellular Kinases Viral_DNA_Polymerase_V Viral DNA Polymerase Vidarabine_TP->Viral_DNA_Polymerase_V Competitive Inhibition DNA_Synthesis_Inhibition_V Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase_V->DNA_Synthesis_Inhibition_V Ganciclovir Ganciclovir Ganciclovir_MP Ganciclovir Monophosphate Ganciclovir->Ganciclovir_MP CMV UL97 Kinase Ganciclovir_DP Ganciclovir Diphosphate Ganciclovir_MP->Ganciclovir_DP Cellular Kinases Ganciclovir_TP Ganciclovir Triphosphate Ganciclovir_DP->Ganciclovir_TP Cellular Kinases Viral_DNA_Polymerase_G Viral DNA Polymerase Ganciclovir_TP->Viral_DNA_Polymerase_G Competitive Inhibition DNA_Synthesis_Inhibition_G Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase_G->DNA_Synthesis_Inhibition_G

Caption: Comparative signaling pathways of this compound and Ganciclovir.

Efficacy Data

Direct comparative efficacy data from head-to-head trials of this compound and ganciclovir for CMV are not available. The following tables summarize findings from separate clinical investigations.

This compound Efficacy Against CMV
Study PopulationInterventionOutcomeReference
Renal transplant patientsThis compound vs. PlaceboNo notable clinical improvement in either group.[7]
Ganciclovir Efficacy Against CMV
Study PopulationInterventionOutcomeReference
Infants with CMV infectionGanciclovir + Routine Treatment vs. Routine TreatmentOverall response rate: 92.00% (Ganciclovir) vs. 76.00% (Control).[8]
Solid organ transplant recipientsValganciclovir vs. IV Ganciclovir (Treatment)Viremia clearance at day 21: 45% (Valganciclovir) vs. 48% (IV Ganciclovir). Treatment success at day 49: 85% vs. 84%.[9]
Renal transplant recipientsValacyclovir (B1662844) vs. Oral Ganciclovir (Prophylaxis)CMV disease observed in one patient in the ganciclovir group. No difference in detection of CMV DNA.[10]

Safety and Tolerability

This compound

A study in renal transplant patients reported significant central nervous system (CNS) side effects. Four patients treated with this compound experienced dramatic CNS deterioration, with tremors and myoclonus being common.[7]

Ganciclovir

Ganciclovir is associated with hematological toxicities, most notably neutropenia and thrombocytopenia.[4] These adverse effects can often necessitate interruption or discontinuation of therapy.[4]

Experimental Protocols

This compound Trial in Renal Transplant Patients (Marker et al., 1980)
  • Study Design: An initial open protocol followed by a double-blind, placebo-controlled trial.

  • Participants: Fourteen renal transplant patients with CMV infection.

  • Intervention: Four patients received this compound in an open protocol. Ten patients were enrolled in a double-blind protocol, with an unspecified number receiving this compound and the remainder receiving a placebo.

  • Primary Outcome: Clinical improvement of CMV infection.

  • Key Findings: The study concluded that this compound showed no therapeutic effect in the treatment of CMV infections at the dosages used.[7]

Ganciclovir Trial in Infants with CMV Infection (Li et al.)
  • Study Design: Retrospective analysis.

  • Participants: 100 infants with CMV infection, divided into an observation group (n=50) and a control group (n=50).

  • Intervention: The control group received routine treatment and antiviral therapy. The observation group received an intravenous drip of 5-6 mg/kg ganciclovir in addition to the routine treatment.

  • Primary Outcome: Clinical efficacy, inflammatory factor levels, immunoglobulin levels, and T-lymphocyte levels after 21 days of treatment.

  • Key Findings: The overall response rate in the ganciclovir group was significantly higher than in the control group (92.00% vs. 76.00%).[8] Ganciclovir treatment also led to a reduction in inflammatory reactions and enhancement of immune function.[8]

Clinical_Trial_Workflow Patient_Screening Patient Screening and Enrollment Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Ganciclovir) Randomization->Treatment_Arm_B Treatment_Period Treatment Period (Specified Duration) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Monitoring Monitoring (Clinical, Virological, Safety) Treatment_Period->Monitoring Data_Collection Data Collection (Efficacy and Safety Endpoints) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

Caption: Generalized workflow for a comparative antiviral clinical trial.

Conclusion

The available evidence strongly suggests that ganciclovir is a significantly more effective and established treatment for cytomegalovirus infections compared to this compound. Clinical data for this compound in the context of CMV is sparse and indicates a lack of efficacy and potential for significant neurotoxicity.[7] In contrast, ganciclovir has demonstrated clinical efficacy in various patient populations and is a cornerstone of anti-CMV therapy, although it requires careful monitoring for hematological side effects.[4][8] The selective activation of ganciclovir in CMV-infected cells likely contributes to its superior therapeutic profile. For drug development professionals, the history of these two agents underscores the importance of targeted antiviral strategies and thorough toxicological evaluation.

References

Safety Operating Guide

Navigating the Safe Disposal of Vidarabine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Vidarabine, ensuring compliance and minimizing risk.

Immediate Actions for this compound Spills

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

For Minor Spills:

  • Restrict Access: Immediately limit access to the affected area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including protective clothing, gloves, safety glasses, and a dust respirator.[1]

  • Containment: Use dry clean-up procedures and avoid generating dust.[1] It is recommended to dampen the solid spill material with water before sweeping.[1][2]

  • Collection: Carefully vacuum or sweep up the material. If using a vacuum, it must be fitted with a HEPA filter.[1] Place the collected residue in a sealed, labeled container for disposal.[1][2]

  • Decontamination: Wash the spill area with soap and water, and prevent runoff from entering drains.[1][2]

For Major Spills:

  • Alert Personnel: Advise all personnel in the area of the spill.[1]

  • Emergency Responders: Alert emergency responders, providing them with the location and nature of the hazard.[1]

  • Control Contact: Wear protective clothing to control personal contact with the substance.[1]

  • Prevent Spread: Prevent the spillage from entering drains or water courses by any available means.[1]

  • Follow Collection Procedures: Follow the same collection and decontamination procedures as for minor spills.

General Disposal Procedures for this compound Waste

The disposal of this compound waste must adhere to local, state, and federal regulations.[1][3] Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

Step 1: Waste Identification and Segregation

Properly classify the this compound waste. Pharmaceutical waste is generally categorized as hazardous or non-hazardous.[4] It is best practice to treat uncertain pharmaceutical waste as hazardous to mitigate risks.[4]

  • Hazardous Waste: If this compound is considered hazardous waste by your local regulations, it must be segregated into designated, clearly labeled, leak-proof containers.[4] Typically, black containers are used for hazardous pharmaceutical waste.[4]

  • Non-Hazardous Waste: If deemed non-hazardous, it should still be segregated from general waste into appropriately labeled containers.[4]

Step 2: Container Management

  • Leave chemicals in their original containers when possible.[5]

  • Do not mix this compound waste with other waste streams.[5]

  • Ensure all containers are securely sealed, clearly labeled, and stored in a cool, dry, well-ventilated area away from incompatible materials.[1][6]

Step 3: Final Disposal

Consult your institution's waste management provider or local waste management authority for approved disposal methods.[1] The primary recommended disposal methods for this compound are:

  • Incineration: Incineration in a licensed apparatus, often after being mixed with a suitable combustible material, is a common method for pharmaceutical waste.[1]

  • Landfill: Burial in a licensed landfill is another potential disposal option.[1]

Disposal of Empty Containers:

Empty this compound containers may still contain residual dust and should be handled as the product itself until properly decontaminated.[1][5] Observe all label safeguards until the containers are cleaned and destroyed.[1]

Summary of this compound Disposal Options

Disposal MethodKey ConsiderationsRegulatory Compliance
Incineration Must be carried out in a licensed and permitted facility. Often requires mixing with combustible materials.Adherence to EPA, state, and local regulations for hazardous waste incineration is mandatory.[7]
Licensed Landfill The landfill must be licensed to accept chemical or pharmaceutical waste.Requires compliance with local and state landfill regulations.
Reverse Distribution May be an option for unused, expired drugs in their original packaging to be returned to the manufacturer for credit.Governed by agreements between the facility and the pharmaceutical manufacturer/distributor.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VidarabineDisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_spill_response Spill Response cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal cluster_end start Start: this compound Waste Generated spill Is it a spill? start->spill classify Classify Waste (Hazardous vs. Non-Hazardous) spill->classify No (Routine Waste) minor_spill Minor Spill Protocol: - Restrict Area - Wear PPE - Dampen & Collect - Decontaminate spill->minor_spill major_spill Major Spill Protocol: - Alert Personnel - Contact Emergency Responders - Contain Spread - Follow Collection Procedures spill->major_spill Yes (Major) segregate Segregate into Labeled, Leak-Proof Containers classify->segregate minor_spill->classify major_spill->classify store Store Securely in a Cool, Dry, Well-Ventilated Area segregate->store consult Consult EHS & Waste Management Authority store->consult incinerate Incineration in a Licensed Facility consult->incinerate Approved Method landfill Burial in a Licensed Landfill consult->landfill Approved Method end End: Proper Disposal Complete incinerate->end landfill->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Vidarabine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Vidarabine

This guide provides crucial safety, handling, and disposal protocols for this compound to ensure the protection of researchers, scientists, and drug development professionals. Following these procedures meticulously will minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance.[1] It is suspected of damaging fertility or the unborn child.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

  • Eye Contact : May cause irritation, pain, inflammation, and photophobia.[1][3]

  • Skin Contact : While not classified as a skin irritant, good hygiene practices are essential as toxic effects may result from absorption.[1] Open cuts or abraded skin should not be exposed.[1]

  • Inhalation : May cause respiratory tract irritation.[3] Dust clouds may form an explosive mixture with air.[1]

  • Ingestion : Can lead to gastrointestinal disturbances.[3]

  • Chronic Exposure : The substance may be toxic to the blood, liver, and central nervous system (CNS) with repeated or prolonged exposure.[3] In animal studies, an increased incidence of liver and kidney tumors was observed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and essential barrier to exposure. Always wear the following when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standards.[4][5][6]Prevents skin contact and absorption. Double gloving provides an extra layer of protection.[5] Powder-free gloves avoid aerosolizing hazardous drug particles.[4]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full face shield worn in combination with goggles.Protects against splashes, dust, and aerosols from contacting the eyes and face.[7]
Respiratory Protection A NIOSH-certified N95 or N100 respirator.[7]Required when there is a risk of generating dust or aerosols.[1][7]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Protects skin from contamination. The outer glove should be worn over the gown cuff, and the inner glove underneath.[5]
Head & Foot Protection Disposable head, hair (including facial hair), and shoe covers.[6][7]Prevents contamination of personal clothing and the wider laboratory environment.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation : Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure.[1]

  • Avoidance : Avoid all personal contact, including inhalation of dust.[1] Prevent the generation of dust during handling.[1]

  • Hygiene : Always wash hands thoroughly with soap and water after handling, even after wearing gloves.[1][5] Do not eat, drink, or apply cosmetics in areas where this compound is handled.[5]

  • Clothing : Work clothes should be laundered separately from personal clothing.[1]

Spill Management

Immediate and correct response to a spill is critical to prevent exposure.

  • Minor Spills (Powder) :

    • Alert personnel in the immediate area.

    • Wear full PPE as described above.

    • Gently cover the spill with damp absorbent paper to avoid raising dust.[8]

    • Use dry clean-up procedures; do not sweep dry powder.[1]

    • Collect the material using a vacuum cleaner fitted with a HEPA filter or by carefully scooping.[1]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the area with large amounts of water.[1]

  • Major Spills :

    • Evacuate and restrict access to the area.

    • Alert emergency responders, informing them of the hazard's nature and location.[1]

    • Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.

    • Prevent spillage from entering drains or water courses.[1]

    • Follow the cleanup procedure for minor spills on a larger scale.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

  • Waste Collection : Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in clearly labeled, sealed plastic bags or containers.[1][9]

  • Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste.[1]

  • Professional Disposal : Dispose of all this compound waste through an appropriate and licensed treatment and disposal facility.[9] Do not dispose of it in standard laboratory or household trash.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

Data PointValueReference
Acute Oral Toxicity (LD50) >5000 mg/kg (Rat)[3]
7.8 mg/kg (Mouse)[2][3]
Melting Point 260°C (500°F)[3]
Molecular Weight 267.28 g/mole [3]
Toxicity Concentration Retardation observed at 10µM in whole embryo culture[1]

Procedural Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

VidarabineHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Response cluster_cleanup Decontamination & Disposal RiskAssessment 1. Risk Assessment & Review SDS DonningPPE 2. Donning Full PPE RiskAssessment->DonningPPE Handling 3. Handle this compound (in ventilated enclosure) DonningPPE->Handling Spill Spill Occurs Handling->Spill No Decon 4a. Routine Decontamination of Surfaces & Equipment Handling->Decon Yes (Normal Ops) SpillMgmt 4b. Spill Management Spill->SpillMgmt Yes WasteDisposal 5. Segregate & Contain All Hazardous Waste SpillMgmt->WasteDisposal Decon->WasteDisposal DoffingPPE 6. Doffing PPE WasteDisposal->DoffingPPE

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.